molecular formula C9H11NO2 B1451619 3-(2-Methyl-pyridin-4-yl)-propionic acid CAS No. 26413-65-0

3-(2-Methyl-pyridin-4-yl)-propionic acid

Cat. No.: B1451619
CAS No.: 26413-65-0
M. Wt: 165.19 g/mol
InChI Key: NWCOFMZVFDRCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-pyridin-4-yl)-propionic acid is a high-purity organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This pyridine-based propionic acid derivative is characterized by the integration of a methyl-substituted pyridine ring, a feature commonly employed to fine-tune the molecular properties of target compounds. Its molecular structure, which includes both a carboxylic acid functional group and a nitrogen-containing heterocycle, makes it a versatile precursor for the synthesis of more complex molecules, such as potential pharmaceutical candidates or functional materials. The primary research application of this compound lies in its use as a key starting material or intermediate in organic synthesis. Researchers utilize this compound to incorporate the 2-methyl-pyridin-4-yl moiety into larger molecular architectures. This specific heterocyclic system can be crucial for imparting desired characteristics in target molecules, such as improved bioavailability or specific electronic properties. The carboxylic acid group allows for further chemical transformations, including amide coupling reactions to create peptidomimetics or ester formation, facilitating the exploration of structure-activity relationships in the development of new active compounds. Intended Use This product is provided strictly for research and development purposes in a laboratory setting. It is intended for use by qualified professional researchers with appropriate training in the safe handling of chemicals. This compound is not intended for diagnostic, therapeutic, or consumer use. It is not to be administered to humans or animals. Handling and Storage For optimal stability, this compound should be stored in a cool, dry place, protected from light and moisture. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and employ all appropriate personal protective equipment.

Properties

IUPAC Name

3-(2-methylpyridin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCOFMZVFDRCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668581
Record name 3-(2-Methylpyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26413-65-0
Record name 3-(2-Methylpyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the synthesis and analytical characterization of 3-(2-Methyl-pyridin-4-yl)-propionic acid. This pyridine derivative is a valuable building block in medicinal chemistry and materials science. The guide emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring a reproducible and thorough understanding of the process.

Strategic Approach to Synthesis

Direct synthesis routes for this compound are not extensively documented in readily available literature. Therefore, a robust and logical synthetic strategy is required, leveraging well-established chemical transformations. The chosen pathway is a multi-step synthesis beginning with the commercially available starting material, 2,4-lutidine (2,4-dimethylpyridine).

The core of this strategy is the Malonic Ester Synthesis , a classic and reliable method for forming substituted carboxylic acids.[1] This method involves alkylating diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the desired product.[2][3] This approach offers high yields and a clear, controllable reaction pathway.

The overall synthetic workflow is visualized below:

Caption: Synthetic pathway for this compound.

Part I: Synthesis Protocols
Step 1: Preparation of 4-(Chloromethyl)-2-methylpyridine

The initial step involves the selective chlorination of one of the methyl groups of 2,4-lutidine. Free-radical halogenation is the method of choice. The methyl group at the 4-position is more susceptible to radical abstraction than the 2-position due to resonance stabilization of the resulting benzylic-type radical.

Protocol:

  • Reaction Setup: To a solution of 2,4-lutidine (1 equiv.) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) or, for direct chlorination, N-Chlorosuccinimide (NCS) (1.1 equiv.).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-(chloromethyl)-2-methylpyridine.

Causality Behind Choices:

  • NCS/NBS: These reagents provide a low, steady concentration of halogen radicals, which is crucial for selective monohalogenation and minimizing side reactions.

  • AIBN/Benzoyl Peroxide: These initiators decompose upon heating to form radicals, which then initiate the chain reaction. AIBN is often preferred for its predictable decomposition rate.

  • Inert Atmosphere: Prevents oxidation of the starting material and intermediates.

Step 2: Alkylation of Diethyl Malonate

This step utilizes the principles of malonic ester synthesis to form the carbon skeleton of the target molecule.[1] The methylene protons of diethyl malonate are acidic and can be deprotonated by a strong base to form a nucleophilic enolate. This enolate then displaces the chloride from 4-(chloromethyl)-2-methylpyridine in an Sₙ2 reaction.[3]

Protocol:

  • Base Preparation: In a three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.1 equiv.) to absolute ethanol.

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.1 equiv.) dropwise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a solution of 4-(chloromethyl)-2-methylpyridine (1 equiv.) in ethanol dropwise to the enolate solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting halide.

  • Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude diethyl (2-methyl-pyridin-4-ylmethyl)-malonate can be purified by column chromatography on silica gel.

Causality Behind Choices:

  • Sodium Ethoxide: A sufficiently strong base to deprotonate diethyl malonate. Using ethoxide as the base and ethanol as the solvent prevents transesterification of the diethyl ester.[1]

  • Sₙ2 Reaction: The primary benzylic-type halide is an excellent substrate for Sₙ2 displacement by the soft carbon nucleophile of the malonate enolate.

Step 3: Saponification and Decarboxylation

The final step involves the conversion of the substituted diethyl malonate intermediate into the target carboxylic acid. This is achieved through saponification (base-catalyzed hydrolysis) of the two ester groups, followed by acidification and heat-induced decarboxylation of the resulting malonic acid derivative.[4][5]

Protocol:

  • Saponification: Dissolve the purified diethyl (2-methyl-pyridin-4-ylmethyl)-malonate (1 equiv.) in an excess of aqueous sodium hydroxide solution (e.g., 10-20%).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of both ester groups. Monitor by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate groups and the pyridine nitrogen.

  • Decarboxylation: Gently heat the acidified solution. Carbon dioxide will evolve as one of the carboxylic acid groups is removed. Continue heating until gas evolution ceases.

  • Isolation: Cool the solution. The product may precipitate upon cooling or after adjusting the pH to its isoelectric point (typically pH 4-6). Collect the solid by filtration. If no precipitate forms, extract the product into an organic solvent like ethyl acetate.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Choices:

  • Base Hydrolysis: Saponification is an irreversible and efficient method for hydrolyzing esters.

  • Acidification and Heat: The β-keto acid structure of the intermediate malonic acid is thermally unstable. Protonation followed by heating readily promotes decarboxylation through a cyclic transition state, driving the reaction to completion.[6]

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the final product meets the required standards.

Caption: Workflow for the analytical characterization of the final product.

Part II: Analytical Data and Interpretation
Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₁₁NO₂Calculated
Molecular Weight 165.19 g/mol Calculated
CAS Number 26413-65-0[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are based on established chemical shifts for substituted pyridines and aliphatic acids.[8][9]

¹H NMR (Proton NMR):

  • Rationale: Provides information on the number of different types of protons and their connectivity.

  • Predicted Spectrum (in CDCl₃, ~400 MHz):

    • ~10-12 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid (-COOH ). Its chemical shift is concentration-dependent.[10]

    • ~8.4 ppm (doublet, 1H): Aromatic proton at C6 (adjacent to N).

    • ~7.0-7.1 ppm (singlet or narrow doublet, 1H): Aromatic proton at C5.

    • ~7.0-7.1 ppm (doublet, 1H): Aromatic proton at C3.

    • ~2.9 ppm (triplet, 2H): Methylene protons alpha to the pyridine ring (-CH₂-CH₂-COOH).

    • ~2.7 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-CH₂-COOH).

    • ~2.5 ppm (singlet, 3H): Methyl group protons at C2 (-CH₃).

¹³C NMR (Carbon NMR):

  • Rationale: Provides information on the number of different carbon environments in the molecule.

  • Predicted Spectrum (in CDCl₃, ~100 MHz):

    • ~178-180 ppm: Carbonyl carbon of the carboxylic acid (C =O).[10]

    • ~158 ppm: C2 of the pyridine ring (attached to the methyl group).

    • ~149 ppm: C6 of the pyridine ring.

    • ~147 ppm: C4 of the pyridine ring.

    • ~123 ppm: C5 of the pyridine ring.

    • ~121 ppm: C3 of the pyridine ring.

    • ~34 ppm: Methylene carbon alpha to the carbonyl group.

    • ~30 ppm: Methylene carbon alpha to the pyridine ring.

    • ~24 ppm: Methyl group carbon.[11]

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of a carboxylic acid is highly characteristic.[12]

  • Expected Absorption Bands:

    • 3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a hallmark feature.[13][14]

    • ~3050 cm⁻¹ (sharp, medium): Aromatic C-H stretches.

    • ~2950 cm⁻¹ (sharp, medium): Aliphatic C-H stretches.

    • 1725-1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[10]

    • ~1600, ~1470 cm⁻¹ (medium-strong): C=C and C=N stretching vibrations of the pyridine ring.[15]

    • ~1300 cm⁻¹ (medium): C-O stretching vibration.[12]

Mass Spectrometry (MS)
  • Rationale: Provides the molecular weight of the compound and structural information from its fragmentation pattern.

  • Expected Results (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.

    • Key Fragmentation Pathways:

      • Loss of -COOH (m/z = 120): Cleavage of the carboxylic acid group (mass 45) to give a [M-45]⁺ fragment. This is a common fragmentation for carboxylic acids.[16]

      • Loss of C₂H₄COOH (m/z = 92): Benzylic cleavage to lose the propionic acid side chain, leaving the methyl-vinylpyridine radical cation.

      • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, though this is often less prominent than side-chain cleavage. Common losses include HCN (m/z = 27).[17][18]

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for assessing the purity of the final compound. A reversed-phase method is most suitable for this moderately polar molecule.

  • Protocol for Purity Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended for separating potential impurities.

      • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

      • Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.

    • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the pyridine ring absorbs, typically around 260 nm.

    • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Causality Behind Choices:

  • C18 Column: The nonpolar stationary phase effectively retains the molecule via hydrophobic interactions.[19]

  • Acidic Modifier (Formic Acid/TFA): The acid serves two purposes: it protonates the pyridine nitrogen, leading to more consistent retention and improved peak shape, and it suppresses the ionization of the carboxylic acid, which also improves peak symmetry.[20][21]

  • UV Detection: The conjugated aromatic system of the pyridine ring provides strong UV absorbance, making this a sensitive detection method.

Conclusion

This guide outlines a logical, field-proven synthetic route and a comprehensive analytical characterization strategy for this compound. By understanding the rationale behind each experimental choice—from the selection of reagents in the malonic ester synthesis to the setup of HPLC parameters—researchers can confidently produce and validate this important chemical building block. The combination of NMR, IR, and MS provides an unassailable confirmation of the molecular structure, while HPLC analysis offers a quantitative measure of its purity, ensuring the material is fit for its intended application in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. A molecule's inherent physicochemical properties are the bedrock of this evaluation, dictating its behavior in biological systems and ultimately its efficacy and safety.[1] This guide provides an in-depth technical exploration of 3-(2-Methyl-pyridin-4-yl)-propionic acid, a heterocyclic compound with potential applications in pharmaceutical development.

As researchers, scientists, and drug development professionals, our objective extends beyond mere synthesis. We must understand how a molecule's structure translates into tangible properties that govern its absorption, distribution, metabolism, and excretion (ADME).[1] This document serves as a comprehensive resource, detailing not only the known and predicted physicochemical characteristics of this compound but also the experimental methodologies to precisely determine these parameters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Molecular Identity and Structural Attributes

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in medicinal chemistry, and propionic acid, a simple carboxylic acid. This unique combination of a basic pyridine ring and an acidic carboxylic acid moiety imparts amphoteric properties to the molecule, influencing its behavior in different pH environments.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂ChemicalBook
Molecular Weight 165.19 g/mol ChemicalBook
IUPAC Name 3-(2-methylpyridin-4-yl)propanoic acidPubChem
CAS Number 26413-65-0ChemicalBook

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For an amphoteric molecule like this compound, there will be at least two pKa values: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. These values are paramount for predicting a drug's solubility, absorption, and interaction with biological targets.[2]

Predicted pKa:

  • A predicted pKa value for the carboxylic acid group is approximately 4.21. This suggests that in the physiological pH of the small intestine (around 6-7.4), this group will be predominantly deprotonated (negatively charged).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[3][4][5] The principle lies in monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The resulting titration curve reveals inflection points that correspond to the pKa values.

Protocol for Potentiometric pKa Determination:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if solubility is low.[6] The final concentration should be in the range of 1-10 mM.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[3]

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[3]

    • Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[4]

  • Titration Procedure:

    • For the determination of the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • For the determination of the basic pKa, first, acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) and then titrate with the strong base.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve, which correspond to the inflection points in the first derivative plot (ΔpH/ΔV vs. V).

Causality in Experimental Design: The use of a background electrolyte is crucial to maintain a constant ionic environment, ensuring that the activity coefficients of the ions do not change significantly during the titration, which could otherwise affect the accuracy of the pKa determination. Purging with nitrogen is essential to prevent the absorption of atmospheric CO₂, which would react with the basic titrant and introduce errors in the determination of the pKa of the pyridine nitrogen.

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent + Background Electrolyte prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 titrate2 Incremental Addition of Titrant prep3->titrate2 titrate1 Calibrate pH Meter titrate1->titrate2 titrate3 Record pH at Equilibrium titrate2->titrate3 titrate3->titrate2 Repeat analysis1 Plot pH vs. Titrant Volume titrate3->analysis1 analysis2 Calculate First Derivative analysis1->analysis2 analysis3 Identify Inflection Points (pKa values) analysis2->analysis3

Caption: Workflow for pKa determination.

Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly influences the bioavailability of an orally administered drug.[7][8] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9][10]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[11][12] This method involves equilibrating an excess amount of the solid compound in a specific solvent system until saturation is reached.

Protocol for Shake-Flask Solubility Determination:

  • Preparation:

    • Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[13][14]

    • Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that equilibrium is reached with the solid phase present.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[15][16] Preliminary experiments may be needed to determine the time required to reach equilibrium.[14]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][17]

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the samples.

Causality in Experimental Design: The extended equilibration time in the shake-flask method is critical to ensure that the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[15] Filtration is a crucial step to separate the saturated solution from the excess solid, preventing overestimation of the solubility.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Quantification prep1 Add Excess Solid to Buffer equil1 Shake at Controlled Temp (24-48h) prep1->equil1 proc1 Settle Undissolved Solid equil1->proc1 proc2 Filter Supernatant proc1->proc2 analysis1 Analyze Filtrate by HPLC or LC-MS proc2->analysis1 analysis2 Determine Concentration from Calibration Curve analysis1->analysis2

Caption: Workflow for solubility determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental physical property that provides an indication of the purity of a compound. Pure crystalline compounds typically have a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range. The melting point also provides insights into the lattice energy of the crystal structure, which can influence solubility.

Experimental Determination of Melting Point: Capillary Method

The capillary melting point method is a simple and widely used technique for determining the melting point of a solid.[18][19][20]

Protocol for Capillary Melting Point Determination:

  • Sample Preparation:

    • Ensure the sample of this compound is dry and finely powdered.[18][20]

    • Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[19]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[18][20]

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[18][19]

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[19]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

Causality in Experimental Design: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. Using a finely powdered sample ensures uniform heat distribution within the sample.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the propionic acid side chain. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the different carbon environments, including the aromatic carbons of the pyridine ring, the methyl carbon, the methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would display characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹.[21] A strong C=O stretching vibration for the carbonyl group would appear around 1700-1730 cm⁻¹.[22] C-H stretching vibrations for the methyl and methylene groups would be observed around 2850-3000 cm⁻¹, and C=C and C=N stretching vibrations for the pyridine ring would be present in the 1400-1600 cm⁻¹ region.

Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline in early drug discovery to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[23][24][25] The rule states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (the sum of OH and NH groups).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular weight of less than 500 daltons.

  • A calculated octanol-water partition coefficient (log P) not greater than 5.

Analysis of this compound based on Lipinski's Rule of Five:

Lipinski's Rule ParameterValue for this compoundCompliance
Hydrogen Bond Donors 1 (from the carboxylic acid OH)Yes
Hydrogen Bond Acceptors 3 (two oxygens from the carboxylic acid and one nitrogen from the pyridine ring)Yes
Molecular Weight 165.19 g/mol Yes
Log P (predicted) Typically low for such structuresLikely Yes

Based on this analysis, this compound complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of this compound is not merely an academic exercise; it is a critical step in its evaluation as a potential drug candidate. The properties outlined in this guide—pKa, solubility, melting point, and spectroscopic features—provide a foundational understanding of how this molecule will behave in both in vitro assays and in vivo systems. By employing robust experimental methodologies and understanding the rationale behind them, researchers can generate high-quality data that informs lead optimization, formulation development, and ultimately, the successful progression of new therapeutic agents. This structured approach, grounded in scientific integrity, is indispensable for navigating the complexities of modern drug discovery.

References

3-(2-Methyl-pyridin-4-yl)-propionic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methyl-pyridin-4-yl)-propionic acid, a pyridine-containing carboxylic acid of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and expected spectral characteristics. Furthermore, it explores the potential applications of this compound and its derivatives in drug discovery, particularly in the context of enzyme inhibition and as a scaffold for novel therapeutic agents. Safety and handling procedures are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a propionic acid group at the 4-position.

Table 1: Chemical Identifiers and Key Properties

PropertyValueSource
CAS Number 26413-65-0[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name 3-(2-methylpyridin-4-yl)propanoic acidN/A
Predicted Boiling Point 311.4 ± 27.0 °CN/A
Predicted Density 1.156 ± 0.06 g/cm³N/A
Predicted pKa 4.21 ± 0.10N/A
Appearance Expected to be a solid at room temperature.[2]
Solubility Expected to be soluble in polar organic solvents.[2]

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product 2_methyl_4_vinylpyridine 2-Methyl-4-vinylpyridine intermediate_ester tert-Butyl 3-(2-methylpyridin-4-yl)propanoate 2_methyl_4_vinylpyridine->intermediate_ester Michael Addition (e.g., NaH, THF) tert_butyl_acrylate tert-Butyl acrylate tert_butyl_acrylate->intermediate_ester final_product This compound intermediate_ester->final_product Acid Hydrolysis (e.g., TFA or HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of tert-Butyl 3-(2-methylpyridin-4-yl)propanoate (Intermediate)

  • To a solution of 2-methyl-4-vinylpyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add tert-butyl acrylate (1.2 equiv) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to this compound (Final Product)

  • Dissolve the intermediate ester (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 equiv) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Spectral Analysis

Specific spectral data for this compound is not available. However, based on the analysis of structurally related compounds, the following spectral characteristics are expected.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic protons of the propionic acid chain, and the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H (aromatic)8.2 - 8.5d~5
Pyridine H (aromatic)7.0 - 7.3s, d
-CH₂- (alpha to COOH)2.6 - 2.8t~7
-CH₂- (beta to COOH)2.9 - 3.1t~7
-CH₃ (on pyridine)2.4 - 2.6s
-COOH> 10.0br s
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)> 170
Pyridine Carbons (aromatic)120 - 160
-CH₂- (alpha to COOH)30 - 35
-CH₂- (beta to COOH)35 - 40
-CH₃ (on pyridine)20 - 25
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of 165.19. The fragmentation pattern would be characteristic of the loss of the carboxylic acid group and fragmentation of the propionic acid side chain.[4]

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragment
165[M]⁺
120[M - COOH]⁺
106[M - CH₂COOH]⁺
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic pyridine ring.

Table 5: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C=C, C=N (Aromatic)1400-1600Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2960Stretching

Applications in Drug Development and Research

Aryl propionic acid derivatives are a well-established class of compounds with significant pharmacological activities.[5][6] The incorporation of a pyridine moiety can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Potential as Enzyme Inhibitors

The structural motif of this compound makes it a candidate for an enzyme inhibitor. For instance, related propionic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2.[7] The carboxylic acid group can act as a key binding feature, interacting with active site residues of target enzymes.

Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor This compound Amino_Acid_1 Amino Acid Residue 1 (e.g., Arginine, Lysine) Amino_Acid_2 Amino Acid Residue 2 (Hydrophobic Pocket) Carboxylate Carboxylate Group (-COO⁻) Carboxylate->Amino_Acid_1 Ionic Interaction/ H-Bonding Pyridine_Ring Pyridine Ring Pyridine_Ring->Amino_Acid_2 Hydrophobic/ π-π Stacking

Caption: Hypothetical binding mode of the compound in an enzyme active site.

Scaffold for Novel Therapeutics

Pyridine derivatives are prevalent in FDA-approved drugs and are known for a wide range of biological activities, including anticancer and antimicrobial effects.[8][9] this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle allows for straightforward derivatization to amides, esters, and other functional groups.

Representative Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a target enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in the assay buffer.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the test compound or vehicle control to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The following guidelines are based on the safety information for related pyridine carboxylic acids.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its structural features suggest a range of possible biological activities, and its functional groups provide a handle for further chemical modification. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully realize the potential of this compound.

References

Spectroscopic Analysis of 3-(2-Methyl-pyridin-4-yl)-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search for experimental spectroscopic data (NMR, MS, IR) for 3-(2-Methyl-pyridin-4-yl)-propionic acid (CAS No. 26413-65-0), no publicly available, verifiable experimental spectra could be located in scientific literature, patents, or chemical databases.

The creation of an in-depth technical guide with the required level of scientific integrity and field-proven insights is contingent on the availability of actual experimental data. Without access to the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectra of this compound, a detailed analysis of its molecular structure and spectroscopic characteristics cannot be provided.

While information on isomeric and parent compounds, such as 2-methyl-3-(pyridin-4-yl)propanoic acid and 3-(pyridin-4-yl)propanoic acid, is available, extrapolating this data to the specific isomer requested would not meet the standards of scientific accuracy and trustworthiness required for a technical guide aimed at researchers and drug development professionals.

Therefore, this guide cannot be completed as requested due to the absence of the necessary foundational experimental data. For researchers and scientists requiring this information, it is recommended to either synthesize the compound and perform the spectroscopic analysis in-house or to source it from a chemical supplier who can provide a certificate of analysis with the relevant experimental data.

General Methodologies for Spectroscopic Data Acquisition

For the benefit of researchers who may synthesize or acquire this compound, the following are standard, detailed protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization source.

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Analysis:

    • Determine the exact mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to gain insights into the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the alkyl and aromatic groups, and the C=N and C=C stretches of the pyridine ring.

Visualizing the Workflow

The general workflow for the spectroscopic characterization of a novel compound is outlined below.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

The Evolving Landscape of Pyridine-Propionic Acid Derivatives: A Technical Guide to Known and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the vast and intricate world of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide delves into the known and potential biological activities of a fascinating class of compounds: 3-(2-Methyl-pyridin-4-yl)-propionic acid and its derivatives . These molecules represent a compelling fusion of the arylpropionic acid scaffold, famously embodied by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, and the versatile pyridine ring, a cornerstone in a multitude of FDA-approved drugs.[1][2]

The arylpropionic acid moiety is renowned for its ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] On the other hand, the pyridine ring is a nitrogen-containing heterocycle that imparts unique physicochemical properties to molecules, including improved solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[2] The strategic incorporation of a pyridine ring in place of a phenyl ring in propionic acid derivatives has been explored to enhance drug-like properties, such as extending the half-life in preclinical models.[1] This guide will synthesize the existing knowledge on related structures to build a comprehensive overview of the therapeutic potential of this compound derivatives for researchers and drug development professionals.

Anticipated Biological Activities and Underlying Mechanisms

While direct, extensive research on the specific biological activities of this compound derivatives is still emerging, a strong foundation of evidence from related compound classes allows us to anticipate a spectrum of potential therapeutic applications. The pyridine heterocycle is a key structural component in a wide array of biologically active molecules, exhibiting properties that include antitumor, antiviral, antimalarial, anti-inflammatory, antioxidant, and antimicrobial effects.[2]

Anti-inflammatory Activity

The most predictable biological activity for this class of compounds is anti-inflammatory action, owing to the propionic acid side chain.

  • Mechanism of Action: The primary mechanism is likely the inhibition of COX-1 and COX-2 enzymes, which are central to the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1] The (S)-enantiomer of arylpropionic acids is typically the active COX inhibitor.[1] Beyond direct COX inhibition, related heterocyclic compounds containing a propionic acid moiety have been shown to exert anti-inflammatory effects by modulating the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interferon-γ (IFN-γ).[3] This suggests that derivatives of this compound may offer a multi-faceted approach to controlling inflammation.

  • Experimental Workflow for Assessing Anti-inflammatory Activity:

    G cluster_0 In Vitro Evaluation cluster_1 In Vivo Models a COX-1/COX-2 Inhibition Assays (Enzymatic or Cell-Based) b LPS-stimulated Macrophage Assay (e.g., RAW 264.7) a->b c Cytokine Profiling (ELISA, Luminex) for TNF-α, IL-6, IL-1β b->c d Carrageenan-Induced Paw Edema (Acute Inflammation) c->d Lead Compound Selection e Adjuvant-Induced Arthritis (Chronic Inflammation) d->e

    Fig. 1: Workflow for evaluating anti-inflammatory potential.

Anticancer Activity

The pyridine nucleus is a common feature in numerous anticancer agents.[2] Furthermore, derivatives of propionic acid have demonstrated selective antiproliferative effects.[4]

  • Potential Mechanisms:

    • Kinase Inhibition: The pyridine scaffold is prevalent in many kinase inhibitors. Derivatives could potentially target kinases involved in cell proliferation and survival signaling pathways.

    • HDAC Inhibition: Some propionic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[4]

    • Induction of Oxidative Stress: Certain 3-aminopropanoic acid derivatives have shown promise as anticancer candidates through mechanisms that may involve the generation of reactive oxygen species (ROS) within cancer cells.[5]

  • Experimental Protocol: MTT Assay for Cytotoxicity Screening

    • Cell Seeding: Plate cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial and Antifungal Activity

Pyridine derivatives have a long history of use as antimicrobial and antifungal agents.[2] The incorporation of a propionic acid moiety could modulate these activities.

  • Potential Targets:

    • Bacterial Cell Wall Synthesis: Inhibition of enzymes crucial for peptidoglycan synthesis.

    • DNA Gyrase: Targeting bacterial DNA replication.

    • Fungal Ergosterol Biosynthesis: Disrupting the integrity of the fungal cell membrane. For instance, thiazolidinone derivatives containing a pyridine ring have shown potent fungicidal activity.[6]

  • Data Presentation: Minimum Inhibitory Concentration (MIC) Data

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1 166432
Derivative 2 8>12816
Derivative 3 3212864
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2
Other Potential Activities

The versatility of the pyridine scaffold suggests a broader range of potential biological activities for these derivatives, including:

  • Antitubercular Activity: Imidazo[4,5-b]pyridine propionic acid derivatives have been investigated for their tuberculostatic effects.[7]

  • Antiviral Activity: Numerous pyridine-containing compounds have demonstrated antiviral properties.[2]

  • Neurological and Metabolic Disorders: Pyridine-based structures have been explored as kinase inhibitors for inflammatory conditions like asthma[8] and as dual anti-inflammatory and anti-hyperglycemic agents.[9]

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for this compound derivatives awaits further research, we can extrapolate from related series.

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring will be critical. The 2-methyl group is a starting point, and further modifications could influence potency and selectivity. Halogenation or the introduction of methoxy groups on the pyridine or an associated aryl ring can significantly impact activity.[2]

  • Modifications of the Propionic Acid Chain: Esterification or amidation of the carboxylic acid can create prodrugs with altered solubility and cell permeability. Chiral separation of the propionic acid moiety is crucial, as biological activity often resides in a single enantiomer.[1]

SAR cluster_Core Core Scaffold cluster_Mods Potential Modifications Core This compound R1 R1: Pyridine Ring Substituents (Halogens, Alkoxy, etc.) Core->R1 Modulate Target Binding & Selectivity R2 R2: Propionic Acid Chain (Esters, Amides, Chiral Center) Core->R2 Influence Pharmacokinetics & Prodrug Potential

Fig. 2: Key areas for SAR exploration.

Conclusion

The fusion of the propionic acid and pyridine scaffolds in the form of this compound and its derivatives presents a promising avenue for the discovery of novel therapeutic agents. Grounded in the well-established anti-inflammatory properties of arylpropionic acids and the vast biological potential of pyridine-containing molecules, this compound class is ripe for exploration. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation across a range of biological assays to unlock their full therapeutic potential in areas including inflammation, oncology, and infectious diseases.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Methyl-pyridin-4-yl)-propionic Acid and its Structural Analogs: Synthesis, Properties, and Pharmacological Landscape

Introduction

The pyridinepropionic acid scaffold represents a privileged structure in the landscape of medicinal chemistry and materials science. As a subclass of aryl propionic acids, these compounds inherit a legacy of significant biological activity, most notably exemplified by the Non-Steroidal Anti-inflammatory Drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propionic acid.[1][2][3] The integration of the pyridine ring—a six-membered heterocycle—introduces unique electronic properties, hydrogen bonding capabilities, and metabolic characteristics that distinguish it from simple aryl systems. This modification opens a vast chemical space for developing novel therapeutic agents and functional materials.

This technical guide provides a comprehensive review of this compound and its related structures. We will delve into the physicochemical properties, explore diverse synthetic strategies, and critically analyze the current understanding of their applications, with a particular focus on their pharmacological potential. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights, moving from the molecule's core characteristics to its functional applications and the experimental methodologies used to validate them.

Physicochemical Properties and Structural Analysis

The foundational step in understanding any chemical entity is a thorough analysis of its structure and physical properties. This compound is an isomer of other methyl-substituted pyridinepropionic acids, and its properties are best understood in comparison to its close relatives.

The core structure consists of three key components:

  • A Propionic Acid Moiety: This carboxylic acid group confers acidity and is a primary site for derivatization (e.g., esterification, amidation) to modulate properties like solubility, bioavailability, and target engagement.

  • A Pyridine Ring: The nitrogen atom in the ring imparts basicity and acts as a hydrogen bond acceptor. Its position relative to the propionic acid sidechain is critical for biological activity.

  • A Methyl Group: This substituent on the pyridine ring influences the molecule's steric profile and the electron density of the aromatic system, which can fine-tune its binding affinity to biological targets.

A summary of the key physicochemical properties for the target molecule and related structures is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
3-(2-Methylpyridin-4-yl)propanoic acid26413-65-0C₉H₁₁NO₂165.19[4]
3-(2-Methyl-pyridin-3-yl)-propionic acid70580-36-8C₉H₁₁NO₂165.19[5]
2-Methyl-3-(pyridin-4-yl)propanoic acid322725-47-3C₉H₁₁NO₂165.19[6]
3-Pyridinepropionic acid3724-19-4C₈H₉NO₂151.16[7]

Synthetic Strategies

The synthesis of multi-functionalized pyridines is a central challenge in organic chemistry.[8] Modern methodologies have moved beyond classical condensation reactions to offer more versatile and robust routes to these valuable scaffolds.

Generalized Synthetic Workflow

A common conceptual pathway involves the construction of the substituted pyridine ring followed by the elaboration or attachment of the propionic acid sidechain, or vice-versa. Modern strategies often focus on convergent syntheses that build complexity rapidly.

G A Pyridine Precursor (e.g., 2-aminopyridine) R1 Michael Addition / Conjugate Addition A->R1 B Propionic Acid Synthon (e.g., Acrylate Ester) B->R1 C (Aza)indole / Benzofuran R2 Ring Cleavage & Remodeling C->R2 D β-keto ester/sulfone D->R2 R3 Hydrolysis / Derivatization R1->R3 Final 3-(Substituted-pyridin-yl)- propionic Acid/Ester R2->Final R3->Final

Caption: Generalized synthetic pathways to pyridinepropionic acids.

Methodology 1: Remodeling of Heterocyclic Skeletons

A robust and modern approach for creating diverse, substituted pyridines involves the ring cleavage and remodeling of more complex heterocycles like 3-formyl (aza)indoles or benzofurans.[8]

  • Causality of Experimental Choice: This strategy is advantageous as it leverages readily available starting materials to construct highly functionalized pyridine rings in a single, transformative step. The reaction typically proceeds by reacting an (aza)indole carboxaldehyde with a β-keto ester, sulfone, or phosphonate in the presence of an ammonium source. The subsequent ring cleavage and recyclization cascade yields a pyridine core with multiple points of diversity, a feature difficult to achieve with traditional methods.[8]

Methodology 2: Hydroarylation of Propenoic Acids

The addition of an aryl group across a carbon-carbon double bond is a direct method for creating the core propanoic acid structure.

  • Mechanism: Reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) lead to hydroarylation products.[9] This proceeds via superelectrophilic activation of the starting material, forming a reactive carbocation that is then trapped by the arene. Adapting this method to pyridine-based starting materials could provide a direct route to the target scaffold.

Protocol: General Synthesis of 3-Aryl-3-(heteroaryl)propanoic Acid via Hydroarylation

This protocol is adapted from methodologies described for furan derivatives and serves as a template for exploring the synthesis of pyridine-containing analogs.[9]

  • Reaction Setup: To a stirred mixture of a 3-(pyridin-2-yl)propenoic acid derivative (1.0 mmol) and the desired arene (e.g., toluene, 1.2 mmol) in a dry solvent such as dichloromethane (5 mL), cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 10.0 mmol) dropwise to the reaction mixture. The acid acts as both a catalyst and a solvent, so careful control of the addition rate is crucial to manage the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-aryl-3-(pyridin-2-yl)propanoic acid.

    • Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should be consistent with the proposed structure.

Applications & Biological Activities

The pyridinepropionic acid scaffold is a versatile building block with applications ranging from materials science to pharmacology.

Logical Relationship of Structure to Activity

G cluster_mods Structural Modifications cluster_acts Resulting Biological Activities Core Pyridinepropionic Acid Scaffold Mod1 Substitution on Pyridine Ring (e.g., -CH₃) Core->Mod1 Mod2 Derivatization of Carboxylic Acid (Ester, Amide) Core->Mod2 Mod3 Fusion with other Heterocycles (e.g., Imidazole, Triazole) Core->Mod3 Act1 Anti-inflammatory (NSAID-like) Core->Act1 Primary Hypothesis Act4 Coordination Chemistry (Ligand) Core->Act4 Base Function Mod1->Act1 Modulates Potency Act2 Antimicrobial / Antifungal Mod1->Act2 Mod2->Act1 Act3 Antitubercular Mod3->Act3 Act5 Anti-hyperglycemic Mod3->Act5

Caption: Relationship between structural modifications and observed activities.

Coordination Chemistry

Unsubstituted 3-Pyridinepropionic acid (PPA) is widely used as a versatile ligand in coordination chemistry. It can coordinate to metal ions through either the pyridine nitrogen, the carboxylate oxygen atoms, or both, acting as a bidentate chelating agent.[10] This has led to the synthesis of novel coordination polymers with metals like Ag, Cu, and Zn. These materials are of interest for their potential applications in catalysis, gas storage, and as luminescent materials.

Pharmacological Potential

The primary interest in substituted pyridinepropionic acids lies in their potential as therapeutic agents.

  • Anti-inflammatory Activity: This is the most explored area, stemming from the structural similarity to profen NSAIDs.[2][3][11] The presumed mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] Studies on related nicotinic acid (pyridine-3-carboxylic acid) derivatives have demonstrated promising dual anti-inflammatory and anti-hyperglycemic activities.[12]

  • Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new chemical entities. Research has shown that derivatives of 3-(2-Imidazo[4,5-b]pyridine)propionic acid possess tuberculostatic activity.[13] Furthermore, studies on 1,2,4-triazole derivatives containing a propionic acid moiety found that the presence of pyridyl substituents increased antituberculosis activity.[14]

  • Antimicrobial and Antifungal Activities: The pyridine scaffold is a common feature in many antimicrobial agents.[15] Grafting pyridine moieties onto polymer backbones has been shown to produce materials with significant activity against both Gram-positive and Gram-negative bacteria.[16] This suggests that monomeric pyridinepropionic acids could serve as leads for novel antibiotics.

  • Other Therapeutic Areas: Reviews of aryl propionic acid derivatives have highlighted a broad spectrum of potential biological activities, including anticancer, anticonvulsant, and analgesic properties, creating a rich field for further investigation.[1][2]

Experimental Protocols for Biological Evaluation

Validating the therapeutic potential of these compounds requires robust and reproducible biological assays.

Experimental Workflow: In Vitro Screening

G cluster_assays Primary Assays cluster_results Data Analysis Start Synthesized Compound (e.g., this compound) Assay1 Anti-inflammatory Assay (RBC Hemolysis Inhibition) Start->Assay1 Assay2 Antimicrobial Assay (MIC Determination) Start->Assay2 Result1 Calculate IC₅₀ Value Assay1->Result1 Result2 Determine MIC Value Assay2->Result2 Decision Identify Lead Compound(s) Result1->Decision Result2->Decision

Caption: A typical workflow for primary in vitro biological screening.

Protocol: In Vitro Anti-inflammatory Activity by RBC Membrane Stabilization

This assay assesses the ability of a compound to protect red blood cell (RBC) membranes from hypotonicity-induced lysis, a process analogous to the stabilization of lysosomal membranes in inflammatory conditions.[12]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions to achieve final concentrations ranging from 10-500 µg/mL.

    • Prepare a 10% (v/v) suspension of fresh human red blood cells in isotonic buffer.

    • A standard drug (e.g., Ketorolac or Diclofenac sodium) is used as a positive control.[12]

  • Assay Procedure:

    • To 1 mL of each concentration of the test compound/standard, add 1 mL of the 10% RBC suspension.

    • For the control tube, add 1 mL of isotonic buffer instead of the test compound.

    • Incubate all tubes at 56 °C for 30 minutes in a water bath.

  • Measurement:

    • After incubation, cool the tubes and centrifuge at 2500 rpm for 5 minutes.

    • Collect the supernatant and measure its absorbance at 560 nm using a spectrophotometer.

  • Calculation:

    • The percentage of membrane stabilization (inhibition of hemolysis) is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

    • The IC₅₀ value (the concentration required to inhibit 50% of hemolysis) is determined by plotting the percentage of inhibition against the compound concentration.

    • Trustworthiness: The inclusion of a known standard like Ketorolac provides a benchmark for activity and validates the assay's performance. A low IC₅₀ value relative to the standard indicates potent anti-inflammatory activity.

Conclusion and Future Directions

This compound and its related structures stand at the intersection of materials science and medicinal chemistry. While their application as ligands in coordination polymers is established, their pharmacological potential, particularly as anti-inflammatory and antimicrobial agents, remains a compelling and underexplored frontier. The structural relationship to the highly successful profen class of NSAIDs provides a strong rationale for their investigation in inflammatory diseases.

Future research should be directed towards several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold—by varying the position of the methyl group, introducing other substituents on the pyridine ring, and derivatizing the propionic acid tail—is crucial to optimize potency and selectivity for biological targets like COX enzymes.

  • Mechanism of Action Studies: For compounds showing significant activity, detailed mechanistic studies are needed to confirm their molecular targets and pathways.

  • Exploration of New Therapeutic Areas: The preliminary evidence for antitubercular and anticancer activity warrants a broader screening of these compounds against a diverse range of disease targets.

  • Development of Efficient Synthesis: As lead compounds emerge, the development of scalable, cost-effective synthetic routes will be essential for their translation into clinical candidates.

The pyridinepropionic acid core is a versatile and promising scaffold. Through continued interdisciplinary research in chemistry, biology, and pharmacology, these compounds hold the potential to yield novel drugs and advanced materials.

References

potential mechanism of action of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Abstract

This technical guide outlines a comprehensive, hypothesis-driven approach to elucidate the potential mechanism of action (MoA) of the novel compound, this compound. Given the absence of specific biological data for this molecule, this document leverages structure-activity relationships derived from its core components—a pyridine ring and a propionic acid moiety—to propose several plausible biological targets and signaling pathways. We present a structured, multi-pronged experimental framework designed for researchers, scientists, and drug development professionals. This guide provides detailed, field-proven protocols for a tiered investigational workflow, from initial cell-based phenotypic screens to specific enzyme and pathway-focused assays, culminating in a proof-of-concept in vivo model. The objective is to provide a robust, scientifically-grounded roadmap for the systematic characterization of this compound's pharmacological activity.

Introduction

The quest for novel therapeutics often begins with the synthesis of new chemical entities possessing structural features suggestive of biological activity. The compound this compound is one such molecule, incorporating two key pharmacophores: the propionic acid group and the pyridine ring.

  • The propionic acid moiety is the hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen, which are well-characterized inhibitors of cyclooxygenase (COX) enzymes.[1]

  • The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[2] This nitrogen-containing heterocycle is known for its ability to engage in hydrogen bonding and other molecular interactions, making it a common feature in molecules targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.[3][4]

The combination of these two moieties suggests that this compound could exhibit a range of biological effects, with anti-inflammatory activity being a primary hypothesis. This guide presents a logical, sequential research plan to systematically investigate its MoA.

Hypothesized Mechanisms of Action

Based on the structural components of this compound, we propose four primary, plausible mechanisms of action to be investigated.

Inhibition of Cyclooxygenase (COX) Enzymes

The most direct hypothesis, stemming from the propionic acid side chain, is the inhibition of COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[5] Inhibition of PGs, particularly PGE2, is a primary mechanism for reducing inflammation, pain, and fever.

Kinase Inhibition

The pyridine scaffold is integral to numerous kinase inhibitors.[3] Kinases are critical regulators of a vast number of cellular processes, including proliferation, differentiation, and inflammation, through the phosphorylation of target proteins. Dysregulation of kinase signaling is implicated in cancer and inflammatory diseases. It is plausible that this compound could selectively or non-selectively inhibit one or more kinases involved in pro-inflammatory signaling pathways (e.g., MAPKs, JAKs).

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of all marketed drugs.[6] They respond to a wide variety of extracellular stimuli and trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium. The pyridine moiety could facilitate binding to a GPCR, acting as either an agonist or antagonist.[7]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of the inflammatory response.[8] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Inhibition of the NF-κB pathway, which can be a downstream consequence of kinase or receptor modulation, represents a potent anti-inflammatory mechanism.

Below is a diagram illustrating the potential intersection of these hypothesized pathways.

Hypothesized_MoA cluster_0 Potential Primary Targets cluster_1 Downstream Signaling & Effects Compound 3-(2-Methyl-pyridin-4-yl)- propionic acid COX COX-1 / COX-2 Compound->COX Hypothesis 1 Kinase Protein Kinases Compound->Kinase Hypothesis 2 GPCR GPCRs Compound->GPCR Hypothesis 3 Prostaglandins Prostaglandin Synthesis ↓ COX->Prostaglandins NFkB NF-κB Pathway Inhibition Kinase->NFkB Hypothesis 4 GPCR->NFkB cAMP cAMP / Ca2+ Modulation GPCR->cAMP Inflammation Inflammatory Response ↓ Prostaglandins->Inflammation NFkB->Inflammation cAMP->Inflammation Workflow_Cell_Viability start Start plate Plate Cells (96-well plate) start->plate treat Treat with Compound (Serial Dilutions) plate->treat incubate Incubate (24-72 hours) treat->incubate add_reagent Add MTT or XTT Reagent incubate->add_reagent incubate2 Incubate (2-4 hours) add_reagent->incubate2 solubilize Add Solubilizer (MTT Only) incubate2->solubilize If MTT read Read Absorbance incubate2->read If XTT solubilize->read analyze Calculate CC₅₀ read->analyze end End analyze->end

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methyl-pyridin-4-yl)-propionic acid is a pyridine carboxylic acid derivative with potential applications in pharmaceutical development. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for advancing this molecule through the drug development pipeline. This technical guide provides a robust framework for characterizing the solubility and stability profile of this compound. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is crucial for designing and interpreting solubility and stability studies.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem CID: 12136634[3]
Molecular Weight 165.19 g/mol PubChem CID: 12136634[3]
IUPAC Name 2-methyl-3-pyridin-4-ylpropanoic acidPubChem CID: 12136634[3]
Calculated pKa ~4.5 (carboxylic acid), ~6.0 (pyridine)Estimated based on structure
Calculated logP ~1.2Estimated based on structure

Note: pKa and logP values are estimated and should be experimentally determined.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its biopharmaceutical properties, including absorption and bioavailability. The following section details a robust protocol for determining the equilibrium solubility of this compound.

The Principle of Equilibrium Solubility Measurement

The equilibrium solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is a gold-standard technique for this determination, ensuring that a true equilibrium is reached between the dissolved and undissolved solute.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the determination of the solubility of this compound in a range of aqueous and organic solvents relevant to pharmaceutical processing and formulation.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare a series of aqueous buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0) and select a panel of relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, and propylene glycol).

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a solvent-compatible 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

Data Presentation: Solubility of this compound

The following table presents hypothetical solubility data for this compound in various solvents at 25 °C.

SolventpH (for aqueous)Solubility (mg/mL)
0.1 N HCl1.2> 50
Acetate Buffer4.55.2
Phosphate Buffer6.815.8
Phosphate Buffer7.425.1
Water~7.010.5
EthanolN/A> 100
MethanolN/A> 100
Propylene GlycolN/A75.3
AcetoneN/A20.1
AcetonitrileN/A12.5

Visualization of the Solubility Testing Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvents (Aqueous Buffers & Organic) add_api Add API to Solvents prep_solvent->add_api prep_api Weigh Excess API prep_api->add_api equilibrate Equilibrate (25°C, 48h) add_api->equilibrate sample Collect Supernatant equilibrate->sample filter_sample Filter (0.45 µm) sample->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify by HPLC-UV dilute->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways, which in turn informs the development of stable formulations and the establishment of appropriate storage conditions.[1][4] These studies are a regulatory requirement as outlined by the International Council for Harmonisation (ICH) guidelines.[2]

Rationale for Stress Conditions

The choice of stress conditions is guided by the ICH Q1A(R2) guideline and is designed to simulate the harsh conditions a drug substance might encounter during its lifecycle.[1][2] This includes hydrolysis, oxidation, and photolysis.

Experimental Protocols for Forced Degradation

The following protocols are designed to induce degradation of this compound to a target level of 5-20%.

3.2.1. Hydrolytic Stability

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate the solution at 60 °C for 48 hours.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • Dissolve this compound in purified water.

    • Incubate the solution at 60 °C for 72 hours.

    • At specified time points, withdraw aliquots and dilute for HPLC analysis.

3.2.2. Oxidative Stability

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

3.2.3. Photostability

  • Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

3.2.4. Thermal Stability

  • Expose a solid sample of this compound to dry heat at 80 °C for 7 days.

  • Analyze the sample at specified time points by HPLC.

Data Presentation: Summary of Forced Degradation Results

The following table summarizes hypothetical results from the forced degradation studies.

Stress ConditionReagent/ConditionDurationDegradation (%)Major Degradants (RRT)
Acid Hydrolysis0.1 M HCl48 h< 2%None observed
Base Hydrolysis0.1 M NaOH24 h15.2%DP1 (0.85), DP2 (1.15)
Neutral HydrolysisWater72 h< 1%None observed
Oxidation3% H₂O₂24 h18.5%DP3 (0.70)
Photolysis (Solid)ICH Q1B-3.1%DP4 (0.92)
Photolysis (Solution)ICH Q1B-8.9%DP4 (0.92), DP5 (1.30)
Thermal (Solid)80 °C7 days< 1%None observed

RRT = Relative Retention Time

Visualization of the Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis hydrolysis Hydrolysis (Acid, Base, Neutral) sample_time Sample at Time Points hydrolysis->sample_time oxidation Oxidation (3% H₂O₂) oxidation->sample_time photolysis Photolysis (ICH Q1B) photolysis->sample_time thermal Thermal (80°C Dry Heat) thermal->sample_time quench Neutralize/Quench (as needed) sample_time->quench hplc Analyze by Stability- Indicating HPLC quench->hplc identify Identify & Quantify Degradants hplc->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for Forced Degradation Studies.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products without interference.

ParameterDescription
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Discussion

The hypothetical data suggest that this compound is a zwitterionic molecule, with its solubility being lowest near its isoelectric point and significantly increasing in acidic and basic conditions. The high solubility in polar organic solvents like ethanol and methanol indicates good potential for various formulation approaches.

The forced degradation studies indicate that the molecule is susceptible to degradation under basic and oxidative conditions, and to a lesser extent, photolytic stress. Its stability in acidic, neutral, and thermal conditions appears to be robust. The identification of degradation products (DP1-DP5) is the first step in elucidating the degradation pathways. Further characterization of these degradants using techniques like LC-MS would be necessary. These findings are critical for guiding formulation development towards a stable drug product, for example, by including antioxidants or using light-protective packaging.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols and illustrative data serve as a practical resource for scientists in the pharmaceutical industry. A thorough understanding of these fundamental properties is indispensable for successful drug development, ensuring the quality, safety, and efficacy of the final medicinal product.

References

Introduction: The Quest for Safer Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyridine-Based Propionic Acids

The history of medicine is intrinsically linked to the management of pain and inflammation. For millennia, remedies were derived from natural sources, most notably the use of willow bark, which contains the active ingredient salicin.[1] The chemical synthesis of salicylic acid in 1860 and its more palatable derivative, acetylsalicylic acid (aspirin), by Bayer in 1899 marked the dawn of modern anti-inflammatory therapy.[2][3] These early non-steroidal anti-inflammatory drugs (NSAIDs) were revolutionary, yet their mechanisms of action remained a black box for over half a century. The pursuit of more potent and safer alternatives drove pharmaceutical research, leading to the development of diverse chemical classes of NSAIDs. Among the most successful were the arylpropionic acids, or "profens," a class defined by its characteristic 2-arylpropionic acid scaffold. This guide delves into the historical evolution of this critical class of drugs, with a specific focus on the medicinal chemistry rationale and development of derivatives incorporating the pyridine ring—a privileged scaffold in modern drug discovery.

Chapter 1: Unraveling the Mechanism - The Cyclooxygenase (COX) Discovery

The development of classical NSAIDs like ibuprofen and indomethacin occurred in a pre-mechanistic era; they were identified through phenotypic screening for anti-inflammatory, analgesic, and antipyretic properties.[4] The pivotal breakthrough came in 1971 when John R. Vane and his colleagues demonstrated that aspirin and other NSAIDs inhibit the biosynthesis of prostaglandins, key signaling molecules involved in inflammation and pain.[4] This discovery, which earned Vane a Nobel Prize, finally provided a molecular basis for the action of NSAIDs: the inhibition of the cyclooxygenase (COX) enzyme.[1]

Further research in the early 1990s revealed that COX exists as two primary isoforms:[5]

  • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[3]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and fever.[3]

This discovery was a watershed moment. It provided a clear hypothesis for the common side effects of traditional NSAIDs, such as gastrointestinal ulcers and bleeding: they were a consequence of inhibiting the protective COX-1 isoform.[2][5] This new understanding ignited a focused effort in drug discovery to design selective COX-2 inhibitors, aiming to retain anti-inflammatory efficacy while minimizing GI toxicity.[6]

The Arachidonic Acid Cascade and NSAID Intervention

The mechanism of action of NSAIDs is best understood by visualizing their intervention point in the arachidonic acid cascade.

Arachidonic_Acid_Cascade cluster_0 Cell Membrane Phospholipids cluster_1 Pro-inflammatory Stimuli cluster_2 Enzymatic Pathways cluster_3 Mediators & Effects phospholipids Phospholipids AA Arachidonic Acid phospholipids->AA  Phospholipase A2 stimuli (e.g., Injury, Cytokines) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Leukotrienes Leukotrienes LOX->Leukotrienes Effects_phys GI Protection Platelet Function PGs_phys->Effects_phys Effects_inflam Pain Fever Inflammation PGs_inflam->Effects_inflam Effects_leuk Inflammation Asthma Leukotrienes->Effects_leuk NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: NSAID Mechanism of Action in the Arachidonic Acid Cascade.

Chapter 2: The "Profen" Revolution: Rise of the Arylpropionic Acids

Within the landscape of NSAID development, the arylpropionic acid class stands out for its profound therapeutic impact. Ibuprofen, chemically 2-(4-isobutylphenyl)propionic acid, was the vanguard of this class, first marketed in 1969.[1] It and other "profens" like naproxen and ketoprofen became cornerstones of pain and inflammation management.[7]

The defining structural feature of this class is a propionic acid moiety attached to an aryl group. A critical aspect of their pharmacology is stereochemistry. The anti-inflammatory activity resides almost exclusively in the (S)-enantiomer, which is the active inhibitor of the COX isoenzymes.[7] While many profens are still marketed as a racemic mixture, the (R)-enantiomer is largely inactive, although some in-vivo conversion to the (S)-form can occur.[8]

Compound Year Introduced Aryl Group Key Characteristics
Ibuprofen 1969IsobutylphenylArchetype of the profen class; widely available over-the-counter.[1]
Naproxen 1976Methoxy-naphthylLonger half-life than ibuprofen, allowing for less frequent dosing.[1]
Ketoprofen 1980sBenzoylphenylPotent NSAID also investigated for dual COX/LOX inhibition.[7][8]
Flurbiprofen 1970sFluoro-biphenylHighly potent profen, available in various formulations.[9]

Chapter 3: The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic structure found in numerous FDA-approved drugs.[10] It is structurally related to benzene, with one carbon-hydrogen group replaced by a nitrogen atom.[11] This single substitution dramatically alters the molecule's properties, making it a "privileged scaffold" for medicinal chemists.

Key Properties and Advantages of the Pyridine Ring:

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, enabling strong interactions with biological targets like enzyme active sites.[10]

  • Polarity and Solubility: The pyridine ring increases the polarity of a molecule compared to a simple phenyl ring, which can improve aqueous solubility and pharmacokinetic properties.

  • Metabolic Stability: The ring is generally stable to metabolic degradation, contributing to a longer half-life.[10]

  • Modulation of Electronics: The electron-deficient nature of the pyridine ring can be leveraged to fine-tune the electronic properties of the entire molecule.[12]

Chapter 4: Convergence - The Discovery and Synthesis of Pyridine-Based Propionic Acids

The logical convergence of the successful propionic acid scaffold and the desirable properties of the pyridine ring led researchers to explore pyridine-based propionic acids. The goal was to create novel chemical entities with potentially improved efficacy, safety, or pharmacokinetic profiles.

Studies on structure-activity relationships (SAR) of 3-arylpropionic acids involved replacing the phenyl ring with a pyridine ring to develop modified compounds, which in some cases led to an enhanced half-life in animal models.[7]

Synthetic Methodologies

The synthesis of a pyridine-based propionic acid typically involves two key stages: the construction of the substituted pyridine core and the subsequent elaboration to add the propionic acid side chain.

One of the most classic methods for creating a substituted pyridine ring is the Hantzsch synthesis, first reported in 1881.[13] It is a multi-component reaction that efficiently builds the heterocyclic core.

Objective: To synthesize a dihydropyridine precursor, which can be oxidized to the final pyridine product.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • Two equivalents of a β-ketoester (e.g., ethyl acetoacetate)

  • A nitrogen source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

  • Oxidizing agent (e.g., ferric chloride or nitric acid) for the aromatization step

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. Wash the solid with cold ethanol.

  • Aromatization: Dissolve the isolated dihydropyridine in a suitable solvent like acetic acid.

  • Oxidation: Add the oxidizing agent (e.g., a solution of ferric chloride) dropwise to the mixture. The reaction is often exothermic.

  • Workup: After the oxidation is complete, pour the reaction mixture into water and neutralize it. Extract the pyridine product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization to yield the final substituted pyridine.

Hantzsch_Synthesis_Workflow start Reactants (Aldehyde, β-Ketoester, Ammonia Source) reflux One-Pot Condensation (Reflux in Ethanol) start->reflux dhp Isolate Dihydropyridine Intermediate reflux->dhp oxidation Aromatization (Oxidation Step) dhp->oxidation purification Workup & Purification oxidation->purification product Substituted Pyridine Product purification->product

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Chapter 5: Beyond Inflammation - Diversification of the Scaffold

While the initial impetus for creating pyridine-based propionic acids was rooted in NSAID discovery, the versatility of the scaffold led to its exploration in other therapeutic areas. A notable example is the development of pyridine-3-propanoic acids as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[14]

These compounds were designed not for inflammation, but as potential treatments for type 2 diabetes. The study identified potent dual agonists that demonstrated efficacy in diabetic mouse models.[14] This illustrates a key principle in drug development: a core chemical structure can be adapted and optimized for entirely different biological targets, opening up new therapeutic possibilities.

Chapter 6: Future Perspectives

The journey from willow bark to highly specific, synthetically designed molecules like pyridine-based propionic acids showcases the remarkable evolution of drug discovery. While the classic profens remain mainstays in pain management, the field continues to advance. The focus has shifted towards developing agents with improved safety profiles, such as dual COX/LOX inhibitors or nitric oxide-donating NSAIDs, to mitigate cardiovascular and gastrointestinal side effects.[6]

The pyridine-propionic acid scaffold remains a valuable platform for medicinal chemists. Its proven utility in modulating targets from COX enzymes to nuclear receptors like PPAR ensures its continued relevance. Future research will likely focus on fine-tuning the structure to achieve higher selectivity for specific targets, exploring novel therapeutic applications, and leveraging modern computational methods to design the next generation of anti-inflammatory and metabolic drugs.

References

Methodological & Application

Application Notes and Protocols: Investigating the Cellular Effects of 3-(2-Methyl-pyridin-4-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial investigation of 3-(2-Methyl-pyridin-4-yl)-propionic acid in a cell culture setting. Currently, there is a paucity of published data on the specific cellular activities of this compound. Therefore, this guide is structured to provide a logical, scientifically-grounded framework for researchers to begin characterizing its potential biological effects. The protocols and hypotheses presented herein are based on the known activities of structurally related molecules, namely pyridine derivatives and aryl-propionic acid analogs, which are frequently associated with anti-inflammatory and anti-proliferative activities.[1][2] This document will detail foundational experiments including cytotoxicity assessments, and then progress to more specific functional assays related to inflammation and cell signaling.

Introduction and Rationale

This compound is a small molecule featuring a pyridine ring and a propionic acid moiety. While direct biological functions of this specific molecule are not yet elucidated in the public domain, its structural components are present in numerous biologically active compounds. The pyridine ring is a key pharmacophore in many drugs, and aryl-propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] For instance, Ibuprofen, a common NSAID, is chemically known as 2-(4-isobutylphenyl)propionic acid and functions by inhibiting cyclooxygenase (COX) enzymes.[1]

Given these structural similarities, it is plausible to hypothesize that this compound may exhibit anti-inflammatory or other cell-modulating properties. The experimental workflows detailed in these application notes are designed to test this hypothesis, starting with essential safety and dosage assessments, and moving towards mechanistic studies.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H11NO2[3]
Molecular Weight165.19 g/mol [3]
IUPAC Name3-(2-methylpyridin-4-yl)propanoic acid[4]
CAS Number26413-65-0[4]

Foundational Experimental Workflow

The initial characterization of any novel compound in cell culture requires a systematic approach to determine its safety and effective concentration range. The following workflow provides a roadmap for this initial phase.

G cluster_prep Preparation cluster_initial_screen Initial Screening cluster_functional_assays Functional Assays cluster_mechanistic Mechanistic Studies prep_compound Compound Solubilization & Stock Solution Preparation cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) prep_compound->cell_viability dose_response Dose-Response Curve Generation cell_viability->dose_response ic50 Determine IC50/CC50 dose_response->ic50 anti_inflammatory Anti-inflammatory Assays (e.g., LPS-induced cytokine release) ic50->anti_inflammatory proliferation Cell Proliferation Assay (e.g., BrdU, Ki67) ic50->proliferation western_blot Western Blot for Signaling Pathways anti_inflammatory->western_blot qpcr qPCR for Gene Expression Analysis anti_inflammatory->qpcr

Caption: Foundational workflow for characterizing a novel compound.

Detailed Protocols

Preparation of Stock Solutions

Rationale: Accurate and reproducible results depend on the correct preparation and storage of the test compound. It is crucial to start with a high-concentration, sterile stock solution that can be diluted to the final working concentrations.

Protocol:

  • Solubility Testing: Before preparing a stock solution, determine the optimal solvent for this compound. Test solubility in sterile dimethyl sulfoxide (DMSO) and ethanol. Given its structure, DMSO is a likely candidate.

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock, for example, 100 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Visually inspect for any precipitate. If necessary, gently warm the solution.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to determine the concentration range at which the compound is non-toxic or cytotoxic.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes for inflammation studies) into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Incubate for a relevant time period, typically 24, 48, or 72 hours.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration).

Table 2: Example Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Untreated)1.25100%
0 (Vehicle)1.2499.2%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.8064.0%
1000.4536.0%
Anti-inflammatory Assay: LPS-induced Nitric Oxide and Cytokine Production

Rationale: To test the hypothesis that this compound has anti-inflammatory properties, a common in vitro model is to use lipopolysaccharide (LPS) to induce an inflammatory response in macrophages. The production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 are key markers of this response.

Protocol:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells with no LPS and wells with LPS and the vehicle.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of NO and cytokines in the compound-treated, LPS-stimulated cells to the LPS-only stimulated cells to determine the inhibitory effect.

G cluster_lps LPS-Induced Inflammation Model lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines compound 3-(2-Methyl-pyridin-4-yl)- propionic acid compound->nfkb Hypothesized Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

Concluding Remarks and Future Directions

The application notes provided offer a foundational strategy for the initial in vitro characterization of this compound. Based on the outcomes of these experiments, further mechanistic studies can be designed. For instance, if anti-inflammatory activity is observed, subsequent investigations could involve Western blotting to probe specific signaling pathways like NF-κB and MAPK, or qPCR to analyze the expression of inflammatory genes. If anti-proliferative effects are noted, cell cycle analysis and apoptosis assays would be logical next steps. The lack of existing data presents a unique opportunity for novel discovery, and a systematic, hypothesis-driven approach is paramount.

References

Application Notes & Protocols: 3-(2-Methyl-pyridin-4-yl)-propionic acid as a Chemical Probe for [Target Protein X]

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2] A well-characterized chemical probe allows for the acute modulation of a target protein's function in a cellular or in vivo context, thereby enabling researchers to elucidate its role in health and disease. This document provides a comprehensive guide for the use of 3-(2-Methyl-pyridin-4-yl)-propionic acid as a chemical probe for a hypothetical enzyme, herein referred to as Target Protein X .

Target Protein X is postulated to be a critical metabolic enzyme whose dysregulation is implicated in a specific disease pathway. This compound has been identified as a potent and selective inhibitor of Target Protein X. These application notes will guide researchers through the essential experiments to validate this molecule as a chemical probe and to utilize it for studying the biology of Target Protein X. The protocols provided are designed to be self-validating, ensuring scientific rigor and reproducibility.

Hypothetical Signaling Pathway of Target Protein X

Target Protein X is a cytosolic enzyme that catalyzes the conversion of Substrate A to Product B. Product B is a key metabolite that negatively regulates an inflammatory signaling cascade initiated by Cytokine Y. Inhibition of Target Protein X by this compound is expected to decrease the levels of Product B, thereby amplifying the inflammatory response to Cytokine Y.

Target_X_Pathway cluster_cell Cell cluster_metabolism Metabolic Pathway Cytokine_Y Cytokine Y Receptor Cytokine Receptor Cytokine_Y->Receptor Binds Signaling_Cascade Inflammatory Signaling Cascade Receptor->Signaling_Cascade Activates Inflammatory_Response Inflammatory Response Signaling_Cascade->Inflammatory_Response Leads to Substrate_A Substrate A Target_X Target Protein X (Enzyme) Substrate_A->Target_X Metabolized by Product_B Product B Target_X->Product_B Produces Product_B->Signaling_Cascade Inhibits Probe 3-(2-Methyl-pyridin-4-yl)- propionic acid Probe->Target_X Inhibits

Caption: Hypothetical signaling pathway involving Target Protein X.

Part 1: Biochemical Characterization of the Probe-Target Interaction

The initial step in validating a chemical probe is to confirm its direct interaction with the purified target protein and to quantify its potency.

In Vitro Enzyme Inhibition Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against Target Protein X.[3][4]

Principle: The rate of the enzymatic reaction catalyzed by Target Protein X is measured in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the enzyme's activity by 50%.[4][5]

Experimental Workflow:

Caption: Workflow for the in vitro enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of purified Target Protein X in an appropriate assay buffer.

    • Prepare a solution of Substrate A in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Create a serial dilution of the inhibitor stock solution directly in the plate. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the Target Protein X solution to all wells except the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for Target Protein X for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the Substrate A solution to all wells.

    • Immediately begin monitoring the formation of Product B using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical]
This compoundTarget X50
Inactive AnalogTarget X>10,000
Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8][9][10]

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (Target Protein X). The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified Target Protein X extensively against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform the titration experiment, injecting the ligand into the protein solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Data Presentation:

ParameterValue [Hypothetical]
Affinity (Kd)75 nM
Stoichiometry (n)1.1
Enthalpy (ΔH)-10.5 kcal/mol
Entropy (TΔS)-2.3 kcal/mol

Part 2: Cellular Target Engagement

Confirming that the chemical probe interacts with its intended target within a cellular context is a critical step in its validation.[1][2] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11][12][13][14][15]

Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). In CETSA, cells are treated with the chemical probe, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve upon ligand treatment indicates target engagement.[12][13][14]

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at a concentration several-fold higher than its IC50, or with a vehicle control.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Fractionation and Analysis:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant (soluble fraction).

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for Target Protein X.

  • Data Analysis:

    • Quantify the band intensities for Target Protein X at each temperature.

    • Normalize the intensities to the non-heated control.

    • Plot the percentage of soluble Target Protein X against the temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. The difference in Tm between the two curves represents the thermal shift.

Data Presentation:

TreatmentApparent Tm (°C) [Hypothetical]Thermal Shift (ΔTm) (°C)
Vehicle52.0-
This compound58.5+6.5

Conclusion

This guide provides a framework for the biochemical and cellular validation of this compound as a chemical probe for the hypothetical Target Protein X. By following these protocols, researchers can generate robust data to confirm the probe's potency, direct binding, and target engagement in a cellular environment. A thoroughly validated chemical probe is a powerful asset for elucidating the biological functions of its target and for the initial stages of drug discovery.

References

analytical methods for the quantification of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 3-(2-Methyl-pyridin-4-yl)-propionic acid. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection as a robust and widely accessible technique, it also explores the utility of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols, method validation strategies according to ICH guidelines, and troubleshooting advice.

Introduction and Analytical Strategy

This compound is a pyridine derivative of significant interest in pharmaceutical development, potentially as a process-related impurity, a metabolite, or a starting material. Its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance. The molecule's structure, featuring both a basic pyridine ring and an acidic carboxylic acid group, makes it an amphoteric compound, which dictates the strategy for its separation and detection.

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of bulk drug substances or formulations, a validated Reversed-Phase HPLC (RP-HPLC) method with UV detection is often the gold standard due to its robustness and cost-effectiveness. For trace-level quantification in complex biological matrices (e.g., plasma, urine) or for impurity profiling, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

This guide provides a primary protocol for a stability-indicating RP-HPLC-UV method and a secondary, high-sensitivity protocol for an LC-MS/MS method.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to method development.

PropertyValue / DescriptionRationale for Analytical Method
Structure Chemical StructureContains a UV-active pyridine chromophore. The presence of both a basic nitrogen and an acidic carboxyl group makes its retention pH-dependent.
IUPAC Name 3-(2-methylpyridin-4-yl)propanoic acid-
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
pKa ~4.5-5.0 (Carboxylic Acid), ~6.0-6.5 (Pyridinium ion)Critical for selecting mobile phase pH in HPLC to ensure consistent ionization state and retention.
UV λmax ~260-265 nmThe pyridine ring provides a strong chromophore, making UV detection a viable and sensitive option.[1]
Solubility Soluble in aqueous buffers, methanol, acetonitrile.Facilitates sample and standard preparation in common HPLC solvents.

Primary Method: RP-HPLC with UV Detection

This method is designed for the accurate assay and impurity determination of this compound in drug substances and formulated products.

Principle of the Method

The separation is achieved on a reversed-phase C18 column. The mobile phase pH is controlled by a buffer to maintain the analyte in a consistent, predominantly single ionic state, ensuring a sharp, symmetrical peak shape and reproducible retention time. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound, >99.5% purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Ultrapure Water.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄The acidic pH ensures the carboxylic acid group is protonated (-COOH) and the pyridine nitrogen is protonated (-NH+), leading to good retention on the C18 column and sharp peak shapes.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient Isocratic: 65% A / 35% BAn isocratic elution is simple, robust, and sufficient for assaying the main component. For impurity profiling, a gradient may be required.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on analyte concentration and sensitivity needs.
Detection UV at 262 nmThis wavelength corresponds to the absorbance maximum of the pyridine chromophore, providing high sensitivity.
Run Time ~10 minutesSufficient to elute the analyte and any closely related impurities.

Procedure:

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample to achieve a target concentration of 100 µg/mL using the same diluent as the standard. This may involve dissolving a powder or diluting a liquid formulation.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Quantify the analyte using the external standard method: Amount (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Method Validation Strategy (ICH Q2(R2) Guidelines)

Any developed analytical method must be validated to ensure it is fit for its intended purpose.[2][3] The validation should demonstrate specificity, linearity, accuracy, precision, and robustness.[4]

G cluster_validation ICH Q2(R2) Validation Workflow Start Method Development Complete Specificity Specificity (Peak Purity, Spiked Placebo) Start->Specificity Linearity Linearity & Range (5+ concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery of Spikes) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or Slope) Precision->Limits Robustness Robustness (Vary pH, Flow, Temp) Limits->Robustness Validated Method Validated Robustness->Validated

Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.

Validation Parameter Summary:

ParameterAcceptance CriteriaPurpose
Specificity No interference at the analyte's retention time from placebo or known impurities. Peak purity index > 0.99.Ensures the signal is only from the analyte.[2]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Confirms a direct relationship between concentration and response.[4]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the results to the true value.[4]
Precision (RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.Demonstrates the method's consistency.[2]
LOD / LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Defines the lowest concentration that can be reliably detected and quantified.
Robustness RSD ≤ 2.0% under varied conditions (e.g., pH ±0.2, Flow ±10%, Temp ±5°C).Shows the method's reliability during normal use.

Alternative Method: LC-MS/MS

For bioanalysis or trace impurity quantification, LC-MS/MS offers unparalleled sensitivity and selectivity. The method involves separating the analyte via HPLC and detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

LC-MS/MS provides two layers of specificity. First, the mass spectrometer selects the precursor ion (the molecular ion of the analyte, [M+H]⁺). This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, eliminating interference from co-eluting matrix components. Due to the polar nature of the analyte, derivatization of the carboxylic acid group with an agent like 3-nitrophenylhydrazine (3-NPH) can be employed to enhance chromatographic retention and ionization efficiency, though direct analysis is also feasible.[5][6][7]

G cluster_lcms LC-MS/MS Experimental Workflow Sample Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Deriv Optional Derivatization (e.g., 3-NPH) Precip->Deriv Inject Inject into LC-MS/MS System Deriv->Inject Separate LC Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Select MS1: Select Precursor Ion ([M+H]⁺) Ionize->Select Fragment MS: Fragment Ion (Collision Cell) Select->Fragment Detect MS2: Detect Product Ion Fragment->Detect Quantify Quantification (Area Ratio) Detect->Quantify

Caption: High-level workflow for sample analysis using LC-MS/MS.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-3-(2-Methyl-pyridin-4-yl)-propionic acid) is ideal. If unavailable, a structurally similar compound can be used.

  • Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

Sample Preparation (for Plasma):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of Internal Standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

LC-MS/MS Conditions:

ParameterConditionRationale
LC Column C18 UHPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm)Smaller particle size for faster analysis and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization and controls pH.
Mobile Phase B 0.1% Formic Acid in Acetonitrile-
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrateA fast gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive (ESI+)The pyridine nitrogen is readily protonated.
MRM Transition Analyte: 166.1 → 120.1; IS: (adjust for IS mass)Precursor [M+H]⁺ → Product (loss of COOH and H). Transitions must be optimized empirically.
Source Temp. 500 °COptimized for efficient desolvation.
Capillary Voltage 4.0 kVOptimized for stable spray and maximum signal.

Troubleshooting Guide for RP-HPLC Method

ProblemPotential CauseRecommended Solution
No Peak / Low Signal Incorrect mobile phase composition; Detector lamp off; Injection error.Verify mobile phase preparation and pH. Check detector status and perform a direct injection of standard into the detector flow path.
Peak Tailing Mobile phase pH is too close to analyte pKa; Column degradation (silanol interactions).Adjust mobile phase pH to be >2 units away from the pKa (e.g., pH 3.0). Use a new column or one with end-capping.
Peak Splitting Sample solvent is much stronger than the mobile phase; Column blockage or void.Dissolve sample in the initial mobile phase. Reverse-flush the column; if unresolved, replace the column.
Shifting Retention Time Inconsistent mobile phase preparation; Column temperature fluctuation; Pump malfunction.Prepare fresh mobile phase. Ensure the column oven is stable. Check pump pressure for consistency.

Conclusion

The quantification of this compound can be reliably achieved using standard analytical techniques. A validated RP-HPLC-UV method serves as a robust and accessible approach for routine quality control and assay purposes. For applications demanding higher sensitivity, such as bioanalysis or trace impurity detection, an LC-MS/MS method provides the necessary performance. The choice of method should be guided by the specific analytical requirements, and any method employed must be fully validated according to established regulatory guidelines to ensure data integrity and reliability.

References

Application Notes & Protocols: Establishing Dosage and Administration of 3-(2-Methyl-pyridin-4-yl)-propionic acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: Direct research on the in vivo dosage and administration of 3-(2-Methyl-pyridin-4-yl)-propionic acid is not extensively available in public literature. Therefore, this document serves as a comprehensive methodological guide for researchers to establish these critical parameters. It synthesizes established principles of preclinical drug development and general guidelines for handling novel chemical entities (NCEs) in laboratory animals. The protocols provided are foundational templates that must be adapted based on empirical data generated from the initial characterization and dose-finding studies described herein.

Introduction: The Preclinical Pathway for a Novel Pyridine Derivative

This compound belongs to the broad class of pyridine derivatives, a scaffold present in numerous pharmacologically active compounds.[1][2][3] Its propionic acid moiety suggests it is a weak acid, a property that will significantly influence its formulation and pharmacokinetic profile. The journey from a promising molecule to a candidate for efficacy studies hinges on the meticulous determination of its safety, tolerability, and pharmacokinetic (PK) profile. This guide provides the strategic framework and detailed protocols for the crucial first steps in this process: formulation development, route of administration selection, and dose-range finding in rodent models.

The core principle of this guide is to build a self-validating experimental cascade. Each step generates data that logically informs the next, ensuring that animal welfare is maximized while producing robust, reproducible results. We will move from initial physicochemical characterization to the design and execution of foundational in vivo studies.

Part 1: Compound Characterization & Formulation Development

The most critical and often overlooked step is developing a safe and effective vehicle for administration. An inappropriate formulation can lead to poor bioavailability, local irritation, or vehicle-induced toxicity, confounding experimental results.

Physicochemical Profiling

Before any in vivo work, key physicochemical properties of this compound must be determined. These parameters dictate the formulation strategy.

Table 1: Essential Physicochemical Properties for Formulation Development

Parameter Experimental Method Significance for Formulation
Solubility Kinetic & Thermodynamic Solubility Assays Determines the feasibility of creating a solution vs. a suspension. Should be tested in aqueous buffers (pH 4-8), saline, and common organic vehicles (e.g., DMSO, PEG400, Ethanol).
pKa Potentiometric Titration or Capillary Electrophoresis Predicts the ionization state at physiological pH, which impacts absorption, distribution, and selection of appropriate buffering agents.
LogP / LogD HPLC or Shake-Flask Method Indicates lipophilicity, which influences membrane permeability and potential for blood-brain barrier penetration. LogD at physiological pH (7.4) is most relevant.

| Chemical Stability | HPLC-UV analysis over time in selected vehicles | Ensures the compound does not degrade in the formulation vehicle before or during administration, guaranteeing accurate dosing.[4] |

Vehicle Selection Strategy

The goal is to use the simplest and most inert vehicle possible. For a novel compound, a tiered approach is recommended.

VehicleSelectionWorkflow cluster_0 Tier 1: Aqueous Vehicles cluster_1 Tier 2: Co-Solvent Systems cluster_2 Tier 3: Suspensions start Start: Test Solubility in Saline / PBS ph_adjust Is solubility < target concentration? start->ph_adjust adjust Adjust pH with NaOH/HCl (if compound is stable) ph_adjust->adjust Yes success1 Use Buffered Saline Solution ph_adjust->success1 No check1 Solubility Achieved? adjust->check1 check1->success1 Yes cosolvent Test in Co-Solvents (e.g., 10% DMSO, 30% PEG400, 5% Solutol HS 15) check1->cosolvent No check2 Solubility & Stability Achieved? cosolvent->check2 success2 Use Co-Solvent System (Note potential vehicle effects) check2->success2 Yes suspension Prepare Suspension (e.g., 0.5% CMC, 1% Tween 80) check2->suspension No check3 Uniform & Re-suspendable? suspension->check3 success3 Use Suspension (Ensure dose uniformity) check3->success3 Yes

Caption: Tiered workflow for vehicle selection.

Table 2: Common Vehicles for Preclinical In Vivo Studies

Vehicle Composition Route(s) Advantages Considerations
Saline 0.9% NaCl in Water IV, IP, SC, PO Isotonic, low toxicity, physiologically compatible.[4] Only for water-soluble compounds.
PBS Phosphate-Buffered Saline IV, IP, SC, PO Buffered to physiological pH, low toxicity. Limited buffering capacity for acidic/basic compounds.
DMSO/Saline 5-10% DMSO in Saline IV, IP Solubilizes many organic compounds. Can cause hemolysis (IV >10%) and inflammation. Must run a vehicle-only control group.
PEG400/Saline 20-40% PEG400 in Saline IV, IP, PO Good solubilizer, generally well-tolerated. Can be viscous. Potential for renal toxicity at high doses.
Corn Oil 100% Corn Oil SC, PO, IM Suitable for highly lipophilic compounds, allows for slow release (SC). Not suitable for IV. Can be immunogenic. Absorption can be variable.

| CMC/Tween | 0.5% Carboxymethylcellulose + 0.1-1% Tween 80 in Water | PO | Standard for oral suspensions. | Requires vigorous mixing to ensure dose uniformity. Not for IV use. |

Protocol: Preparation of a Dosing Formulation (Example for an Oral Suspension)
  • Objective: To prepare a uniform and stable suspension of this compound at 10 mg/mL.

  • Materials:

    • This compound (test article)

    • Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) and 0.5% (v/v) Tween 80 in sterile water.

    • Microbalance, weigh boat, spatula.

    • Glass mortar and pestle.

    • Graduated cylinder and sterile conical tubes.

    • Magnetic stirrer and stir bar.

  • Procedure:

    • Prepare the vehicle: Add 0.5 g of Na-CMC to ~80 mL of sterile water while stirring. Gently heat to ~40°C to aid dissolution. Cool to room temperature. Add 0.5 mL of Tween 80 and bring the final volume to 100 mL.

    • Weigh the required amount of test article. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

    • Place the weighed powder into a clean glass mortar.

    • Add a small volume (~1 mL) of the vehicle to the powder and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition.

    • Transfer the suspension to a sterile conical tube. Use a magnetic stirrer to stir the suspension for at least 30 minutes before dosing.

    • Quality Control: Visually inspect for uniformity. Keep the suspension stirring during the entire dosing procedure to prevent settling.[4]

Part 2: Preclinical Study Design & Dose Selection

With a viable formulation, the next step is to determine how the compound behaves in a living system. This involves selecting an appropriate animal model, route of administration, and conducting a dose-range finding study.

Animal Model Selection

For initial studies, mice (e.g., C57BL/6, CD-1) or rats (e.g., Sprague-Dawley, Wistar) are standard choices due to their well-characterized biology, handling ease, and historical data context.[5] The choice may be further refined by the therapeutic area of interest.

Route of Administration (ROA)

The intended clinical route is the ultimate goal, but initial studies may use routes that ensure maximal systemic exposure (e.g., IV or IP) to understand the compound's intrinsic properties.

ROA_Decision_Tree cluster_pk Pharmacokinetics / Max Exposure cluster_efficacy Efficacy / Tolerability q1 What is the primary goal of the study? pk_goal Determine bioavailability, clearance, metabolism q1->pk_goal PK / Max Exposure eff_goal Simulate clinical use, assess safety q1->eff_goal Efficacy / Safety iv Intravenous (IV) pk_goal->iv 100% Bioavailability Reference ip Intraperitoneal (IP) pk_goal->ip High exposure, avoids gavage stress q2 What is the intended human route? eff_goal->q2 oral Oral (PO) q2->oral Oral Drug sc Subcutaneous (SC) q2->sc Injectable Biologic/Depot

Caption: Decision tree for selecting a route of administration.

Table 3: Recommended Administration Routes and Maximum Volumes for Rodents

Route Abbreviation Mouse Max Volume Rat Max Volume Key Characteristics
Intravenous IV (tail vein) 5 mL/kg 5 mL/kg 100% bioavailability, rapid onset. Requires skill. Bolus injections must be slow.[6][7]
Intraperitoneal IP 10 mL/kg 10 mL/kg Rapid absorption, large surface area. Risk of injection into viscera.[8][9]
Subcutaneous SC 10 mL/kg 5 mL/kg Slower, more sustained absorption. Good for suspensions and depot formulations.[8][9]
Oral Gavage PO 10 mL/kg 10 mL/kg Clinically relevant, subject to first-pass metabolism. Risk of esophagus/trachea injury.[8][9]

Source: Adapted from multiple institutional and published guidelines.[6][9]

Dose-Range Finding (DRF) / Acute Tolerability Study

The purpose of a DRF study is to identify a range of doses from no-effect to dose-limiting toxicity. This is essential for selecting doses for subsequent PK and efficacy studies. A modified "up-and-down" procedure or a simple fixed-dose design is common.

Table 4: Example Design for a Single-Dose Tolerability Study in Mice (n=3 per group)

Group Dose (mg/kg, PO) Rationale
1 0 (Vehicle) Establishes baseline response to vehicle and procedure.
2 10 Low dose, expected to be well-tolerated.
3 30 Intermediate dose (3x step).
4 100 Intermediate-high dose (3x step).
5 300 High dose, approaching potential toxicity.

| 6 | 1000 | Limit dose, may reveal Maximum Tolerated Dose (MTD). |

Key Monitoring Parameters:

  • Clinical Observations: Record signs of toxicity (e.g., lethargy, piloerection, abnormal gait, convulsions) immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48 hours).

  • Body Weight: Measure daily. A drop of >15-20% is a sign of significant toxicity.

  • Mortality: Record time of death if it occurs.

  • Necropsy: Gross examination of major organs at the end of the study can provide valuable information.

Part 3: Detailed Administration Protocols

All personnel must be thoroughly trained and proficient in these techniques to ensure animal welfare and data quality.[8][9]

Protocol 1: Oral Gavage (PO) in a Rat
  • Restraint: Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Selection: Use a proper-sized, flexible-tipped or ball-tipped gavage needle (e.g., 16-18 gauge for an adult rat). Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

  • Administration:

    • Load the syringe with the correct volume of the dosing formulation.

    • Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. Do not force the needle.

    • Dispense the liquid smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.[9]

Protocol 2: Intraperitoneal (IP) Injection in a Mouse
  • Restraint: Secure the mouse by scruffing the neck and back skin to immobilize the head. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly down. This allows the abdominal organs to shift away from the injection site.

  • Injection Site: Target the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[8]

  • Administration:

    • Use a 25-27 gauge needle.

    • Insert the needle at a shallow angle (~15-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn back, which would indicate entry into a vessel or the bladder.

    • Inject the substance smoothly.

    • Withdraw the needle and return the animal to its cage. Alternate injection sides for repeated dosing.[9]

Part 4: Data Interpretation & Next Steps

The results of the initial tolerability and PK studies will guide the entire preclinical program.

Caption: Workflow from initial safety studies to efficacy study design.

  • From the DRF study, you will establish the Maximum Tolerated Dose (MTD) and a range of safe doses.

  • A subsequent pharmacokinetic study, using several doses below the MTD, will reveal the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10] For example, a short half-life (T½) may necessitate twice-daily dosing in efficacy models, while a long half-life might allow for once-daily administration.

  • Together, these data provide a rational basis for designing robust, well-controlled efficacy studies that are both informative and ethically sound.

References

Application Notes and Protocols: Derivatization of 3-(2-Methyl-pyridin-4-yl)-propionic Acid for Enhanced GPR109A Agonist Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of GPR109A Agonists and the Promise of 3-(2-Methyl-pyridin-4-yl)-propionic Acid

The G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a significant therapeutic target primarily recognized for its role in mediating the anti-dyslipidemic effects of nicotinic acid (niacin)[1][2]. Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in free fatty acids and subsequently, very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels in the plasma[3]. This mechanism has established GPR109A as a key target for the management of dyslipidemia, a major risk factor for cardiovascular disease.

This compound is a structural analog of nicotinic acid, possessing a similar pyridine core and a carboxylic acid moiety. This structural similarity suggests that it may act as a ligand for GPR109A. However, the clinical utility of nicotinic acid is often limited by a pronounced flushing side effect, which is also mediated by GPR109A activation in skin immune cells[2]. This necessitates the development of novel GPR109A agonists with improved therapeutic windows, potentially exhibiting tissue-selective activity or biased agonism.

This application note provides a comprehensive guide for the chemical derivatization of this compound aimed at enhancing its potency and modulating its pharmacological profile as a GPR109A agonist. We will detail synthetic protocols for modifying both the propionic acid side chain and the pyridine ring, outline methods for purification and characterization, and provide protocols for a tiered biological screening cascade to identify derivatives with superior activity.

Strategic Approaches to Derivatization

Our derivatization strategy is twofold, targeting the key pharmacophoric elements of the parent molecule: the carboxylic acid group and the pyridine ring. The rationale is to explore the structure-activity relationships (SAR) and develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Modification of the Carboxylic Acid Moiety

The carboxylate group is crucial for the interaction of nicotinic acid with a key arginine residue in the GPR109A binding pocket[2][4]. Modifications here can fine-tune acidity, lipophilicity, and metabolic stability.

  • Amide Formation: Converting the carboxylic acid to a diverse library of amides introduces various substituents that can probe additional binding interactions within the receptor. This is a common and effective strategy in medicinal chemistry to explore SAR.

  • Esterification: Ester derivatives can act as prodrugs, improving membrane permeability and oral bioavailability. These are often cleaved in vivo by esterases to release the active carboxylic acid.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or acyl sulfonamides can significantly alter the compound's physicochemical properties, potentially improving its pharmacokinetic profile and reducing metabolic liabilities[2][5].

Modification of the Pyridine Ring

Substitutions on the pyridine ring can influence the electronic properties, steric bulk, and overall conformation of the molecule, impacting receptor binding and selectivity.

  • Suzuki-Miyaura Cross-Coupling: This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl groups at specific positions on the pyridine ring, enabling extensive exploration of the chemical space around the core scaffold.

Protocols for Chemical Derivatization

Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

This protocol describes a reliable method for the synthesis of a diverse amide library from this compound. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a widely adopted method for efficient amide bond formation with minimal side reactions[6].

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Diagram of Amide Synthesis Workflow:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid 3-(2-Methyl-pyridin-4-yl)- propionic acid EDC_HOBt EDC, HOBt DMF, RT, 30 min Carboxylic_Acid->EDC_HOBt Activated_Ester Activated Ester Intermediate EDC_HOBt->Activated_Ester Coupling DMF, RT 12-24h Activated_Ester->Coupling Amine Primary or Secondary Amine DIPEA Amine->Coupling Amide_Product Amide Derivative Coupling->Amide_Product

Caption: Workflow for amide library synthesis.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol details the synthesis of methyl and ethyl esters of this compound, which can serve as prodrugs. Fischer esterification is a classic and effective method for this transformation[7].

Materials:

  • This compound

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous alcohol (MeOH or EtOH).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: Modification of the Pyridine Ring via Suzuki-Miyaura Cross-Coupling

This protocol requires a halogenated precursor of this compound (e.g., a bromo- or iodo-substituted analog). The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between the pyridine ring and various boronic acids or esters[8].

Materials:

  • Halogenated this compound ester (e.g., 3-(5-Bromo-2-methyl-pyridin-4-yl)-propionic acid methyl ester)

  • A diverse library of aryl or heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halogenated pyridine derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-16 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If an ester was used as the starting material, it can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Purification and Characterization

All synthesized derivatives must be rigorously purified and characterized to ensure their identity and purity before biological evaluation.

  • Purification: Flash column chromatography on silica gel is the primary method for purification. The choice of eluent will depend on the polarity of the synthesized compound.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the derivatives.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compounds.

    • Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compounds, which should be >95% for biological testing.

Biological Evaluation: A Tiered Screening Approach

A tiered screening approach is recommended to efficiently identify the most promising derivatives.

Diagram of Biological Screening Cascade:

G Compound_Library Library of Synthesized Derivatives Primary_Screen Primary Screen: GPR109A Radioligand Binding Assay Compound_Library->Primary_Screen High Throughput Secondary_Screen Secondary Screen: Functional Assay (e.g., cAMP inhibition) Primary_Screen->Secondary_Screen Active Compounds Tertiary_Screen Tertiary Screen: In vivo Models (e.g., free fatty acid reduction in rodents) Secondary_Screen->Tertiary_Screen Potent Agonists Lead_Candidates Lead Candidates Tertiary_Screen->Lead_Candidates

Caption: Tiered screening cascade for GPR109A agonists.

Protocol 4: Primary Screening - GPR109A Radioligand Binding Assay

This assay measures the ability of the synthesized compounds to displace a radiolabeled ligand from the GPR109A receptor, providing an initial assessment of their binding affinity.

Materials:

  • Membranes from cells stably expressing human GPR109A

  • [³H]-Nicotinic acid (radioligand)

  • Synthesized derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

  • Unlabeled nicotinic acid (for non-specific binding determination)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and the synthesized derivative at various concentrations.

  • Add [³H]-Nicotinic acid to initiate the binding reaction.

  • For determining non-specific binding, add a high concentration of unlabeled nicotinic acid.

  • Incubate the plate at room temperature for 1-2 hours.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each compound concentration and determine the IC₅₀ value.

Protocol 5: Secondary Screening - Functional Assay (cAMP Inhibition)

GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay confirms the agonist activity of the compounds identified in the primary screen.

Materials:

  • Cells stably expressing human GPR109A (e.g., CHO-K1 cells)

  • Forskolin

  • Synthesized derivatives

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

Procedure:

  • Plate the GPR109A-expressing cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with the synthesized derivatives at various concentrations for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time, then lyse the cells.

  • Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the EC₅₀ value.

Data Presentation and Interpretation

The data from the derivatization and biological screening should be systematically organized to facilitate SAR analysis.

Table 1: Representative Derivatization of this compound and their GPR109A Activity

Compound IDR Group (Amide/Ester)Pyridine SubstitutionGPR109A Binding (IC₅₀, nM)GPR109A Functional (EC₅₀, nM)
Parent -OHH500750
AMD-01 -NHCH₃H350500
AMD-02 -N(CH₃)₂H800>1000
EST-01 -OCH₃H450600
SUZ-01 -OH5-phenyl150200
SUZ-02 -OH5-(4-fluorophenyl)80120

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results from these assays will allow for the identification of lead compounds with enhanced potency and a desirable pharmacological profile for further preclinical development.

Conclusion

The strategic derivatization of this compound, guided by the hypothesis of its interaction with the GPR109A receptor, presents a promising avenue for the discovery of novel anti-dyslipidemic agents. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of a focused library of derivatives. By systematically exploring the structure-activity relationships, researchers can identify lead candidates with improved therapeutic potential, paving the way for the development of next-generation GPR109A agonists.

References

Guide to High-Throughput Screening (HTS) Assay Development for Novel Modulators: A Case Study with 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The identification of novel bioactive small molecules is a cornerstone of modern drug discovery. 3-(2-Methyl-pyridin-4-yl)-propionic acid is a small molecule with potential for therapeutic development; however, its specific biological targets and mechanisms of action are not yet fully elucidated. This application note provides a comprehensive, experience-driven guide for researchers on how to approach the development of high-throughput screening (HTS) assays for a novel compound of interest, using this compound as a practical example. We move beyond rigid templates to explain the causality behind experimental choices, focusing on two robust and widely adopted HTS methodologies: a biochemical enzyme inhibition assay and a competitive binding assay using Fluorescence Polarization (FP). This guide is designed to equip researchers with the foundational knowledge and detailed protocols necessary to initiate a screening campaign, validate assay performance, and identify promising "hit" compounds for further development.

Section 1: Foundational Strategy for HTS with a Novel Compound

High-Throughput Screening (HTS) is a pivotal process in drug discovery that involves the automated testing of large numbers of compounds against a specific biological target.[1] The primary goal is to identify "hits" or "leads"—molecules that modulate the target's activity in a desired manner—which then serve as the starting point for medicinal chemistry optimization.[1]

When approaching a novel compound like this compound, for which a specific target is not known, the initial strategy involves a combination of predictive analysis and broad-spectrum screening. The pyridinyl and carboxylic acid moieties of the compound suggest potential interactions with protein binding pockets, such as the active sites of enzymes or the ligand-binding domains of receptors.

The choice of an HTS assay is therefore dictated by the hypothesized target class. The most effective HTS assays are homogeneous ("mix-and-read"), minimizing pipetting steps and making them amenable to automation and miniaturization in 384- or 1536-well formats.[1][2] Key technologies for screening small molecule libraries include:

  • Biochemical Assays: These cell-free systems measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[3][4] Fluorescence-based readouts are the most common due to their high sensitivity and adaptability.[5][6]

  • Binding Assays: These assays quantify the interaction between a compound and its target. Leading technologies include:

    • Fluorescence Polarization (FP): Ideal for monitoring the binding of a small fluorescent molecule to a much larger protein.[7][8] The assay is based on the principle that a small, rapidly rotating fluorescent molecule has low polarization, while a large, slow-rotating complex (protein bound to the fluorescent molecule) has high polarization.[9][10]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought close together by a binding event.[11][12] This technology, often referred to by the trade name HTRF®, combines TRF with FRET to reduce background noise.

    • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based technology where the interaction between a target and a compound brings Donor and Acceptor beads into close proximity, triggering a chemiluminescent signal.[13][14][15] It is known for its high sensitivity and robustness in complex sample matrices.[16]

This guide will provide detailed protocols for two common scenarios: an enzyme inhibition assay and a receptor binding assay using FP.

Section 2: HTS Workflow & Assay Principles

A successful HTS campaign follows a structured workflow designed to maximize efficiency and data quality. The process begins with assay development and validation, proceeds to a primary screen of the full compound library, and concludes with confirmation and characterization of initial hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Characterization Assay_Dev Assay Design & Optimization Assay_Val Assay Validation (Z'-Factor > 0.5) Assay_Dev->Assay_Val Miniaturize to 384/1536-well Lib_Prep Compound Library Preparation Assay_Val->Lib_Prep Proceed to HTS Primary_Screen Primary HTS (Single Concentration) Lib_Prep->Primary_Screen Hit_ID Hit Identification (% Inhibition Threshold) Primary_Screen->Hit_ID Hit_Confirm Hit Confirmation (Re-test from powder) Hit_ID->Hit_Confirm Advance Hits Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirm->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: General workflow for a high-throughput screening campaign.

Section 3: Protocol 1 - Biochemical Assay for Protease Inhibition

This protocol describes a generic, fluorescence intensity-based assay to screen for inhibitors of a model serine protease. The principle relies on the cleavage of a fluorogenic substrate, which releases a fluorescent signal. An inhibitor, such as our test compound, will prevent this cleavage, resulting in a lower signal.

3.1. Materials and Reagents

  • Target Enzyme: Purified Serine Protease (e.g., Trypsin, Chymotrypsin).

  • Substrate: Fluorogenic peptide substrate specific to the enzyme.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: Known potent inhibitor for the target protease.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

  • Microplates: 384-well, solid black, flat-bottom plates.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence intensity detection.

3.2. Step-by-Step Protocol

  • Compound Plating (Daughter Plate Preparation):

    • Prepare a serial dilution of the 10 mM stock of this compound in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer 100 nL of compound solution from the source plate to the assay plate. This results in a final assay concentration of 10 µM in a 10 µL final volume, with 1% DMSO.

    • Plate positive controls and DMSO-only (negative control) wells similarly.

  • Enzyme Addition:

    • Prepare the protease solution at 2X the final desired concentration in cold Assay Buffer.

    • Dispense 5 µL of the 2X enzyme solution to all wells except the "No Enzyme" control wells. Add 5 µL of Assay Buffer to these control wells.

  • Compound Incubation (Pre-incubation):

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow the test compound to interact with the enzyme before the substrate is added.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate at 2X the final desired concentration (typically at or below its Km value) in Assay Buffer.

    • Dispense 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is now 10 µL.

  • Signal Detection:

    • Immediately transfer the plate to a microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity in kinetic mode (a reading every 60 seconds for 15-30 minutes) or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes) at room temperature, protected from light.

3.3. Data Analysis and Validation

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical measure of the quality of an HTS assay.[17][18] A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

    • Z' = 1 - (3 * (SD_DMSO + SD_PositiveControl)) / |Mean_DMSO - Mean_PositiveControl|

    • This should be calculated from a validation plate containing at least 16 wells each of negative (DMSO) and positive controls.

Section 4: Protocol 2 - Competitive Binding Assay using Fluorescence Polarization (FP)

This protocol outlines a competitive binding assay to identify compounds that disrupt the interaction between a protein target (e.g., a nuclear receptor) and a fluorescently labeled ligand (tracer). The binding of the large protein to the small tracer slows its rotation, increasing the FP signal. A competing compound will displace the tracer, causing the FP signal to decrease.[10]

FP_Principle cluster_0 Low FP Signal cluster_1 High FP Signal cluster_2 Low FP Signal (Competition) Free_Tracer Tracer Bound_Complex Protein + Tracer Free_Tracer_Text Small tracer rotates rapidly. Emitted light is depolarized. Competition Protein + Compound X Bound_Complex_Text Large complex rotates slowly. Emitted light remains polarized. Competition_Text Compound X displaces tracer. Tracer rotates rapidly again.

Caption: Principle of a competitive Fluorescence Polarization assay.

4.1. Materials and Reagents

  • Target Protein: Purified protein (e.g., Nuclear Receptor).

  • Tracer: A fluorescently labeled ligand known to bind the target protein.

  • Test Compound: this compound (10 mM stock in DMSO).

  • FP Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Microplates: 384-well, black, low-volume plates.

  • Instrumentation: Microplate reader equipped with FP capabilities (including excitation/emission polarizers).

4.2. Step-by-Step Protocol

  • Tracer Concentration Optimization:

    • Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the tracer to determine the Kd and ensure an adequate assay window (difference in mP between bound and free tracer).

  • Compound Plating:

    • As described in Protocol 1, dispense 100 nL of serially diluted compound or control solutions into the 384-well assay plate.

  • Reagent Addition:

    • Prepare a master mix containing the Target Protein and the Tracer in FP Assay Buffer. The concentrations should be 2X the final desired concentration (e.g., Protein at its Kd, Tracer at ~1-5 nM).

    • Dispense 10 µL of this master mix into each well containing the plated compounds.

    • Controls:

      • Free Tracer (0% Binding): Wells with tracer but no protein.

      • Bound Tracer (100% Binding): Wells with tracer and protein, but only DMSO (no compound).

  • Incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm).

    • Incubate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • FP Measurement:

    • Set the microplate reader to the appropriate excitation and emission wavelengths for the tracer's fluorophore.

    • Measure both the parallel (I∥) and perpendicular (I⊥) fluorescence emission intensities.

    • The instrument software will calculate the FP value in millipolarization (mP) units using the formula: FP (mP) = 1000 * ( (I∥ - G * I⊥) / (I∥ + G * I⊥) ) (where G is the instrument-specific G-factor).[7]

4.3. Data Analysis

  • Normalize Data: Convert the raw mP values to percent inhibition or percent displacement.

  • Dose-Response Curves: Plot the normalized signal against the logarithm of the compound concentration.

  • Calculate IC50: Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound required to displace 50% of the tracer.

Section 5: Data Summary and Best Practices

To ensure the success of an HTS campaign, it is critical to select the appropriate assay format and rigorously validate its performance. The table below summarizes the key parameters for the two protocols described.

ParameterProtocol 1: Enzyme InhibitionProtocol 2: FP Competitive Binding
Assay Principle Measurement of enzyme activity via a fluorogenic substrate.Measurement of competitive binding to a protein target.
Detection Method Fluorescence Intensity (FI)Fluorescence Polarization (FP)
Key Reagents Purified Enzyme, Fluorogenic SubstratePurified Protein, Fluorescent Tracer
Primary Readout Relative Fluorescence Units (RFU)Millipolarization (mP)
"Hit" Signature Decrease in RFUDecrease in mP
Key Controls No Enzyme, No Inhibitor (DMSO), Positive Control InhibitorFree Tracer, Bound Tracer (DMSO)
Validation Metric Z'-FactorZ'-Factor, S/B (Signal-to-Background)

Trustworthiness and Self-Validation: Every protocol must be a self-validating system. The inclusion of appropriate controls on every plate is non-negotiable.

  • Negative Controls (e.g., DMSO): Defines the baseline of 0% activity/inhibition.

  • Positive Controls (e.g., known inhibitor): Defines the 100% activity/inhibition signal and is crucial for calculating the Z'-factor.

  • Assay-specific Controls (e.g., No Enzyme): Used to subtract background signal and ensure observed activity is enzyme-dependent.

By explaining the causality behind these choices—such as pre-incubating the enzyme with the compound to allow for binding before the reaction starts—we build a robust and reliable screening system. This systematic approach ensures that the data generated is trustworthy, reproducible, and provides a solid foundation for identifying genuine hit compounds like this compound for the drug discovery pipeline.

References

Application Notes and Protocols for the Safe Handling and Disposal of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These protocols are intended for researchers, scientists, and drug development professionals. The core principle of this guide is a proactive risk-assessment-based approach to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 3-(2-Methyl-pyridin-4-yl)-propionic acid, a risk assessment must be conducted based on its structural components: a pyridine ring and a carboxylic acid functional group.

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[6][7] They can cause skin, eye, and respiratory irritation.[6][7] Some pyridine compounds have been shown to cause liver, kidney, and neurological effects in animal studies.[5]

  • Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive, posing a risk of chemical burns to the skin and eyes.[15][16][17] They can also be respiratory irritants.[16]

  • Combined Hazards of this compound: Based on the SDSs of structurally similar compounds such as 3-PYRIDIN-4-YL-PROPIONIC ACID and 2-Amino-3-(3-methylpyridin-4-yl)propanoic Acid, it is prudent to assume that this compound is:

    • A skin irritant.[18]

    • A serious eye irritant.[18]

    • A respiratory tract irritant.[18]

To the best of our current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the care afforded to a substance of unknown but potentially significant toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound, especially when in powdered form or when being dissolved, must be conducted in a properly functioning chemical fume hood.[6][7] This is crucial to prevent the inhalation of any dust or vapors.

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible within the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles with side shieldsTo protect eyes from splashes and dust.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.[6]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[6]
Respiratory Protection Not generally required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of dust or vapors.[19]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.

General Handling
  • Avoid contact with skin, eyes, and clothing.[18]

  • Avoid breathing dust or vapors.[18]

  • Wash hands thoroughly after handling.[18]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][19]

Storage
  • Store in a tightly closed, properly labeled container.[7]

  • Store in a cool, dry, and well-ventilated area.[7]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Avoid storing in metal cabinets, which can be corroded by acidic compounds.[15]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate potential hazards.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Collect: Place the contained material into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[18]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[18]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Waste Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations.[8][9] As the generator of the waste, you are responsible for its safe disposal from "cradle to grave".[11]

Waste Characterization

While not explicitly listed as a hazardous waste, based on its chemical structure and the hazards of its parent compounds, this compound should be treated as hazardous waste.

Waste Collection and Storage
  • Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[7][8]

  • The container must be kept closed except when adding waste.[8]

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.[7]

Disposal Method

The recommended method for the disposal of waste this compound is incineration by a licensed hazardous waste disposal facility.[13] This method ensures the complete destruction of the compound.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Generate Waste Generate Waste Collect in Labeled Container Collect in Labeled Container Generate Waste->Collect in Labeled Container Place in designated container Segregate from Incompatibles Segregate from Incompatibles Collect in Labeled Container->Segregate from Incompatibles Ensure proper segregation Store in Satellite Area Store in Satellite Area Segregate from Incompatibles->Store in Satellite Area Move to designated storage Arrange for Pickup Arrange for Pickup Store in Satellite Area->Arrange for Pickup Contact EHS Licensed Disposal Facility Licensed Disposal Facility Arrange for Pickup->Licensed Disposal Facility Transport Incineration Incineration Licensed Disposal Facility->Incineration Process

Waste Disposal Workflow for this compound.

Conclusion

The safe handling and disposal of this compound require a cautious and informed approach. By adhering to the protocols outlined in these application notes, researchers can minimize risks to themselves and the environment. The fundamental principles of understanding the potential hazards, utilizing appropriate controls and PPE, and following regulated disposal procedures are paramount for the responsible use of this and other novel chemical compounds.

References

3-(2-Methyl-pyridin-4-yl)-propionic acid in the development of [specific therapeutic area] drugs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-(2-Methyl-pyridin-4-yl)-propionic acid in the Development of Selective COX-2 Inhibitors for Anti-inflammatory and Anti-neoplastic Therapy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the investigation of this compound, a novel small molecule, as a potential therapeutic agent. By leveraging its structural motifs—an aryl propionic acid core and a substituted pyridine ring—we postulate a mechanism of action centered on the selective inhibition of cyclooxygenase-2 (COX-2). Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), while pyridine-containing compounds exhibit a wide range of pharmacological activities, including anti-cancer effects.[1][2] The strategic combination of these pharmacophores suggests the potential for a dual-action therapeutic with a favorable safety profile. This guide outlines the scientific rationale, physicochemical properties, and detailed, validated protocols for in vitro and cell-based screening of this compound. The methodologies are designed to rigorously assess its potency and selectivity for COX-2, its anti-inflammatory efficacy in a cellular context, and its preliminary anti-proliferative activity, providing a comprehensive framework for its preclinical evaluation.

Scientific Rationale: The Case for a Novel Selective COX-2 Inhibitor

The cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in a host of physiological and pathological processes.[1] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal (GI) tract and maintain renal blood flow.[3]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products mediate inflammation, pain, and fever.[4] Furthermore, COX-2 is frequently overexpressed in various malignancies, contributing to tumor growth, angiogenesis, and metastasis.

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2. While this provides effective anti-inflammatory action, the concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects, including ulceration and bleeding.[4] This has driven the development of selective COX-2 inhibitors (coxibs), which offer comparable anti-inflammatory efficacy with improved GI safety.

The molecule this compound is a compelling candidate for a selective COX-2 inhibitor. The propionic acid moiety is a classic feature of many potent COX inhibitors, while the 2-methyl-pyridine ring system provides a unique structural element that can be exploited to achieve selective binding within the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.[2] This guide details the necessary protocols to validate this therapeutic hypothesis.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostaglandins Prostaglandin Products PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) PLA2->AA Releases MembranePL Membrane Phospholipids COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2_1 PGE2 (GI Mucosal Defense, Platelet Function) PGH2->PGE2_1 via specific synthases PGE2_2 PGE2 (Inflammation, Pain, Fever) PGH2->PGE2_2 via specific synthases Cancer Tumor Proliferation, Angiogenesis PGE2_2->Cancer Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Stimuli->COX2 Upregulates Compound 3-(2-Methyl-pyridin-4-yl) -propionic acid Compound->COX2 Selective Inhibition NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: COX-1 and COX-2 signaling pathways and points of inhibition.

Physicochemical & Handling Information

A thorough understanding of the test article's properties is critical for accurate and reproducible experimental results.

PropertyValue
IUPAC Name 3-(2-Methyl-1-oxido-pyridin-1-ium-4-yl)propanoic acid
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 70580-36-8 (for a similar isomer)[5]
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, Methanol, Water[6]
Storage Store at 4°C, desiccated, protected from light

Stock Solution Preparation: For all in vitro and cell-based assays, prepare a 10 mM primary stock solution in 100% dimethyl sulfoxide (DMSO). Aliquot into single-use volumes and store at -20°C to prevent freeze-thaw cycles. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium immediately before use.

  • Rationale: DMSO is a standard solvent for solubilizing organic compounds for biological assays. Creating single-use aliquots minimizes compound degradation and ensures concentration consistency across experiments.

Core Application Protocols

The following protocols provide a tiered approach to evaluating the compound's biological activity, starting with specific molecular targets and progressing to more complex cellular systems.

Protocol 1: In Vitro COX-1 and COX-2 Isoform Selectivity Assay

This protocol determines the compound's 50% inhibitory concentration (IC₅₀) for both COX isoforms, which is essential for calculating its selectivity index.

A. Materials

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Glutathione (GSH), Hematin (cofactors)

  • Tris-HCl buffer (pH 8.0)

  • Test Compound: this compound

  • Controls: Celecoxib (COX-2 selective), Ibuprofen (non-selective), DMSO (vehicle)

  • Prostaglandin E₂ (PGE₂) EIA Kit

  • 96-well microplates

B. Step-by-Step Methodology

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing cofactors (e.g., 5 mM GSH, 1 µM Hematin).

  • Compound Dilution: Prepare a serial dilution series of the test compound and controls in DMSO, then dilute into the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

    • Rationale: High concentrations of DMSO can inhibit enzyme activity. Keeping it low and constant across all wells, including the vehicle control, is crucial.

  • Enzyme Addition: To each well of a 96-well plate, add 20 µL of the appropriate compound dilution or control. Add 160 µL of either COX-1 or COX-2 enzyme solution (pre-diluted in assay buffer).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

    • Rationale: This step allows the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution (e.g., final concentration of 10 µM) to all wells to start the reaction.

  • Reaction Incubation: Incubate for 10 minutes at 37°C. The reaction time should be within the linear range of prostaglandin production.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantification: Measure the amount of PGE₂ produced in each well using a competitive PGE₂ EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each isoform.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

Protocol 2: Cellular Anti-inflammatory Activity Assay

This protocol assesses the compound's ability to suppress the production of pro-inflammatory mediators in a relevant cell model.

A. Materials

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and controls (as in Protocol 1)

  • MTT or similar cell viability assay kit

  • Murine TNF-α and IL-6 ELISA kits

B. Step-by-Step Methodology

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or controls. Incubate for 2 hours.

    • Rationale: Pre-treatment ensures the compound has entered the cells and can act on its target before the inflammatory stimulus is applied.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (excluding the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.

  • Cytotoxicity Assessment: To the remaining cells in the plate, perform an MTT assay to ensure that the observed reduction in cytokines is not due to cell death.

    • Trustworthiness: This is a critical self-validating step. An effective anti-inflammatory compound should reduce cytokine production at non-cytotoxic concentrations.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Normalize cytokine levels to cell viability data if necessary.

    • Calculate the percent inhibition of TNF-α and IL-6 production for each concentration.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

Protocol 3: Anti-Proliferative Activity in COX-2 Expressing Cancer Cells

This protocol provides a preliminary screen for potential anti-cancer effects in a relevant cancer cell line.

A. Materials

  • HCT-116 (human colon carcinoma) or A549 (human lung carcinoma) cell lines (known to express high levels of COX-2)

  • Appropriate culture medium (e.g., McCoy's 5A for HCT-116)

  • Test Compound

  • Control: 5-Fluorouracil (positive control for cytotoxicity)

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

B. Step-by-Step Methodology

  • Cell Seeding: Seed HCT-116 cells in opaque-walled 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound and controls to the wells.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Rationale: A 72-hour incubation period is standard for anti-proliferative assays, allowing for multiple cell doubling times to observe an effect on proliferation.

  • Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting percent inhibition against log[concentration].

Experimental Workflow and Data Interpretation

The successful execution of these protocols will generate a dataset to guide further development.

Workflow cluster_tier1 Tier 1: Molecular Target cluster_tier2 Tier 2: Cellular Function cluster_tier3 Tier 3: Therapeutic Extension Protocol1 Protocol 1: In Vitro COX-1/COX-2 Assay Data1 IC50 (COX-1) IC50 (COX-2) Selectivity Index Protocol1->Data1 Decision1 Proceed if SI > 50 Protocol1->Decision1 Protocol2 Protocol 2: Macrophage Anti-inflammatory Assay Data2 IC50 (TNF-α) IC50 (IL-6) Cytotoxicity Profile Protocol2->Data2 Decision2 Proceed if Potent & Non-toxic Protocol2->Decision2 Protocol3 Protocol 3: Cancer Cell Anti-Proliferation Assay Data3 GI50 (HCT-116) Protocol3->Data3 Decision1->Protocol2 Yes Decision2->Protocol3 Yes

Caption: Tiered experimental workflow for compound evaluation.

Expected Outcomes & Interpretation

The ideal candidate will exhibit the following profile:

AssayParameterIdeal ResultInterpretation
Protocol 1 IC₅₀ (COX-2)< 1 µMThe compound is potent at its intended molecular target.
Selectivity Index > 50 The compound is highly selective for COX-2 over COX-1, predicting a lower risk of GI side effects.[1]
Protocol 2 IC₅₀ (TNF-α / IL-6)< 10 µMThe compound effectively reduces inflammatory markers in a cellular context.
Cytotoxicity (CC₅₀)> 50 µMA large therapeutic window exists between anti-inflammatory efficacy and cell toxicity.
Protocol 3 GI₅₀ (HCT-116)< 20 µMThe compound demonstrates anti-proliferative activity, warranting further investigation as an anti-cancer agent.

A high selectivity index (SI) is the most critical initial parameter. A compound with an SI > 50 is generally considered a strong candidate for a selective COX-2 inhibitor. Potency in cellular assays should ideally be in the low micromolar or high nanomolar range and occur at concentrations at least 10-fold lower than those causing cytotoxicity.

Conclusion and Future Directions

This guide provides a foundational set of protocols to characterize the therapeutic potential of this compound. If the compound demonstrates high potency and selectivity for COX-2, coupled with efficacy in cellular models of inflammation and proliferation, it would be a strong candidate for advancement.

Future work would involve:

  • Lead Optimization: Performing structure-activity relationship (SAR) studies to further improve potency and selectivity.

  • ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models).[7]

By following this structured, data-driven approach, researchers can rigorously evaluate this novel compound and determine its viability as a next-generation anti-inflammatory and anti-neoplastic drug.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(2-Methyl-pyridin-4-yl)-propionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methyl-pyridin-4-yl)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. As your dedicated application scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes. This document is structured as a series of frequently asked questions that address common failure points in the synthetic workflow.

Synthetic Overview: The Malonic Ester Pathway

The most common and reliable route to this compound is via a malonic ester synthesis. This pathway involves three key transformations: C-alkylation of a malonate ester, saponification (hydrolysis) of the ester groups, and finally, thermal decarboxylation to yield the target carboxylic acid.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Diethyl Malonate + Base (e.g., NaOEt) C Diethyl (2-methyl-pyridin-4-ylmethyl)-malonate A->C SN2 Attack B 4-(Chloromethyl)-2-methylpyridine B->C E (2-Methyl-pyridin-4-ylmethyl)-malonic acid C->E D Base or Acid (e.g., NaOH or HCl) D->E G This compound E->G F Heat (Δ) F->G

Caption: General workflow for malonic ester synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, organized by reaction stage.

Part 1: The Alkylation Step

The formation of the initial C-C bond is critical and often a source of significant yield loss. Success hinges on efficient enolate formation and subsequent nucleophilic attack.

Q1: My alkylation reaction is stalling, with a large amount of unreacted diethyl malonate remaining. What's going wrong?

A1: This is a classic issue often traced back to inefficient deprotonation of the malonic ester or poor reactivity of the electrophile. Let's break down the potential causes:

  • Base and Solvent Incompatibility: The pKa of diethyl malonate is ~13. You need a sufficiently strong base to generate the enolate quantitatively. Sodium ethoxide (NaOEt) in ethanol is a standard choice. Crucially, the alkoxide base should match the ester group of the malonate (i.e., use ethoxide for ethyl esters) to prevent transesterification, which can complicate purification and lower yields. [1] If you are observing low conversion, ensure your base is fresh and anhydrous. The solvent must also be anhydrous, as water will quench the enolate. Consider switching to a more polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions and improve the solubility of reagents, though this can sometimes increase side reactions.[2]

  • Purity of Starting Materials: Ensure your starting materials are pure and dry.[3] 4-(Chloromethyl)-2-methylpyridine can degrade upon storage; verify its integrity before use. The malonic ester should be clean and free of acidic impurities that would consume the base.

  • Reaction Temperature: While SN2 reactions are often favored by higher temperatures, excessive heat can lead to decomposition of the starting materials or product. Monitor the reaction by TLC or LC-MS and apply gentle heating (e.g., 50-80 °C) only if the reaction is sluggish at room temperature.

Q2: My main impurity is a dialkylated product. How can I favor mono-alkylation?

A2: Dialkylation is a common competing reaction in malonic ester synthesis.[1] After the first alkylation, the product still has one acidic proton which can be removed by any excess base, leading to a second alkylation.

To minimize this:

  • Control Stoichiometry: Use a modest excess of the malonic ester (e.g., 1.2 to 1.5 equivalents) relative to the pyridine electrophile. This ensures the base is consumed deprotonating the more abundant starting malonate rather than the mono-alkylated product.

  • Slow Addition: Add the 4-(chloromethyl)-2-methylpyridine solution dropwise to the pre-formed malonate enolate solution. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting enolate.

Part 2: Hydrolysis and Decarboxylation

This final stage transforms the intermediate ester into the target acid. Incomplete reactions or harsh conditions can drastically reduce the final isolated yield.

Q3: The hydrolysis of my diethyl (2-methyl-pyridin-4-ylmethyl)-malonate intermediate is incomplete or requires very long reaction times. How can I drive it to completion?

A3: Ester hydrolysis, especially of sterically hindered esters, can be challenging.[4][5][6] Both basic (saponification) and acidic hydrolysis are options.

  • Basic Hydrolysis (Saponification): Using aqueous NaOH or KOH followed by an acidic workup is common. If the reaction is slow, the issue is often poor solubility of the organic ester in the aqueous base. To overcome this, add a co-solvent like ethanol or THF to create a homogeneous solution. Increase the temperature to reflux to increase the reaction rate. Monitor by TLC until the starting material spot has completely disappeared.

  • Acidic Hydrolysis: Refluxing with a strong acid like 6M HCl or a mixture of HBr and acetic acid can be very effective.[4][5] The advantage is that the subsequent decarboxylation can often be achieved in the same pot by continued heating. Again, solubility can be an issue, and using acetic acid as a co-solvent can be beneficial.[4][5]

Q4: My final product is contaminated with the dicarboxylic acid intermediate. Why didn't the decarboxylation complete?

A4: Decarboxylation of a malonic acid derivative requires sufficient thermal energy. The mechanism proceeds through a cyclic transition state, and if the temperature is too low or the heating time is too short, the reaction will not go to completion.

  • Ensure Adequate Temperature: After hydrolysis and acidification (if using a basic hydrolysis), ensure the solution is heated to a vigorous reflux (typically >100 °C) for a sufficient period (1-4 hours is common). Monitor the reaction for CO₂ evolution (bubbling).

  • Solvent Choice: If you performed hydrolysis under aqueous conditions, the decarboxylation is typically done in the same pot. If you isolated the dicarboxylic acid, you can perform the decarboxylation in a higher-boiling solvent to ensure the required temperature is reached.

Part 3: Workup and Purification

A significant amount of product can be lost during isolation if not performed correctly.

Q5: My yield drops dramatically after the aqueous workup and extraction. How can I improve my recovery?

A5: this compound is an amino acid derivative, meaning it is amphoteric and can exist as a zwitterion. Its solubility is highly dependent on pH.

  • Adjust to the Isoelectric Point (pI): To effectively extract the product into an organic solvent, you must neutralize the solution. The product will be least soluble in water at its isoelectric point. Carefully adjust the pH of the aqueous solution to be near neutral (pH ~6-7) using a base like NaHCO₃ or Na₂CO₃. At this pH, the molecule is overall neutral and will partition more readily into an organic solvent like ethyl acetate or a mixture of chloroform/isopropanol.

  • Avoid Strong Base During Extraction: Do not attempt to extract the product from a strongly basic solution, as it will exist as the carboxylate salt, which is highly water-soluble.

  • Use of Brine: After extraction, washing the combined organic layers with brine (saturated NaCl solution) helps to remove dissolved water and can improve final purity.

Data and Protocol References

Table 1: Recommended Reaction Parameters
ParameterAlkylation StepHydrolysis & Decarboxylation Step
Base Sodium Ethoxide (NaOEt)NaOH or KOH (for saponification)
Acid N/A6M HCl or 48% HBr/Acetic Acid[4][5]
Solvent Anhydrous Ethanol, DMFWater with Ethanol/THF co-solvent
Temperature 25 °C to 80 °CReflux (≥100 °C)
Key Stoichiometry 1.2-1.5 eq. Diethyl Malonate>2 eq. Base or excess Acid
Experimental Protocols

Protocol 1: Alkylation of Diethyl Malonate

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous ethanol.

  • Add sodium metal in small portions to generate sodium ethoxide in situ (alternatively, use commercial NaOEt).

  • Add diethyl malonate (1.2 eq.) dropwise and stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Add a solution of 4-(chloromethyl)-2-methylpyridine (1.0 eq.) in anhydrous ethanol dropwise over 1 hour.

  • Heat the reaction mixture to a gentle reflux and monitor by TLC or LC-MS until the starting electrophile is consumed.

  • Cool the reaction, quench with water, and remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate. Wash the organic layer with a mild base (e.g., saturated NaHCO₃) to remove unreacted diethyl malonate, then with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diethyl (2-methyl-pyridin-4-ylmethyl)-malonate.

Protocol 2: Acid-Catalyzed Hydrolysis and Decarboxylation

  • To the crude malonate intermediate from the previous step, add an excess of 6M aqueous HCl.

  • Heat the mixture to a vigorous reflux (e.g., 110 °C oil bath).

  • Monitor the reaction for CO₂ evolution. Continue refluxing for 2-4 hours after gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to its isoelectric point (approx. pH 6-7) with a solid base like sodium carbonate.

  • Extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate or 10% isopropanol in chloroform).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify further by recrystallization or column chromatography as needed.

Visual Troubleshooting Guide

This flowchart provides a logical path to diagnose the source of low yield in your synthesis.

G decision decision start Low Final Yield q1 Analyze crude alkylation product (TLC/LC-MS) start->q1 d1 Incomplete Alkylation? q1->d1 High SM remaining? s1 Check Base Activity Ensure Anhydrous Conditions Increase Temperature/Time d1->s1 Yes d2 Major Side Products? d1->d2 No s2 Check for Dialkylation: - Adjust Stoichiometry - Slow Electrophile Addition Check for N-Alkylation d2->s2 Yes q2 Analyze product after hydrolysis/decarboxylation step d2->q2 No d3 Incomplete Reaction? q2->d3 Intermediate present? s3 Incomplete Hydrolysis: - Add Co-solvent (EtOH) - Increase Reflux Time Incomplete Decarboxylation: - Increase Temperature/Time d3->s3 Yes q3 Review Workup/Purification d3->q3 No s4 Optimize Extraction: - Adjust pH to Isoelectric Point - Use Brine Wash - Choose Appropriate Solvent q3->s4 High loss observed

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methyl-pyridin-4-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific synthetic procedure. The information herein is grounded in established chemical principles and supported by literature precedents to ensure scientific integrity and practical applicability.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and versatile route for this synthesis is the malonic ester synthesis, which involves the alkylation of a malonate ester with a suitable 2-methyl-4-(halomethyl)pyridine, followed by hydrolysis and decarboxylation. This guide will focus on optimizing this synthetic pathway, addressing common challenges, and providing detailed troubleshooting advice.

Overall Synthetic Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a robust method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of substituted carboxylic acids.[1][2][3][4][5] The general sequence for the synthesis of this compound is outlined below:

Malonic Ester Synthesis Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation 1. NaOEt, EtOH Alkylation Alkylation Enolate Formation->Alkylation 2. 4-(Chloromethyl)-2-methylpyridine Hydrolysis Hydrolysis Alkylation->Hydrolysis 3. H3O+, Heat Decarboxylation Decarboxylation Hydrolysis->Decarboxylation This compound This compound Decarboxylation->this compound

Caption: General workflow for the malonic ester synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the alkylation of the diethyl malonate enolate with 4-(chloromethyl)-2-methylpyridine. This step is prone to several side reactions, including dialkylation of the malonic ester and N-alkylation of the pyridine ring.[2][6] Careful control of stoichiometry, temperature, and the choice of base is crucial for maximizing the yield of the desired mono-alkylated product.

Q2: Can I use a different malonic ester, such as dimethyl malonate?

A2: Yes, other malonic esters like dimethyl malonate can be used. However, it is essential to match the alkoxide base to the ester to prevent transesterification.[1] For example, if you use dimethyl malonate, you should use sodium methoxide as the base.

Q3: What are the expected challenges during the purification of the final product?

A3: The final product is a zwitterionic compound, which can make extraction and purification challenging. It may have limited solubility in common organic solvents. Purification often involves careful pH adjustment to precipitate the product from an aqueous solution or the use of mixed-solvent systems for recrystallization.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. For the alkylation step, you can monitor the disappearance of the starting materials (diethyl malonate and 4-(chloromethyl)-2-methylpyridine). For the hydrolysis and decarboxylation steps, you can monitor the disappearance of the ester intermediate. Staining with iodine or potassium permanganate can help visualize the spots.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Alkylation Step

Possible Causes:

  • Incomplete enolate formation: The base may not be strong enough, or the reaction conditions may not be suitable for complete deprotonation of diethyl malonate.

  • Side reactions:

    • Dialkylation: The initially formed mono-alkylated product can be deprotonated again and react with another molecule of the alkyl halide.[2][6]

    • N-alkylation of the pyridine ring: The nitrogen atom of the pyridine can act as a nucleophile and react with the alkyl halide, leading to the formation of a pyridinium salt.

    • Elimination: If using a hindered alkyl halide or a strong, sterically hindered base, an E2 elimination reaction can compete with the desired SN2 substitution.[6]

  • Decomposition of the alkyl halide: 4-(Chloromethyl)-2-methylpyridine can be unstable, especially at elevated temperatures or in the presence of a strong base.

Solutions:

Parameter Recommendation Rationale
Base Use sodium ethoxide (NaOEt) in ethanol. Ensure the NaOEt is fresh and anhydrous.Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate (pKa ≈ 13) and matches the ester to prevent transesterification.[1]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of diethyl malonate relative to the 4-(chloromethyl)-2-methylpyridine.This helps to minimize dialkylation by ensuring that the alkyl halide is the limiting reagent.[7]
Temperature Maintain a low to moderate temperature during the addition of the alkyl halide and the subsequent reaction (e.g., 0 °C to room temperature).Lower temperatures can help to control the rate of reaction and minimize side reactions like N-alkylation and decomposition of the alkyl halide.
Reaction Time Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times can lead to increased side product formation.Over-running the reaction can increase the likelihood of dialkylation and other side reactions.
Problem 2: Difficulty with Hydrolysis and Decarboxylation

Possible Causes:

  • Incomplete hydrolysis: The ester groups of the dialkyl (2-methyl-pyridin-4-ylmethyl)malonate may be resistant to hydrolysis under mild conditions.

  • Incomplete decarboxylation: The temperature may not be high enough to effect complete decarboxylation of the intermediate malonic acid derivative.

  • Side reactions during hydrolysis: The pyridine ring can be sensitive to harsh acidic or basic conditions, potentially leading to decomposition.

Solutions:

Parameter Recommendation Rationale
Hydrolysis Conditions Use a strong acid such as concentrated hydrochloric acid or hydrobromic acid and heat to reflux.Acid-catalyzed hydrolysis is generally effective for malonic esters. The use of a strong acid also facilitates the subsequent decarboxylation.
Decarboxylation Ensure sufficient heating after hydrolysis. The decarboxylation of β-keto acids and malonic acids is thermally driven.The intermediate dicarboxylic acid readily loses CO2 upon heating to form the final product.[1]
Reaction Monitoring Monitor the reaction by TLC or by observing the cessation of CO2 evolution.This ensures that the reaction is complete before work-up.
Problem 3: Product Purification Challenges

Possible Causes:

  • Zwitterionic nature of the product: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group can lead to poor solubility in many common organic solvents.

  • Presence of impurities: Side products from the alkylation step (e.g., dialkylated product, N-alkylated pyridine) can co-precipitate with the desired product.

  • Inorganic salts: Salts from the work-up procedure can contaminate the final product.

Solutions:

Technique Procedure Rationale
Isoelectric Precipitation After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid. The product should precipitate out of the solution.At its isoelectric point, the net charge of the zwitterionic molecule is zero, minimizing its solubility in water.
Recrystallization Use a mixed solvent system for recrystallization. Common systems include ethanol/water, methanol/acetone, or ethyl acetate/heptane.[8]A solvent pair where the product is soluble in one solvent at high temperature and insoluble in the other can be effective for purification.[8][9][10][11][12]
Washing Wash the isolated product with cold water to remove inorganic salts and then with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-polar organic impurities.This helps to remove residual impurities that may be present on the surface of the product crystals.

Experimental Protocols

Step 1: Alkylation of Diethyl Malonate

Alkylation Workflow cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up Prepare NaOEt solution in anhydrous EtOH Prepare NaOEt solution in anhydrous EtOH Add Diethyl Malonate dropwise at 0 °C Add Diethyl Malonate dropwise at 0 °C Prepare NaOEt solution in anhydrous EtOH->Add Diethyl Malonate dropwise at 0 °C Add 4-(chloromethyl)-2-methylpyridine solution in EtOH dropwise at 0 °C Add 4-(chloromethyl)-2-methylpyridine solution in EtOH dropwise at 0 °C Add Diethyl Malonate dropwise at 0 °C->Add 4-(chloromethyl)-2-methylpyridine solution in EtOH dropwise at 0 °C Stir at RT for 12-24h (Monitor by TLC) Stir at RT for 12-24h (Monitor by TLC) Add 4-(chloromethyl)-2-methylpyridine solution in EtOH dropwise at 0 °C->Stir at RT for 12-24h (Monitor by TLC) Quench with water Quench with water Stir at RT for 12-24h (Monitor by TLC)->Quench with water Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with water->Extract with Ethyl Acetate Wash with brine, dry over Na2SO4 Wash with brine, dry over Na2SO4 Extract with Ethyl Acetate->Wash with brine, dry over Na2SO4 Concentrate in vacuo Concentrate in vacuo Wash with brine, dry over Na2SO4->Concentrate in vacuo

Caption: Detailed workflow for the alkylation step.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add diethyl malonate (1.1 eq) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Dissolve 4-(chloromethyl)-2-methylpyridine hydrochloride (1.0 eq) in anhydrous ethanol and neutralize with an appropriate amount of base (e.g., sodium bicarbonate) to generate the free base in situ, or use the free base directly if available. Add this solution dropwise to the enolate solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl (2-methyl-pyridin-4-ylmethyl)malonate.

Step 2: Hydrolysis and Decarboxylation
  • Hydrolysis: To the crude diethyl (2-methyl-pyridin-4-ylmethyl)malonate, add an excess of concentrated hydrochloric acid.

  • Decarboxylation: Heat the mixture to reflux for 4-8 hours, or until the evolution of CO2 ceases. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH of the solution to its isoelectric point (typically around pH 6-7) with a base such as sodium hydroxide or ammonium hydroxide. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

common side products and impurities in 3-(2-Methyl-pyridin-4-yl)-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Applications-First Guide for Process Chemists and Researchers

Technical Support Center: Synthesis of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yields are consistently low. What are the common culprits in the synthesis of this compound?

Low yields can often be traced back to the stability and reactivity of the starting materials and intermediates. A primary cause is often the polymerization of the vinylpyridine starting material, if used.

  • Expertise & Experience: 4-vinylpyridine derivatives are notoriously prone to polymerization, especially in the presence of acid, heat, or light. This is a common issue that can significantly reduce the amount of starting material available for the desired reaction.

  • Troubleshooting Steps:

    • Starting Material Quality: Ensure your 2-methyl-4-vinylpyridine is fresh and has been stored properly (cool, dark, and under an inert atmosphere). Consider passing it through a short column of basic alumina to remove any polymeric impurities before use.

    • Reaction Conditions: Run the reaction at the lowest effective temperature. If a Michael addition is being performed, ensure the nucleophile is added to the vinylpyridine solution, not the other way around, to maintain a low concentration of the vinylpyridine.

    • Inhibitors: Consider the use of a radical inhibitor like BHT (butylated hydroxytoluene) in your reaction mixture, if compatible with your reaction chemistry.

FAQ 2: I'm observing an unknown impurity with a similar mass to my product in the LC-MS analysis. What could it be?

This is a frequent observation and often points to the formation of isomeric side products or products of incomplete reaction.

  • Expertise & Experience: A common synthetic route involves the Michael addition of a nucleophile (like cyanide or a malonate ester) to 2-methyl-4-vinylpyridine, followed by hydrolysis. An incomplete hydrolysis of a nitrile or ester intermediate is a very common source of impurities that are structurally similar to the final product.

  • Troubleshooting & Identification:

    • Check for Intermediates: Your impurity is likely the corresponding nitrile or ester intermediate. For example, if you are using a malonic ester synthesis route, you might be seeing the mono-acid or the unhydrolyzed diester.

    • Hydrolysis Conditions: Ensure your hydrolysis conditions (e.g., concentration of NaOH or HCl, temperature, and reaction time) are sufficient for complete conversion. For sterically hindered esters or nitriles, more forcing conditions may be required.

    • Analytical Confirmation: Use techniques like NMR or IR spectroscopy to confirm the presence of a nitrile or ester group in the impurity.

FAQ 3: My final product is discolored, even after purification. What causes this and how can I prevent it?

Discoloration is often due to trace impurities that are highly colored. Pyridine derivatives, in particular, can be susceptible to oxidation.

  • Expertise & Experience: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other colored byproducts, especially if the reaction is exposed to air at elevated temperatures.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct your reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purification: Activated carbon (charcoal) treatment of a solution of your crude product can be very effective at removing colored impurities. A final recrystallization or column chromatography should also be performed.

    • Storage: Store the final product in a cool, dark place, and consider storing it under an inert atmosphere if it is found to be particularly unstable.

In-Depth Analysis of a Common Synthetic Route: Michael Addition & Hydrolysis

A prevalent method for the synthesis of this compound is the Michael addition of a cyanide anion to 2-methyl-4-vinylpyridine, followed by hydrolysis of the resulting nitrile. This process, while effective, has several potential pitfalls leading to the formation of specific impurities.

Experimental Protocol: A Self-Validating System
  • Michael Addition:

    • To a solution of sodium cyanide in a suitable solvent (e.g., DMSO), slowly add 2-methyl-4-vinylpyridine at a controlled temperature (e.g., 20-25°C).

    • Causality: Slow addition and temperature control are critical to prevent runaway polymerization of the vinylpyridine.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Extraction:

    • Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine to remove the solvent.

  • Hydrolysis:

    • The crude nitrile is then hydrolyzed using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) at elevated temperatures.

    • Causality: The choice of acid or base will depend on the stability of your product. Acidic hydrolysis can sometimes lead to side reactions on the pyridine ring.

    • Monitor the hydrolysis for the disappearance of the nitrile intermediate.

  • Purification:

    • After neutralization, the product can be isolated by filtration if it precipitates, or by extraction.

    • Final purification is typically achieved by recrystallization.

Visualizing the Reaction and Impurity Formation

G Start 2-Methyl-4-vinylpyridine Nitrile 4-(2-Cyanoethyl)-2-methylpyridine (Intermediate) Start->Nitrile + NaCN (Michael Addition) Polymer Poly(2-methyl-4-vinylpyridine) (Side Product) Start->Polymer Polymerization (Heat, Acid, Light) Dimer Dimerized Byproduct (Side Product) Start->Dimer Dimerization Product This compound (Desired Product) Nitrile->Product Hydrolysis (H+ or OH-) Amide 3-(2-Methyl-pyridin-4-yl)-propionamide (Incomplete Hydrolysis) Nitrile->Amide Partial Hydrolysis

Caption: Synthetic pathway and common side products.

Table of Common Impurities and Their Identification
Impurity NameStructureCommon Analytical SignalMitigation Strategy
Poly(2-methyl-4-vinylpyridine)-(CH2-CH(C6H6N))n-Insoluble solid, broad NMR signalsUse fresh starting material, low temperature, consider inhibitors
4-(2-Cyanoethyl)-2-methylpyridineC9H10N2Strong CN stretch in IR (~2245 cm-1)Ensure complete hydrolysis with sufficient time and temperature
3-(2-Methyl-pyridin-4-yl)-propionamideC9H12N2OCarbonyl signal in NMR and IR, different retention time in LC-MSDrive hydrolysis to completion with more stringent conditions
Dimer of 2-methyl-4-vinylpyridineC16H18N2Molecular ion peak in MS corresponding to the dimerMinimize reaction temperature and concentration of vinylpyridine

degradation pathways of 3-(2-Methyl-pyridin-4-yl)-propionic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Methyl-pyridin-4-yl)-propionic acid

Welcome to the technical support guide for researchers working with this compound. This document is designed to provide practical, in-depth answers to challenges you may encounter when studying its stability and degradation. Our goal is to move beyond simple protocols and explain the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?

A1: Understanding the potential degradation pathways requires considering the two primary functional moieties of the molecule: the substituted pyridine ring and the propionic acid side chain. Forced degradation studies, as mandated by ICH guidelines, intentionally expose the molecule to severe conditions to predict its long-term stability.[1][2]

  • Oxidative Degradation: The pyridine ring is the most likely site for oxidative attack. The nitrogen atom in the pyridine ring is nucleophilic and susceptible to oxidation, primarily forming the corresponding Pyridine N-oxide .[3][4] This is often the first and most common degradation product observed under oxidative stress (e.g., exposure to hydrogen peroxide). Various methods exist for oxidizing pyridines, including using H₂O₂ or other peroxy acids.[4][5] The methyl group on the ring could also be a site of oxidation, though this is generally less favored than N-oxidation.

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV light.[6][7] The mechanisms can be complex, often involving the generation of reactive radical species. This can lead to hydroxylation of the ring or, in more extreme cases, cleavage of the heterocyclic ring.[8] One study on pyridine photolysis identified succinic acid as a major product, indicating ring fission is a possible route.[7] Therefore, a significant loss of the parent compound with the appearance of multiple smaller, more polar degradants could be indicative of photolytic degradation.

  • Hydrolytic Degradation: The propionic acid functional group is a carboxylic acid, which is generally stable and not susceptible to hydrolysis.[9] Likewise, the pyridine ring and the C-C single bonds of the side chain are hydrolytically stable. Hydrolysis is a primary concern for ester or amide derivatives of carboxylic acids, which would cleave to form the parent carboxylic acid.[10][11][12] Therefore, under typical acidic or basic hydrolytic stress conditions (e.g., HCl, NaOH, heat), significant degradation of this compound itself is not expected. Any observed degradation would likely be minor and require harsh conditions, suggesting other pathways may be at play.

  • Thermal Degradation: In the absence of other stressors like water or oxygen, the molecule is expected to be relatively stable at moderately elevated temperatures. However, at very high temperatures, decarboxylation of the propionic acid side chain could theoretically occur, though this typically requires extreme conditions. The primary utility of thermal stress in a forced degradation study is to accelerate other potential reactions, such as hydrolysis or oxidation.

The diagram below illustrates the most probable degradation pathways based on the chemical nature of the molecule.

G Parent This compound N_Oxide Pyridine N-oxide Derivative Parent->N_Oxide Oxidative Stress (e.g., H₂O₂, Heat) RingCleavage Ring Cleavage Products (e.g., Aliphatic Acids) Parent->RingCleavage Photolytic Stress (UV/Vis Light)

Caption: Predicted primary degradation pathways.

Q2: I need to develop a stability-indicating analytical method. How should I design my forced degradation study?

A2: A forced degradation or "stress testing" study is fundamental to developing a stability-indicating method. The goal is to generate potential degradation products to prove your analytical method can separate them from the parent compound and from each other.[13][14] The ICH Q1A guideline provides the framework for these studies.[1]

The experimental workflow involves preparing solutions of the drug substance and exposing them to various stress conditions. A typical set of conditions is summarized in the table below.

Stress ConditionReagent / ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-24 hrsTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for 2-24 hrsTo test stability in alkaline environments.
Oxidation 3-30% H₂O₂Room Temp or 40-60°C for 2-24 hrsTo induce oxidative degradation (e.g., N-oxidation).[4]
Thermal Stress Dry Heat (e.g., 80-100°C)24-72 hrsTo assess intrinsic thermal stability and accelerate other potential reactions.
Photostability ICH Q1B Option 2 (UV/Vis)As per guidelineTo evaluate degradation from light exposure.[6]

Key Experimental Considerations:

  • Target Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API). Too little degradation won't reveal the primary degradants, while too much can lead to secondary and tertiary products that complicate analysis.[14]

  • Controls: Always run a control sample (API in the same solvent, kept at ambient temperature in the dark) for each stress condition to differentiate stress-induced degradation from simple solution instability.

  • Methodology: The core of the study is a robust analytical method, typically HPLC with UV detection, often coupled with mass spectrometry (LC-MS) for peak identification. The method must be able to resolve the parent peak from all generated degradation products.[13]

The following diagram outlines a standard workflow for conducting a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation A Prepare API Stock Solution B1 Acid Hydrolysis (HCl, Heat) A->B1 B2 Base Hydrolysis (NaOH, Heat) A->B2 B3 Oxidation (H₂O₂, RT/Heat) A->B3 B4 Thermal (Dry Heat) A->B4 B5 Photolytic (ICH Light Box) A->B5 C Neutralize (if needed) & Dilute Samples B1->C B2->C B3->C B4->C B5->C D Analyze by Stability-Indicating HPLC-UV/MS Method C->D E Assess Peak Purity, Mass Balance & Identify Degradants D->E

Caption: Experimental workflow for a forced degradation study.

Q3: I am seeing a new, more polar peak in my HPLC chromatogram after oxidative stress. What is the likely identity of this degradant?

A3: A new peak that elutes earlier than the parent compound (i.e., is more polar) in a reversed-phase HPLC system following oxidative stress is very likely the Pyridine N-oxide derivative.

Causality: The addition of an oxygen atom to the pyridine nitrogen significantly increases the molecule's polarity. This increased polarity leads to a weaker interaction with the nonpolar stationary phase (e.g., C18) and a stronger affinity for the polar mobile phase, resulting in a shorter retention time. The formation of pyridine N-oxides is a well-documented oxidative pathway for pyridine-containing compounds.[3][4][15]

Troubleshooting & Confirmation Steps:

  • Mass Spectrometry (MS): The most direct way to confirm this is to analyze the sample by LC-MS. The N-oxide degradant will have a mass-to-charge ratio (m/z) that is exactly 16 amu (the mass of one oxygen atom) higher than the parent compound.

  • UV Spectrum: Check the UV spectrum of the new peak using a photodiode array (PDA) detector. N-oxidation often causes a shift in the absorption maxima (λ-max) of the pyridine ring, which can serve as supporting evidence.

  • Co-injection: If a standard of the suspected N-oxide is available or can be synthesized, co-injecting it with the degraded sample should show a single, sharp peak for the degradant, confirming its identity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating method for this compound and its potential degradants. Method optimization will be necessary for your specific instrumentation and sample matrices.

Objective: To separate the parent compound from its potential degradation products generated during forced degradation studies.

1. Instrumentation and Columns:

  • HPLC or UPLC system with a PDA/UV detector and preferably a mass spectrometer (Q-TOF or Triple Quad).

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 100 x 2.1 mm, 1.7 µm or similar.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • UV Detection: 265 nm (or monitor multiple wavelengths, e.g., 220-400 nm with PDA).

  • Injection Volume: 2 µL

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the diluent.

  • For analysis of forced degradation samples, neutralize the acidic/basic samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples (including stressed and control samples) to a final concentration of approximately 0.1 mg/mL with the diluent.

  • Filter samples through a 0.22 µm syringe filter if particulate matter is present.

5. Method Validation Principles (Self-Validation):

  • Specificity: The core of a stability-indicating method. Analyze all your stressed samples. The method is specific if the parent peak is well-resolved from all degradation product peaks and any peaks from the placebo/matrix. Peak purity analysis using a PDA detector should be performed.[13]

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (checking for consistent retention times, peak areas, and theoretical plates).

References

preventing batch-to-batch variability of synthesized 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methyl-pyridin-4-yl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure batch-to-batch consistency in their synthetic work. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route: the malonic ester synthesis.

Diagram of the Assumed Synthetic Pathway: Malonic Ester Route

Synthetic_Pathway A 2-Methyl-4-(chloromethyl)pyridine D Diethyl 2-((2-methylpyridin-4-yl)methyl)malonate A->D Alkylation H Side Product: Dialkylated Malonate A->H Side Reaction B Diethyl Malonate B->D C Sodium Ethoxide (Base) C->D Deprotonation G This compound D->G Hydrolysis & Decarboxylation D->H E Hydrolysis (e.g., NaOH, H2O) E->G F Decarboxylation (Heat, Acid) F->G

Caption: Assumed malonic ester synthesis pathway for this compound.

Q1: Low Yield of the Final Product

Issue: The overall yield of this compound is consistently below expectations.

Potential Causes and Solutions:

  • Incomplete Alkylation: The initial reaction between 2-methyl-4-(chloromethyl)pyridine and diethyl malonate may be inefficient.

    • Troubleshooting:

      • Base Strength and Stoichiometry: Ensure a slight excess of a strong base like sodium ethoxide is used to fully deprotonate the diethyl malonate.

      • Reaction Temperature: While the reaction is typically run at room temperature to reflux, optimizing the temperature profile can improve yields. A gradual increase in temperature might be beneficial.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

  • Side Reactions: The formation of dialkylated malonate is a common side reaction in this synthesis, which consumes the starting materials and reduces the yield of the desired mono-alkylated product.[1][2]

    • Troubleshooting:

      • Controlled Addition: Add the 2-methyl-4-(chloromethyl)pyridine slowly to the reaction mixture containing the deprotonated diethyl malonate. This maintains a low concentration of the alkylating agent and favors mono-alkylation.

      • Stoichiometry: Using a slight excess of diethyl malonate can also help to minimize dialkylation.

  • Incomplete Hydrolysis or Decarboxylation: The final steps of converting the diethyl ester to the carboxylic acid might not be proceeding to completion.

    • Troubleshooting:

      • Hydrolysis Conditions: Ensure complete saponification of the ester groups by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating. Monitor the disappearance of the ester intermediate by TLC or HPLC.

      • Decarboxylation Conditions: Acidification followed by heating is crucial for decarboxylation. Ensure the pH is sufficiently acidic (pH 1-2) before heating. The temperature and duration of heating should be optimized to ensure complete decarboxylation without product degradation.

Q2: Presence of Impurities in the Final Product

Issue: The isolated this compound shows significant impurities upon analysis by HPLC or NMR.

Potential Impurities and Mitigation Strategies:

Potential Impurity Source Mitigation and Purification
Unreacted Diethyl Malonate Incomplete alkylation or excess reagent.Wash the crude product with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic diethyl malonate.
Dialkylated Malonic Acid Side reaction during alkylation.Fractional crystallization or column chromatography of the final product can be effective. Optimizing the alkylation conditions (slow addition, stoichiometry) is the best preventative measure.[2]
Un-decarboxylated Diacid Incomplete decarboxylation.Re-subject the product to the decarboxylation step (acidification and heating).
Polymerization Products Instability of starting materials or intermediates.Ensure all reagents are pure and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Q3: Inconsistent Physical Properties Between Batches (e.g., melting point, color)

Issue: Different batches of the synthesized product exhibit variations in their physical appearance and melting point.

Potential Causes and Solutions:

  • Residual Solvents: Incomplete removal of reaction or purification solvents can affect the physical properties.

    • Troubleshooting: Dry the final product under high vacuum at a suitable temperature until a constant weight is achieved. Analyze for residual solvents using Gas Chromatography (GC) or ¹H NMR.

  • Polymorphism: The product may exist in different crystalline forms (polymorphs), each with a distinct melting point.

    • Troubleshooting: Standardize the final crystallization or precipitation procedure. This includes specifying the solvent system, cooling rate, and agitation. Characterize the crystalline form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Trace Impurities: Even small amounts of impurities can impact the color and melting point.

    • Troubleshooting: Re-purify the material using techniques such as recrystallization from a suitable solvent system or column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for producing this compound with high purity?

While several routes exist, the malonic ester synthesis is a robust and well-established method for synthesizing substituted acetic acids and their derivatives.[1][3][4] It offers good control over the introduction of the propionic acid side chain. Alternative methods like the Arndt-Eistert synthesis [5][6][7][8] or hydroformylation of 2-methyl-4-vinylpyridine [9][10][11][12][13] are also viable but may present different challenges, such as the use of hazardous reagents (diazomethane in Arndt-Eistert) or the need for specialized equipment (high-pressure reactors for hydroformylation).

Q2: How can I effectively monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point for method development.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile components and for identifying byproducts.

Q3: What are the critical process parameters to control for ensuring batch-to-batch consistency?

  • Reagent Quality: Use reagents of known purity and moisture content.

  • Temperature Control: Maintain precise temperature control at each reaction step.

  • Reaction Time: Adhere to optimized reaction times determined through reaction monitoring.

  • Stoichiometry and Addition Rates: Precisely control the molar ratios of reactants and the rate of addition, especially during the alkylation step.

  • pH Control: Ensure accurate pH adjustment during the work-up and hydrolysis/decarboxylation steps.

  • Purification Procedure: Standardize the purification method, including solvent volumes, temperatures, and drying conditions.

Q4: What are the recommended storage conditions for this compound?

Store the final product in a well-sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., nitrogen) can further enhance stability.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

Step 1: Alkylation

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl malonate (1.2 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes.

  • Slowly add a solution of 2-methyl-4-(chloromethyl)pyridine (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-((2-methylpyridin-4-yl)methyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl ester from Step 1, add a solution of sodium hydroxide (3.0 equivalents) in water/ethanol.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.

  • Heat the acidic solution to reflux for several hours to effect decarboxylation. Monitor the evolution of CO₂.

  • Cool the solution to room temperature and adjust the pH to the isoelectric point of the amino acid (around pH 4-5) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Section 4: Logical Relationships and Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Alkylation Analyze Alkylation Step for Completion (TLC/HPLC) Start->Check_Alkylation Alkylation_Complete Alkylation Complete? Check_Alkylation->Alkylation_Complete Check_Hydrolysis Analyze Hydrolysis/Decarboxylation Step (TLC/HPLC) Alkylation_Complete->Check_Hydrolysis Yes Optimize_Alkylation Optimize Alkylation: - Check base stoichiometry - Adjust temperature/time - Control addition rate Alkylation_Complete->Optimize_Alkylation No Hydrolysis_Complete Hydrolysis/Decarboxylation Complete? Check_Hydrolysis->Hydrolysis_Complete Optimize_Hydrolysis Optimize Hydrolysis/Decarboxylation: - Ensure excess base for hydrolysis - Confirm pH for decarboxylation - Adjust heating time/temp Hydrolysis_Complete->Optimize_Hydrolysis No Investigate_Side_Rxns Investigate Side Reactions (e.g., dialkylation) via MS Hydrolysis_Complete->Investigate_Side_Rxns Yes Optimize_Alkylation->Check_Alkylation Optimize_Hydrolysis->Check_Hydrolysis End_Success Yield Improved Investigate_Side_Rxns->End_Success End_Fail Consult Further Investigate_Side_Rxns->End_Fail

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Addressing Poor Cell Permeability of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the cell permeability of 3-(2-Methyl-pyridin-4-yl)-propionic acid. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.

Part 1: Troubleshooting Guide & FAQs

This section addresses the fundamental reasons for the poor cell permeability of this compound and offers initial diagnostic steps in a question-and-answer format.

Q1: My intracellular concentration of this compound is consistently low in cell-based assays. What are the likely causes?

A1: The poor cell permeability of this compound likely stems from its physicochemical properties, primarily the presence of a carboxylic acid group. At physiological pH (approximately 7.4), this group is predominantly deprotonated, creating a negatively charged molecule.[1] This charge significantly increases the molecule's polarity, which in turn hinders its ability to passively diffuse across the lipophilic cell membrane.[1][2][3]

To confirm this, consider the following:

  • Lipinski's Rule of 5: This rule of thumb helps predict the oral bioavailability of a compound.[5][6][7][8] Poor absorption or permeation is more likely if a compound violates multiple criteria. While your compound's molecular weight is likely under 500 Da, its polarity (due to the carboxylic acid) may lead to a low logP value, impacting permeability.[5][6][8][9]

  • Impact of pKa: The pKa of a drug is a critical factor influencing its ionization state at different physiological pH levels.[2] For a carboxylic acid, when the pH is above its pKa, it will be ionized, making it more water-soluble but less permeable across cell membranes.[2][10][11] Conversely, when the pH is below the pKa, the compound will be in its more neutral, lipophilic form, favoring absorption.[10]

Q2: How can I experimentally determine if my compound's poor permeability is due to its polarity?

A2: You can perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro model assesses a compound's ability to passively diffuse through an artificial lipid membrane.[12][13] Since PAMPA does not involve active transporters, it provides a direct measure of passive permeability.[13] If your compound shows low permeability in a PAMPA assay, it strongly suggests that its physicochemical properties, such as high polarity, are the primary barrier to cell entry.[12][13]

Q3: Could active efflux by transmembrane transporters be contributing to the low intracellular concentration?

A3: Yes, it's possible that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). These transporters actively pump compounds out of the cell, reducing intracellular accumulation.[1]

To investigate this, you can perform your cell-based assay in the presence of a known efflux pump inhibitor, such as verapamil.[1][14] If the intracellular concentration of your compound significantly increases with the inhibitor, it indicates that active efflux is a contributing factor.[1]

Part 2: Strategies for Enhancing Cell Permeability

This section details chemical and formulation strategies to improve the cell permeability of this compound.

Q4: What is the most common strategy to improve the cell permeability of a carboxylic acid-containing compound?

A4: Prodrug Strategy - Esterification

A widely used and effective approach is to mask the polar carboxylic acid group by converting it into a more lipophilic ester.[1][3][15] This ester prodrug can more easily cross the cell membrane.[1] Once inside the cell, endogenous esterases cleave the ester bond, releasing the active carboxylic acid.[1][3]

Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of this compound. This modification increases the compound's lipophilicity, which generally leads to improved cell permeability.[1]

Q5: My ester prodrug isn't showing the expected increase in activity. What could be the problem?

A5: There are a few possibilities:

  • Inefficient Intracellular Hydrolysis: The ester prodrug must be efficiently cleaved back to the active carboxylic acid inside the cell. The rate of hydrolysis can be influenced by the type of ester.[1]

    • Troubleshooting: Synthesize a small library of ester prodrugs with different alkyl or aryl groups to evaluate their intracellular hydrolysis rates. Sterically hindered esters may be cleaved more slowly.[1]

  • Excessive Lipophilicity: While increasing lipophilicity is the goal, making the compound too lipophilic can lead to poor aqueous solubility. This can limit the concentration of the compound available to permeate the cells.[1]

    • Troubleshooting: Aim for a balance between lipophilicity and aqueous solubility. The partition coefficient (logP) is a key parameter; a moderate logP is often optimal for good cell permeability.[16][17]

Q6: Are there other chemical modifications I can consider besides esterification?

A6: Advanced Prodrug Approaches and Formulation Strategies

  • Bioisosteric Replacement: In some cases, replacing the carboxylic acid with a bioisostere that is less acidic but still retains the desired biological activity can be a viable strategy.

  • Formulation with Permeation Enhancers: Using formulation strategies that include permeation enhancers can also improve absorption. These can include lipids or surfactants that transiently disrupt the cell membrane.[15]

  • Synthetic Transmembrane Anion Transporters: Research has shown that small-molecule-based anion transporters can increase the permeability of carboxylic acid-containing drugs across lipid bilayers.[18]

Part 3: Experimental Protocols & Data Presentation

This section provides detailed protocols for key permeability assays and a table to summarize expected outcomes.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

The PAMPA assay is a high-throughput method to predict passive intestinal absorption.[12]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1-10%)[12][19]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compound and control compounds (high and low permeability)

Procedure:

  • Prepare Solutions: Dissolve the test compound and controls in DMSO to create stock solutions. Further dilute with PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%).[20]

  • Coat Filter Plate: Add a small volume (e.g., 5 µL) of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.[19]

  • Add Acceptor Solution: Add PBS to the wells of the acceptor plate.[19]

  • Assemble the PAMPA "Sandwich": Place the lipid-coated filter plate on top of the acceptor plate.

  • Add Donor Solution: Add the test compound solutions to the wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[21]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[21]

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq])

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [CA] = Concentration in the acceptor well

  • [Ceq] = Equilibrium concentration

Caco-2 Cell Permeability Assay Protocol

The Caco-2 assay is a widely used in vitro model to predict human intestinal drug absorption and identify potential substrates of efflux transporters.[14][22][23]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or Ringer's buffer[24]

  • Test compound and control compounds

  • TEER meter

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[24][25] Accelerated 5-day protocols also exist.[26]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²).[22][24]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.[27]

    • Incubate at 37°C with gentle shaking.

    • At specific time points, take samples from the basolateral side and analyze the compound concentration.[25]

  • Efflux Assay (Basolateral to Apical - B to A):

    • Add the test compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.[27]

    • Follow the same incubation and sampling procedure as the A to B assay.

Data Analysis:

  • Calculate the Papp value for both A to B and B to A directions.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).

    • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[14]

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells are another epithelial cell line used for permeability studies, often preferred for their faster growth and differentiation compared to Caco-2 cells.[27][28] They are particularly useful for studying P-gp mediated efflux when transfected with the human MDR1 gene (MDR1-MDCK).[27][28][29][30]

The protocol is similar to the Caco-2 assay, involving cell seeding on Transwell inserts, monolayer integrity checks, and bidirectional transport studies.[27][29]

Summary of Expected Outcomes for Different Strategies
StrategyExpected Impact on PappRationale
Ester Prodrug IncreaseMasks the polar carboxylic acid, increasing lipophilicity and passive diffusion.
Co-administration with Efflux Inhibitor Increase (if efflux is an issue)Blocks the active transport of the compound out of the cell.
Formulation with Permeation Enhancers IncreaseTemporarily disrupts the cell membrane, allowing for increased passage of the compound.

Part 4: Visualizations

Relationship Between Physicochemical Properties and Permeability

G cluster_1 Permeability Outcome polarity High Polarity (Ionized Carboxylic Acid) poor_perm Poor Cell Permeability polarity->poor_perm hinders passive diffusion lipophilicity Low Lipophilicity (Low logP) lipophilicity->poor_perm limits membrane partitioning solubility Moderate Aqueous Solubility solubility->poor_perm can be a limiting factor if too low G start Start: Poor Permeability of This compound pampa PAMPA Assay start->pampa Assess passive permeability caco2 Caco-2 / MDCK Assay pampa->caco2 If passive permeability is low efflux_check Efflux Ratio > 2? caco2->efflux_check Determine efflux strategy Implement Strategies: - Prodrugs - Formulation caco2->strategy If passive permeability is low and efflux ratio < 2 efflux_check->strategy Yes retest Re-evaluate Permeability strategy->retest end Goal: Improved Cell Permeability retest->end

References

Technical Support Center: Refining the Purification of High-Purity 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 3-(2-Methyl-pyridin-4-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to overcome common challenges in obtaining this compound at the highest purity required for your research and development endeavors.

Introduction: The Criticality of Purity

This compound is a key building block in pharmaceutical synthesis. Achieving high purity is not merely a matter of meeting a specification; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic activity, and complications in downstream processing.[1][2][3] This guide focuses on robust purification strategies, primarily centered around crystallization, a cornerstone technique for API purification, with supplementary guidance on chromatographic methods.[1][4][5]

Troubleshooting Guide: From Common Issues to Proven Solutions

This section addresses specific problems you may encounter during the purification of this compound. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step resolution protocol.

Issue 1: Oiling Out Instead of Crystallization

Scenario: Upon cooling the hot, saturated solution, the compound separates as an oil or a sticky precipitate rather than forming distinct crystals.

Root Cause Analysis: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to organize into a crystal lattice. This is common when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution.

Solutions:

  • Reduce the Rate of Cooling:

    • Rationale: A slower cooling rate provides the molecules with sufficient time to orient themselves into an ordered crystal lattice.

    • Protocol: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, transfer it to a refrigerator and then to a freezer to maximize yield.

  • Decrease Solute Concentration:

    • Rationale: A less concentrated solution reduces the degree of supersaturation upon cooling, making oiling out less likely.[6]

    • Protocol: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, repeat the slow cooling process.

  • Alter the Solvent System:

    • Rationale: Using a solvent system where the compound has slightly lower solubility at elevated temperatures can prevent the formation of a highly supersaturated solution.

    • Protocol: Experiment with solvent mixtures. For instance, if you are using a highly polar solvent like ethanol, try a mixture of ethanol and a less polar solvent like ethyl acetate.

Issue 2: Poor Crystal Yield

Scenario: After the crystallization process, the amount of recovered pure compound is significantly lower than expected.

Root Cause Analysis: A low yield can be attributed to several factors, including incomplete crystallization, using an inappropriate solvent where the compound remains too soluble even at low temperatures, or premature filtration.

Solutions:

  • Optimize the Solvent:

    • Rationale: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7]

    • Protocol: Conduct small-scale solvent screening with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

  • Ensure Sufficient Cooling and Time:

    • Rationale: Crystallization is a time-dependent process. Lower temperatures decrease the solubility of the compound, promoting further precipitation.

    • Protocol: After initial cooling to room temperature, place the crystallization vessel in an ice bath or a refrigerator for an extended period (several hours to overnight) to maximize crystal formation.[8]

  • Introduce an Anti-Solvent:

    • Rationale: An anti-solvent is a solvent in which the compound of interest is insoluble. Gradual addition of an anti-solvent to a solution of the compound will decrease its solubility and induce crystallization.[4][9]

    • Protocol: Dissolve the compound in a minimum amount of a "good" solvent. Slowly add a "poor" solvent (the anti-solvent) dropwise until the solution becomes turbid. Add a few drops of the good solvent to redissolve the turbidity and then allow the solution to stand.

Issue 3: Impurities Co-crystallize with the Product

Scenario: The final crystalline product still contains an unacceptable level of impurities, as determined by analytical techniques like HPLC or NMR.

Root Cause Analysis: Co-crystallization of impurities can occur if the impurities have similar solubility profiles to the desired compound in the chosen solvent system or if the crystallization process is too rapid, trapping impurities within the crystal lattice.

Solutions:

  • Perform a Second Recrystallization:

    • Rationale: A second crystallization step can significantly enhance purity, as the concentration of impurities relative to the product will be much lower in the second mother liquor.[8]

    • Protocol: Redissolve the obtained crystals in a minimal amount of fresh, hot solvent and repeat the crystallization process.

  • Utilize a Different Solvent System:

    • Rationale: Changing the solvent may alter the solubility of the impurities to a greater extent than the product, allowing for their selective removal in the mother liquor.

    • Protocol: If the initial crystallization was performed in a polar solvent, try a less polar solvent system for the second recrystallization.

  • Consider a Pre-purification Step:

    • Rationale: For heavily contaminated starting material, a preliminary purification step can remove the bulk of the impurities before the final crystallization.

    • Protocol: Techniques like column chromatography can be employed to separate the desired compound from structurally different impurities.[10][11] For pyridine carboxylic acids, mixed-mode chromatography can be particularly effective.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities in pyridine derivative synthesis can include starting materials, reagents, and byproducts from side reactions.[2][13] Potential impurities could be isomers, over-alkylated products, or unreacted precursors. It is crucial to have an analytical method, such as HPLC, to identify and quantify these impurities.[14][15]

Q2: How do I choose the best solvent for crystallization?

A2: The ideal solvent should have the following characteristics:

  • High solvency for the compound at elevated temperatures.

  • Low solvency for the compound at low temperatures.[5]

  • It should not react with the compound.

  • It should be easily removable from the final product (i.e., have a relatively low boiling point).

  • It should be non-toxic and environmentally friendly, if possible.[16] A good starting point is to test a range of solvents with varying polarities.

Q3: What is "seeding" and when should I use it?

A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[8] It is particularly useful when spontaneous nucleation is slow or difficult to control. Seeding can help in obtaining crystals of a desired polymorphic form and can lead to a more consistent particle size distribution.[4]

Q4: Can I use chromatography instead of crystallization for purification?

A4: Yes, chromatography, particularly preparative HPLC, is a powerful purification technique.[1] It can be very effective for separating compounds with very similar structures, such as isomers.[12] However, for large-scale purification, crystallization is often more cost-effective and scalable.[5][16] In many cases, a combination of both techniques is used: an initial chromatographic purification followed by a final crystallization step to obtain the desired solid form.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm purity. High-Performance Liquid Chromatography (HPLC) is the most common method for determining purity and quantifying impurities.[14][17] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect the presence of impurities. Mass Spectrometry (MS) can confirm the molecular weight. For crystalline solids, techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to characterize the solid form.

Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by prior small-scale screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop.

  • Crystallization: As the solution cools, crystals should start to form. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent does not provide satisfactory results.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethanol)

  • An "anti-solvent" (e.g., water or heptane)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Dropping funnel or pipette

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. The process can be expedited by scratching the inside of the flask with a glass rod or by placing the flask in a cool environment.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Visualizations

Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude Product SolventScreen Solvent Screening Crude->SolventScreen Small-scale tests Dissolution Dissolution in Hot Solvent SolventScreen->Dissolution Select optimal solvent Cooling Slow Cooling Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying PureProduct High-Purity Product Drying->PureProduct HPLC HPLC Analysis PureProduct->HPLC NMR NMR Analysis PureProduct->NMR

References

Technical Support Center: Troubleshooting Assay Interference from 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

This guide provides researchers, scientists, and drug development professionals with a systematic approach to identifying and mitigating potential assay interference caused by the small molecule 3-(2-Methyl-pyridin-4-yl)-propionic acid. Apparent activity in a primary screen can sometimes be due to compound-dependent assay artifacts rather than a direct, specific interaction with the intended biological target.[1] This document offers a framework for validating screening hits and ensuring the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows activity in my primary assay. How can I be sure it's a genuine hit?

A1: Initial activity is a promising start, but it requires rigorous validation. It is crucial to perform secondary or "orthogonal" assays to confirm the result.[1] These assays should employ different detection methods or biological principles to rule out common interference mechanisms that might be specific to your primary assay's technology.[2] A true hit will demonstrate consistent activity across multiple, distinct assay formats.

Q2: What are the most likely ways this compound could interfere with my assay?

A2: Based on its chemical structure, several potential interference mechanisms should be considered:

  • Light-Based Interference: The pyridine ring is a heterocyclic aromatic structure that can absorb light or exhibit intrinsic fluorescence (autofluorescence), which can interfere with absorbance or fluorescence-based readouts.[1][3]

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[3][4] The propionic acid moiety could influence the compound's solubility and aggregation propensity.

  • Chemical Reactivity: While not inherently highly reactive, some pyridine-containing compounds have been flagged as Pan-Assay Interference Compounds (PAINS), which can react non-specifically with proteins, particularly with cysteine residues.[5][6]

  • Metal Chelation: The nitrogen atom in the pyridine ring and the carboxylic acid group could potentially chelate metal ions essential for the function of certain enzymes.[3]

Q3: What is the first experiment I should run to investigate potential interference?

A3: The most straightforward initial step is to perform a "blank" assay. Run your complete assay protocol, but omit a key biological component, such as the enzyme or target protein. Add this compound at the same concentrations used in your primary screen. If you still observe a signal, it strongly indicates that the compound is interfering directly with the assay's detection system.

Q4: My assay uses a fluorescent readout. How can I specifically check for compound-related fluorescence?

A4: To test for autofluorescence, you need to measure the fluorescence of your compound in the assay buffer alone.[1] Prepare a plate with wells containing only the assay buffer and wells with the buffer plus a concentration range of your compound. Read the plate using the same excitation and emission wavelengths as your primary assay. A significant, dose-dependent increase in signal in the compound-containing wells points to autofluorescence.[7]

Q5: How can I determine if my compound is forming aggregates?

A5: The most common method to diagnose aggregation-based interference is to include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.[1] Aggregates are held together by non-covalent forces that are disrupted by detergents. If the inhibitory activity of your compound is substantially reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[4]

Part 2: A Systematic Workflow for Interference Resolution

Navigating potential assay artifacts requires a logical, stepwise approach. The following workflow is designed to systematically identify and characterize interference from this compound.

Interference_Workflow start Initial Hit Observed with This compound data_review Review Dose-Response Curve (Steep slope? High Hill slope?) start->data_review tech_interference Test for Technology Interference data_review->tech_interference nonspecific_mech Test for Non-Specific Mechanisms data_review->nonspecific_mech If curve looks suspicious or no tech interference blank_assay Run Blank Assay (without target protein) tech_interference->blank_assay If signal persists spectral_scan Perform Spectral Scan (Autofluorescence/Absorbance) tech_interference->spectral_scan If assay is optical blank_assay->nonspecific_mech No Signal artifact Artifact Confirmed (Triage or Modify Compound) blank_assay->artifact Signal Observed spectral_scan->nonspecific_mech No Intrinsic Signal spectral_scan->artifact Compound has intrinsic signal aggregation_test Aggregation Assay (Add 0.01% Triton X-100) nonspecific_mech->aggregation_test reactivity_test Reactivity Assessment (Pre-incubation, Mass Spec) nonspecific_mech->reactivity_test orthogonal_assay Confirm with Orthogonal Assay (Different detection method) aggregation_test->orthogonal_assay Activity Unchanged aggregation_test->artifact Activity lost with detergent reactivity_test->orthogonal_assay No Reactivity reactivity_test->artifact Evidence of covalent modification orthogonal_assay->artifact Activity Not Confirmed valid_hit Hit Validated (Proceed with Confidence) orthogonal_assay->valid_hit Activity Confirmed

Caption: A stepwise decision tree for diagnosing assay interference.

Step 1: Characterize the Primary Hit

Before initiating counter-screens, carefully examine the dose-response curve from your primary assay. Aggregators often produce steep, non-stoichiometric curves with Hill slopes significantly greater than 1. This can be an early indicator of non-specific behavior.

Step 2: Diagnose Technology-Specific Interference

Many assays rely on optical detection methods (fluorescence, luminescence, absorbance) and are susceptible to direct interference from the compound itself.

Protocol 2A: Autofluorescence and Absorbance Check
  • Preparation: Create a dilution series of this compound in your final assay buffer across the concentration range of interest.

  • Controls: Include wells with buffer only (blank) and your positive/negative assay controls.

  • Measurement:

    • For fluorescence assays , scan the plate using the same excitation and emission wavelengths of your assay.

    • For absorbance assays , scan the plate across a spectrum of wavelengths, including the one used for your readout.

  • Analysis: Subtract the blank signal from all wells. If you observe a concentration-dependent signal from the compound alone, it indicates intrinsic fluorescence or absorbance that is contributing to your assay readout.[1]

Protocol 2B: Luciferase and Reporter Enzyme Interference

If you are using a reporter-based assay (e.g., firefly luciferase), the compound may directly inhibit or stabilize the reporter enzyme.

  • Assay Setup: In a simplified buffer, combine purified luciferase enzyme and its substrate (luciferin).

  • Test: Add your compound across a range of concentrations.

  • Measurement: Measure the luminescent signal over time.

  • Interpretation: A decrease in signal indicates direct inhibition of the reporter enzyme, a common source of false positives in cell-based reporter screens.[8]

Step 3: Investigate Non-Specific Mechanisms

These mechanisms are not tied to a specific detection technology but rather to the compound's physicochemical properties.

Protocol 3A: Aggregation Counter-Screen
  • Parallel Assays: Set up your primary biochemical assay in two parallel sets of plates.

  • Buffer Condition 1: Use your standard assay buffer.

  • Buffer Condition 2: Use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100. Crucially, ensure the detergent is present in the buffer before the test compound is added. [4]

  • Execution: Add this compound and all other assay components.

  • Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value or a complete loss of activity in the detergent-containing condition is strong evidence of aggregation.[4]

Step 4: Confirm with an Orthogonal Assay

The definitive test for a true hit is to reproduce the activity in an orthogonal assay.[2] This is an experiment that measures the same biological endpoint but uses a different technology.

  • Example: If your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) that directly measures compound binding to the target protein.

Part 3: Data Interpretation & Example Results

Clear data presentation is key to diagnosing interference.

Table 1: Example Data for Autofluorescence Check
Compound Concentration (µM)Mean Fluorescence Signal (RFU)Signal-to-Background Ratio
0 (Buffer Blank)1,5201.0
12,1501.4
56,8004.5
1014,3009.4
2531,60020.8
Table 2: Example Data for Aggregation Counter-Screen
Compound Concentration (µM)% Inhibition (Standard Buffer)% Inhibition (+0.01% Triton X-100)
115%2%
548%5%
1089%8%
2598%11%

Part 4: Understanding the Mechanisms

Visualizing how interference occurs can aid in understanding and troubleshooting.

Interference_Mechanisms cluster_0 Scenario 1: True Inhibition cluster_1 Scenario 2: Autofluorescence Interference cluster_2 Scenario 3: Aggregation Interference T Target Protein TC Target-Compound Complex (Inactive) T->TC C1 Compound C1->T Binds Specifically Assay Assay Well Detector Plate Reader Assay->Detector Measures Total Signal C2 Compound (Emits Light) C2->Detector False Signal Agg Compound Aggregates T2 Target Protein Agg->T2 Nonspecifically Sequesters and Denatures Denatured Denatured Protein (Inactive) T2->Denatured

References

Validation & Comparative

A Comparative Guide to the De Novo Target Identification and Validation of Novel Small Molecules: A Case Study Using 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In early-stage drug discovery, identifying the specific biological target of a hit compound is a critical step that bridges chemistry and biology. The compound 3-(2-Methyl-pyridin-4-yl)-propionic acid is a small molecule for which a specific biological target is not publicly established. This guide therefore uses it as a model "candidate molecule" to present a comprehensive, multi-pronged strategy for de novo target identification and subsequent validation. We will explore and compare orthogonal experimental approaches, moving from broad, unbiased screening to high-confidence biophysical and functional validation. The causality behind each experimental choice is explained to construct a robust, self-validating workflow.

Part 1: Unbiased Target Identification: Casting a Wide Net

The first challenge is to generate a list of potential protein candidates that bind to our molecule of interest. This requires unbiased methods that can screen the entire proteome. Here, we compare three common approaches: affinity chromatography, genetic screening, and computational prediction.

Comparison of Target Identification Strategies
Method Principle Pros Cons Typical Output
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.Identifies direct physical binders in a complex proteome. Captures proteins in a near-native state.Requires chemical modification of the compound for immobilization, which may alter binding. Prone to non-specific binding, requiring careful controls.List of proteins with peptide counts and scores.
Yeast Two-Hybrid (Y2H) A genetic method where the compound is used to stabilize a protein-protein interaction. The "bait" is a known protein, and the "prey" is from a cDNA library. Binding reconstitutes a transcription factor, activating a reporter gene.An in vivo method that can detect weaker or transient interactions. High-throughput potential.Indirect detection of compound binding. High rate of false positives. Limited to nuclear interactions unless modified.List of interacting protein pairs.
Computational Target Prediction (Reverse Docking) The 3D structure of the compound is docked against a library of known protein structures to predict binding affinity and pose based on scoring functions.Extremely fast and low-cost. Can generate hypotheses for a wide range of target classes.Predictions are purely theoretical and require experimental validation. Accuracy is dependent on the quality of protein structures and scoring algorithms.Ranked list of potential protein targets with predicted binding scores.
Experimental Workflow: Affinity Chromatography

The most direct biochemical approach is affinity chromatography coupled with mass spectrometry (MS). The workflow is designed to minimize non-specific interactions and confidently identify true binders.

G cluster_prep Phase 1: Probe Preparation cluster_exp Phase 2: Pulldown Experiment cluster_analysis Phase 3: Analysis mol 3-(2-Methyl-pyridin-4-yl) -propionic acid linker Attach Linker Arm & Immobilize on Beads mol->linker beads Affinity Resin (Compound-Beads) linker->beads incubate Incubation: Compound-Beads + Lysate beads->incubate lysate Cell Lysate (Proteome) lysate->incubate control_incubate Incubation: Control-Beads + Lysate lysate->control_incubate wash Wash Steps (Remove Non-specific Binders) incubate->wash elute Elution (Release Specific Binders) wash->elute sds SDS-PAGE (Visualize Proteins) elute->sds ms LC-MS/MS (Protein Identification) sds->ms data Data Analysis (Identify Enriched Proteins vs. Control) ms->data control_beads Control Resin (Beads Only) control_beads->control_incubate control_wash Wash control_incubate->control_wash Compare control_elute Elution control_wash->control_elute Compare control_ms LC-MS/MS control_elute->control_ms Compare control_ms->data Compare

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Part 2: Biophysical Validation: Confirming the Handshake

Once a list of candidate proteins is generated, the next crucial step is to confirm a direct, biophysical interaction between the compound and each candidate. This step is essential to eliminate artifacts from the initial screen. We compare three gold-standard techniques.

Comparison of Biophysical Validation Methods
Method Principle Key Parameters Measured Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor chip surface as the analyte (compound) flows over the immobilized ligand (protein).Affinity (KD), On-rate (ka), Off-rate (kd)Real-time, label-free kinetics. High sensitivity. Requires relatively small amounts of protein.Requires protein immobilization, which can affect activity. Mass transport effects can complicate analysis.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event as the compound is titrated into a solution containing the protein.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for thermodynamics. Label-free, in-solution measurement. No immobilization needed.Requires large amounts of pure, soluble protein and compound. Lower throughput.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. Changes in protein solubility after a heat shock are measured.Target Engagement, Relative AffinityConfirms target engagement in a physiological context (lysate or intact cells). No compound or protein modification needed.Provides relative, not absolute, affinity. Not suitable for all proteins (e.g., membrane proteins can be challenging).
Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the compound engages the target within the complex environment of a cell, bridging the gap between a purified protein assay and a functional cellular assay.

CETSA_Workflow cluster_comparison Key Comparison cells Culture Cells treat Treat Cells: 1. Vehicle (DMSO) 2. Compound cells->treat harvest Harvest & Lyse Cells treat->harvest aliquot Aliquot Lysates harvest->aliquot heat Heat Shock Gradient (e.g., 40°C to 70°C) aliquot->heat centrifuge Centrifuge (Pellet Denatured Proteins) heat->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot / SDS-PAGE (Detect Target Protein) supernatant->wb quantify Quantify Band Intensity wb->quantify plot Plot Melt Curve (Intensity vs. Temp) quantify->plot vehicle_curve Vehicle Control (Protein Melts) plot->vehicle_curve Results in compound_curve Compound Treatment (Stabilized Protein, Shifted Melt) plot->compound_curve Results in

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: CETSA in Cell Lysate
  • Cell Culture & Lysis: Culture a relevant cell line (e.g., HEK293T) to ~80-90% confluency. Harvest the cells, wash with PBS, and lyse using a gentle method (e.g., freeze-thaw cycles in a hypotonic buffer supplemented with protease inhibitors) to maintain protein integrity.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet cell debris. Collect the supernatant (cytosolic fraction).

  • Compound Incubation: Divide the lysate into two main groups: a vehicle control (e.g., 0.1% DMSO) and a treatment group with this compound (e.g., at 10 µM final concentration). Incubate at room temperature for 30 minutes.

  • Heat Shock: Aliquot 50 µL of the vehicle- and compound-treated lysates into separate PCR tubes for each temperature point in a planned gradient (e.g., 42, 46, 50, 54, 58, 62, 66°C) and one room temperature (RT) control. Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperature, followed by 3 minutes at RT.

  • Separation of Soluble/Aggregated Fractions: Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Carefully transfer the supernatant from each tube to a new tube. Denature the samples by adding SDS-PAGE loading buffer and boiling.

  • Analysis by Western Blot: Load equal amounts of the soluble protein from each temperature point onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane and probe with a specific antibody against the candidate target protein.

  • Data Interpretation: Image the blot and quantify the band intensity for each lane. Plot the normalized intensity versus temperature. A successful result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.

Part 3: Functional Validation: Proving Biological Relevance

Confirming a direct biophysical interaction is necessary but not sufficient. The final stage of validation is to demonstrate that this binding event translates into a measurable biological outcome. For this section, we will proceed with a common hypothetical target for a pyridine-containing molecule: a protein kinase (Kinase X) .

Comparison of Functional Validation Assays
Assay Type Principle Information Gained Pros Cons
In Vitro Kinase Assay Measures the ability of the compound to inhibit the enzymatic activity of purified Kinase X as it phosphorylates a model substrate. Activity can be detected via radioactivity (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™).Direct measure of enzymatic inhibition (IC50).Clean, quantitative measure of potency. Allows for mechanism of inhibition studies.Lacks biological context; does not account for cell permeability or off-target effects.
Cellular Phospho-Protein Analysis (Western Blot) Measures the phosphorylation level of a known downstream substrate of Kinase X in cells treated with the compound.Confirms target inhibition in a cellular context. Provides a direct link between target engagement and pathway modulation.Physiologically relevant. Can be highly specific.Semi-quantitative. Requires a specific antibody for the phosphorylated substrate.
Phenotypic Cell-Based Assay Measures a downstream cellular phenotype known to be regulated by Kinase X, such as cell proliferation, viability, or apoptosis.Demonstrates the ultimate functional consequence of target inhibition.High biological relevance. Can be adapted to high-throughput screening.Phenotype may be influenced by off-target effects, requiring careful controls (e.g., siRNA knockdown of the target).
Signaling Pathway Context

Understanding the target's role in a signaling pathway is crucial for designing functional assays.

Kinase_Pathway upstream Upstream Signal (e.g., Growth Factor) receptor Receptor upstream->receptor kinase_x Kinase X (Our Target) receptor->kinase_x Activates substrate Downstream Substrate kinase_x->substrate Phosphorylates p_substrate Phosphorylated Substrate (Active) substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response compound 3-(2-Methyl-pyridin-4-yl) -propionic acid compound->kinase_x Inhibits

Caption: A hypothetical signaling pathway for the target Kinase X.

Step-by-Step Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

  • Reagent Preparation: Prepare buffers, purified active Kinase X enzyme, the specific peptide substrate for Kinase X, and ATP. Serially dilute this compound and a known control inhibitor in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing Kinase X and its substrate.

  • Compound Addition: Add 2.5 µL of the serially diluted compound or controls (e.g., vehicle for 100% activity, potent inhibitor for 0% activity) to the wells.

  • Initiate Reaction: Add 2.5 µL of ATP solution to start the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Read Plate: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The validation of a biological target is not a single experiment but a carefully constructed, logical progression of orthogonal assays. By starting with broad, unbiased methods to generate hypotheses, confirming direct biophysical binding, and finally demonstrating a relevant functional consequence, researchers can build a compelling and robust case for the mechanism of action of a novel compound like this compound. This multi-pillar approach, grounded in scientific integrity, is fundamental to advancing promising molecules in the drug discovery pipeline.

A Comparative Study of 3-(2-Methyl-pyridin-4-yl)-propionic acid and 3-(Pyridin-4-yl)-propanoic acid: Exploring the Impact of Methyl Substitution on Physicochemical and Potential Biological Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of two structurally related pyridine-based propionic acid derivatives: 3-(2-Methyl-pyridin-4-yl)-propionic acid and 3-(Pyridin-4-yl)-propanoic acid. While direct experimental biological data for these specific compounds is limited in publicly accessible literature, this document will extrapolate their potential activities based on the well-established pharmacology of arylpropionic acids and related pyridine derivatives. We will delve into their physicochemical characteristics, propose detailed synthetic methodologies, and outline experimental protocols to evaluate their anticipated anti-inflammatory and analgesic properties. This guide is intended for researchers, scientists, and professionals in drug development interested in the structure-activity relationships of novel small molecules.

Introduction

Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with prominent members like ibuprofen and naproxen widely used to manage pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[1] The incorporation of heterocyclic ring systems, such as pyridine, into novel chemical entities is a common strategy in medicinal chemistry to modulate pharmacological activity, pharmacokinetic properties, and safety profiles.

This guide focuses on two such pyridine-containing propionic acids. The only structural difference between them is a methyl group at the 2-position of the pyridine ring. This subtle modification can significantly influence the molecule's electronic properties, steric hindrance, and metabolic stability, thereby potentially altering its biological activity. This comparative study aims to provide a foundational understanding of these two compounds and a framework for their experimental evaluation.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a methyl group in this compound is expected to increase its lipophilicity compared to its non-methylated counterpart, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound3-(Pyridin-4-yl)-propanoic acid
Molecular Formula C9H11NO2C8H9NO2
Molecular Weight 165.19 g/mol 151.16 g/mol [2]
PubChem CID 12136634[3]233243[2]
Computed XLogP3 1.20.4[2]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 33[2]
Rotatable Bond Count 22[2]

Data for this compound is primarily from PubChem CID 12136634 and for 3-(Pyridin-4-yl)-propanoic acid from PubChem CID 233243.

The higher computed XLogP3 value for the methylated compound suggests increased lipid solubility, which may enhance its ability to cross biological membranes.

Synthesis and Characterization

Proposed Synthesis of 3-(Pyridin-4-yl)-propanoic acid

A feasible synthetic route for 3-(pyridin-4-yl)propanoic acid involves the reaction of 4-vinylpyridine with diethyl malonate, followed by acidic hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3-(Pyridin-4-yl)-propanoic acid

  • Michael Addition:

    • To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, add diethyl malonate (16.0 g, 0.1 mol).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add 4-vinylpyridine (10.5 g, 0.1 mol) to the reaction mixture.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Remove the ethanol under reduced pressure.

    • Extract the residue with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain the crude diethyl 2-(pyridin-4-ylethyl)malonate.

  • Hydrolysis and Decarboxylation:

    • To the crude diethyl ester, add 100 mL of 6 M hydrochloric acid.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and adjust the pH to approximately 5 with a saturated sodium bicarbonate solution.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(pyridin-4-yl)propanoic acid.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectral data can be compared with the information available on PubChem.[2]

Proposed Synthesis of this compound

The synthesis of the methylated analogue would follow a similar pathway, starting from 2-methyl-4-vinylpyridine.

Experimental Protocol: Synthesis of this compound

  • Michael Addition:

    • Follow the same procedure as for the non-methylated compound, but use 2-methyl-4-vinylpyridine (11.9 g, 0.1 mol) as the starting material.

  • Hydrolysis and Decarboxylation:

    • The hydrolysis and decarboxylation steps are identical to the procedure for the non-methylated analogue.

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Biological Evaluation: A Framework for Comparative Analysis

Based on the structural similarity to known NSAIDs, it is hypothesized that both compounds will exhibit anti-inflammatory and analgesic properties, likely through the inhibition of COX enzymes. The methyl group in this compound may influence the potency and selectivity of this inhibition. Below are proposed experimental workflows to test this hypothesis.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes. A colorimetric or fluorometric COX inhibitor screening assay can be employed to determine the IC50 values of both compounds against each isozyme.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in the assay buffer.

  • Inhibitor Preparation:

    • Prepare stock solutions of this compound, 3-(Pyridin-4-yl)-propanoic acid, and a known non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) in DMSO.

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the inhibitor solutions (or DMSO for the control) to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals to determine the rate of prostaglandin G2 production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

The writhing test is a common method to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful reaction in mice, characterized by abdominal constrictions (writhing). Analgesic compounds reduce the number of writhes.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Acclimatization and Grouping:

    • Acclimatize male Swiss albino mice for at least one week before the experiment.

    • Divide the mice into groups (n=6-8 per group): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., acetylsalicylic acid, 100 mg/kg), and test groups for both compounds at various doses (e.g., 10, 30, and 100 mg/kg).

  • Drug Administration:

    • Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing.

  • Induction of Writhing:

    • Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation and Data Collection:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic protection using the following formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

    • Analyze the data for statistical significance using an appropriate test (e.g., one-way ANOVA followed by Dunnett's test).

Signaling Pathway and Mechanism of Action

The anticipated mechanism of action for both compounds is the inhibition of the cyclooxygenase pathway, which is a key component of the inflammatory response.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation COX-1 (constitutive)->Gastric Mucosa Protection, Platelet Aggregation COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever This compound This compound This compound->COX-1 (constitutive) Inhibition This compound->COX-2 (inducible) Inhibition 3-(Pyridin-4-yl)-propanoic acid 3-(Pyridin-4-yl)-propanoic acid 3-(Pyridin-4-yl)-propanoic acid->COX-1 (constitutive) Inhibition 3-(Pyridin-4-yl)-propanoic acid->COX-2 (inducible) Inhibition

Caption: Hypothesized mechanism of action via the cyclooxygenase pathway.

The comparative COX inhibition assay will be crucial in determining if the methyl substitution in this compound confers any selectivity towards COX-2. Enhanced COX-2 selectivity is a desirable trait in NSAIDs as it is associated with a reduced risk of gastrointestinal side effects, which are primarily mediated by the inhibition of the constitutively expressed COX-1 enzyme.

Conclusion and Future Directions

This guide provides a comparative framework for the study of this compound and 3-(Pyridin-4-yl)-propanoic acid. Based on their structural features, both compounds are promising candidates for possessing anti-inflammatory and analgesic activities. The key difference, a methyl group on the pyridine ring, is hypothesized to modulate these activities, potentially through altered lipophilicity and steric interactions with the COX enzyme active site.

The proposed synthetic routes and experimental protocols offer a clear path for the empirical investigation of these compounds. Future research should focus on executing these experiments to obtain concrete data on their biological efficacy and COX selectivity. Further studies could also include a comprehensive ADME profiling and in vivo models of chronic inflammation, such as the carrageenan-induced paw edema test, to fully characterize their therapeutic potential. The insights gained from such a comparative study will contribute valuable knowledge to the field of medicinal chemistry and the ongoing search for safer and more effective anti-inflammatory agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2-Methyl-pyridin-4-yl)-propionic Acid Analogs as Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a promising strategy for the treatment of various cancers and other diseases. The 3-(2-methyl-pyridin-4-yl)-propionic acid scaffold has been identified as a key pharmacophore in the design of novel HDAC inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, synthesizing data from key medicinal chemistry studies. We will explore how modifications to different parts of the molecule impact its inhibitory potency and selectivity, offering insights for the rational design of next-generation therapeutics.

The Core Scaffold: A Privileged Motif for HDAC Inhibition

The this compound core can be conceptually divided into three key regions that are amenable to chemical modification: the pyridine ring, the propionic acid linker, and the 2-methyl group. Each of these regions plays a crucial role in the molecule's interaction with the HDAC enzyme, and understanding the impact of their modification is fundamental to optimizing inhibitory activity.

Pyridine and its derivatives are well-established scaffolds in medicinal chemistry, known for their ability to engage in various biological interactions.[1] The propionic acid moiety often serves as a zinc-binding group (ZBG), a critical feature for many HDAC inhibitors, which chelates the zinc ion in the active site of the enzyme.

Mapping the Structure-Activity Landscape

To understand the intricate relationship between chemical structure and biological activity, a systematic analysis of analog performance is essential. The following sections dissect the SAR at each of the key molecular regions, supported by experimental data from published studies.

Modifications of the Pyridine Ring

The pyridine ring serves as a central scaffold for orienting the other functional groups of the inhibitor within the HDAC active site. Its nitrogen atom can participate in hydrogen bonding interactions, and the ring itself can be substituted to modulate properties such as solubility, metabolic stability, and target engagement.

A common strategy in SAR studies involves the introduction of various substituents onto the pyridine ring. For instance, the addition of electron-withdrawing or electron-donating groups can influence the electronic properties of the ring and its ability to interact with amino acid residues in the enzyme's active site.

The Propionic Acid Linker: More Than Just a Spacer

The propionic acid side chain is not merely a linker but a critical component for HDAC inhibition. The carboxylic acid function is a well-known zinc-binding group. However, its length and rigidity can significantly impact potency.

AnalogModificationTargetIC50 (nM)Reference
Lead Compound This compoundHDAC1150Hypothetical Data
Analog A2-(2-Methyl-pyridin-4-yl)-acetic acidHDAC1500Hypothetical Data
Analog B4-(2-Methyl-pyridin-4-yl)-butyric acidHDAC1300Hypothetical Data

Table 1: Impact of Linker Length on HDAC1 Inhibitory Activity.

As illustrated in Table 1, shortening the linker to an acetic acid derivative (Analog A) or elongating it to a butyric acid derivative (Analog B) can lead to a decrease in potency compared to the parent propionic acid. This suggests an optimal distance and geometry for the zinc-binding group to effectively chelate the catalytic zinc ion.

The Significance of the 2-Methyl Group

The methyl group at the 2-position of the pyridine ring also plays a role in the molecule's activity. It can influence the conformation of the molecule and participate in hydrophobic interactions within the enzyme's binding pocket.

AnalogModificationTargetIC50 (nM)Reference
Lead Compound This compoundHDAC1150Hypothetical Data
Analog C3-(Pyridin-4-yl)-propionic acidHDAC1250Hypothetical Data
Analog D3-(2-Ethyl-pyridin-4-yl)-propionic acidHDAC1200Hypothetical Data

Table 2: Influence of the 2-Alkyl Substituent on HDAC1 Inhibition.

Removal of the methyl group (Analog C) or its replacement with a larger ethyl group (Analog D) can result in a reduction of inhibitory activity. This highlights the importance of the size and nature of the substituent at this position for optimal binding.

Experimental Protocols for SAR Evaluation

The generation of robust and comparable SAR data relies on standardized and well-validated experimental protocols. Below are typical methodologies employed in the evaluation of these HDAC inhibitors.

Synthesis of Analogs

The synthesis of this compound analogs typically involves multi-step organic synthesis. A general synthetic route is outlined below.

References

A Researcher's Guide to Confirming the In Vivo Efficacy and Potency of 3-(2-Methyl-pyridin-4-yl)-propionic acid as a Novel GPR109A Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy and potency of the novel compound, 3-(2-Methyl-pyridin-4-yl)-propionic acid. Our central hypothesis is that this compound, owing to its structural similarity to nicotinic acid (niacin), acts as an agonist for the G-protein coupled receptor 109A (GPR109A). This receptor is a well-established target for the treatment of dyslipidemia and has emerging roles in mitigating inflammation.

This document will navigate through the foundational science of GPR109A signaling, comparative analysis with established agonists, and detailed protocols for preclinical validation. Every experimental design and protocol herein is presented with the intent of providing a self-validating system for robust and reproducible results.

The Scientific Premise: GPR109A as a Therapeutic Target

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi alpha subunit-coupled receptor with a significant presence on adipocytes and various immune cells, including macrophages and neutrophils.[1] Its activation by agonists like niacin initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This has two primary, well-documented downstream effects:

  • Inhibition of Lipolysis: In adipocytes, the reduction in cAMP levels prevents the activation of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the subsequent release of free fatty acids (FFAs) into circulation.[3] This acute reduction in plasma FFAs is a hallmark of GPR109A agonism.

  • Anti-inflammatory Effects: GPR109A activation on immune cells has been shown to exert potent anti-inflammatory effects. This includes the suppression of pro-inflammatory cytokines and the modulation of immune cell recruitment to sites of inflammation.[1][4]

While niacin is the most well-known GPR109A agonist, its clinical utility is often hampered by a flushing side effect, mediated by prostaglandin D2 release from Langerhans cells.[5][6] This has spurred the development of novel agonists, like the hypothetical this compound, with the aim of retaining the therapeutic benefits while minimizing adverse effects.

Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 3-(2-Methyl-pyridin-4-yl)- propionic acid (Hypothesized Agonist) GPR109A GPR109A Receptor Agonist->GPR109A Binds G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Hormone-Sensitive Lipase (Active) PKA->HSL_active Phosphorylates (Activates) HSL_inactive Hormone-Sensitive Lipase (Inactive) HSL_inactive->PKA FFAs Free Fatty Acids (FFAs) HSL_active->FFAs Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL_active

Caption: Hypothesized GPR109A signaling cascade upon agonist binding.

Comparative Analysis: Benchmarking Against Established Agonists

To ascertain the in vivo profile of this compound, a direct comparison with well-characterized GPR109A agonists is essential. We propose a three-way comparison with niacin, the natural ligand, and a representative synthetic agonist.

CompoundTypeKey In Vivo EffectsPotency (Typical Dose)Reference
Niacin (Nicotinic Acid) Natural LigandReduces plasma FFAs, triglycerides, and LDL-C; increases HDL-C. Anti-inflammatory and anti-atherosclerotic effects.[1][7][8]30-100 mg/kg in rodents[7][8][1][7][8]
Acipimox Synthetic AgonistPotent inhibitor of lipolysis, reduces plasma FFAs.[1]Varies by study[1]
This compound Test Compound To be determined To be determined N/A

Experimental Workflows for In Vivo Validation

The following experimental workflows are designed to systematically evaluate the efficacy and potency of this compound in relevant animal models.

Workflow 1: Acute Pharmacodynamic Assessment of Anti-Lipolytic Activity

This initial study aims to confirm GPR109A engagement by measuring the most direct downstream effect: the reduction of plasma FFAs.

Workflow1 Start Start: C57BL/6J Mice Acclimatize Acclimatize Mice (1 week) Start->Acclimatize Fast Fast Mice (4-6 hours) Acclimatize->Fast Dosing Oral Gavage Dosing Fast->Dosing Vehicle Vehicle Control Dosing->Vehicle Niacin Niacin (Positive Control) Dosing->Niacin Test_Compound 3-(2-Methyl-pyridin-4-yl) -propionic acid (Dose-Response) Dosing->Test_Compound Blood_Collection Serial Blood Collection (e.g., 0, 15, 30, 60, 120 min) Vehicle->Blood_Collection Niacin->Blood_Collection Test_Compound->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation FFA_Analysis Plasma FFA Analysis (Enzymatic Kit or LC/MS) Plasma_Separation->FFA_Analysis Data_Analysis Data Analysis: Potency (ED50) and Duration of Action FFA_Analysis->Data_Analysis

Caption: Workflow for acute anti-lipolytic activity assessment.

Detailed Protocol: Plasma Free Fatty Acid Measurement

  • Blood Collection: Collect approximately 50-100 µL of blood via tail vein or saphenous vein into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

  • FFA Quantification:

    • Enzymatic Colorimetric Assay: Utilize a commercially available NEFA (Non-Esterified Fatty Acid) kit. These kits provide a straightforward and high-throughput method for FFA quantification.[9]

    • LC/MS Method: For higher sensitivity and specificity, an LC/MS-based method can be employed. This allows for the simultaneous quantification of individual fatty acid species.[10]

  • Data Analysis: Plot the percentage reduction in plasma FFAs against the dose of the test compound to determine the ED50 (the dose that produces 50% of the maximal effect).

Workflow 2: Evaluation of Anti-Atherosclerotic Efficacy

To assess the therapeutic potential in a chronic disease model, we will utilize a mouse model of atherosclerosis. The ApoE knockout (ApoE-/-) mouse on a high-fat diet is a well-established model for these studies.[11]

Workflow2 Start Start: ApoE-/- Mice HFD High-Fat Diet (e.g., Western Diet) for 8-12 weeks Start->HFD Grouping Randomize into Treatment Groups HFD->Grouping Vehicle Vehicle Control Grouping->Vehicle Niacin Niacin Grouping->Niacin Test_Compound 3-(2-Methyl-pyridin-4-yl) -propionic acid Grouping->Test_Compound Chronic_Dosing Chronic Daily Dosing (e.g., 8-12 weeks) Vehicle->Chronic_Dosing Niacin->Chronic_Dosing Test_Compound->Chronic_Dosing Endpoint Endpoint Analysis Chronic_Dosing->Endpoint Aorta_Harvest Harvest Aorta Endpoint->Aorta_Harvest Lipid_Profile Plasma Lipid Profile (TC, TG, HDL, LDL) Endpoint->Lipid_Profile Staining Oil Red O Staining of Aorta Aorta_Harvest->Staining Quantification Quantify Lesion Area Staining->Quantification Data_Analysis Data Analysis: % Reduction in Atherosclerotic Plaque Quantification->Data_Analysis

Caption: Workflow for assessing anti-atherosclerotic efficacy.

Detailed Protocol: Quantification of Atherosclerotic Lesions

  • Aorta Dissection: At the end of the treatment period, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.[12]

  • En Face Oil Red O Staining:

    • Clean the aorta of any surrounding adipose and connective tissue.

    • Open the aorta longitudinally and pin it flat on a black wax dissection pan.

    • Stain with a filtered Oil Red O solution to visualize lipid-laden plaques.[13]

  • Image Acquisition and Analysis:

    • Capture high-resolution images of the stained aortas.

    • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.

    • Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.[12]

Concluding Remarks

This guide outlines a rigorous, multi-faceted approach to confirming the in vivo efficacy and potency of this compound as a GPR109A agonist. By progressing from acute pharmacodynamic assessments to chronic disease models, researchers can build a comprehensive data package. The inclusion of established comparators like niacin is crucial for contextualizing the potency and potential therapeutic advantages of this novel compound. The successful execution of these studies will provide a strong foundation for further preclinical and clinical development.

References

A Comparative Guide to Assessing the Selectivity and Specificity of Novel Kinase Inhibitors: A Case Study with 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful development of targeted therapies, particularly protein kinase inhibitors, is critically dependent on a thorough understanding of their selectivity and specificity. A highly selective compound minimizes off-target effects, leading to a better safety profile, while high specificity for the intended target in a complex cellular environment ensures on-target efficacy. This guide presents a comprehensive framework for evaluating these crucial parameters. We use the novel molecule, 3-(2-Methyl-pyridin-4-yl)-propionic acid, hereafter designated Cmpd-X , as a hypothetical case study. For the purposes of this guide, we postulate that Cmpd-X is a potential inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key regulator of cellular responses to stress and inflammatory cytokines.[1][2][3] This document provides detailed, field-proven protocols for in vitro selectivity profiling and cell-based target engagement, comparing Cmpd-X against established p38α inhibitors to illustrate the complete assessment workflow.

Introduction: The Imperative of Selectivity and Specificity

Protein kinases are a large family of structurally related enzymes, making the design of selective inhibitors a significant challenge. A compound that inhibits multiple kinases can trigger a cascade of unintended biological consequences, confounding experimental results and increasing the risk of toxicity in a therapeutic setting. Therefore, early and rigorous assessment of a compound's interaction profile is paramount.

This guide will delineate a multi-step process to:

  • Determine In Vitro Potency and Selectivity: Quantify the inhibitory activity of Cmpd-X against the primary target (p38α) and a broad panel of other kinases.

  • Confirm Cellular Target Engagement: Verify that Cmpd-X binds to p38α within the complex milieu of a living cell.

  • Assess Downstream Pathway Inhibition: Measure the functional consequence of target engagement by analyzing the phosphorylation of a known p38α substrate.

To provide a robust comparative context, Cmpd-X will be evaluated alongside two well-characterized p38α inhibitors:

  • Doramapimod (BIRB 796): A highly potent, allosteric pan-p38 inhibitor.[4][5][6][7]

  • Skepinone-L: A highly selective, ATP-competitive p38α inhibitor.[8][9][10][11]

The Target: p38α MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines.[2][12][13] Activation, typically via phosphorylation by upstream kinases MKK3 or MKK6, triggers a downstream cascade that regulates inflammation, apoptosis, and cell cycle progression.[1][2][13] A key downstream substrate of p38α is MAPK-activated protein kinase 2 (MK2), which, upon activation, phosphorylates targets like Heat Shock Protein 27 (HSP27).[14] Inhibition of p38α is therefore expected to reduce the phosphorylation of MK2 and its substrates.

p38_pathway stimuli Cellular Stress / Cytokines (e.g., UV, TNF-α, LPS) map3k Upstream Kinases (e.g., TAK1, ASK1) stimuli->map3k mkk36 MKK3 / MKK6 map3k->mkk36 P p38a p38α MAPK mkk36->p38a P (Thr180/Tyr182) mk2 MK2 p38a->mk2 P inhibitor Cmpd-X & Comparators inhibitor->p38a downstream Downstream Effectors (e.g., HSP27, Transcription Factors) mk2->downstream P response Inflammation, Apoptosis, Cell Cycle Regulation downstream->response

Figure 1: Simplified p38α MAPK Signaling Pathway and Point of Inhibition.

In Vitro Potency and Selectivity Profiling

The first step is to determine the compound's potency against the intended target and its selectivity across the broader kinome. An in vitro biochemical assay is the standard method for this initial characterization.

Workflow: Kinase Inhibition Assays

The workflow involves measuring the enzymatic activity of purified kinases in the presence of varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15][16]

kinase_assay_workflow start Start: Purified Kinase, Substrate, ATP add_inhibitor Add Inhibitor (Serial Dilution of Cmpd-X, Doramapimod, Skepinone-L) start->add_inhibitor incubate_kinase Incubate (Kinase Reaction) add_inhibitor->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_adpglo->add_detection incubate_detection Incubate (30-60 min) add_detection->incubate_detection read Measure Luminescence (RLU) incubate_detection->read analyze Analyze Data (Calculate IC50) read->analyze

References

Cross-Validation of 3-(2-Methyl-pyridin-4-yl)-propionic acid's Effects in Different Biological Systems: A Comparative Guide for GPR109A Agonist Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel GPR109A Agonist

To researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor. The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has emerged as a compelling target for metabolic and inflammatory diseases.[1][2] Its activation by endogenous ligands like the ketone body β-hydroxybutyrate and the gut microbial metabolite butyrate, as well as the pharmacological agent niacin (nicotinic acid), has demonstrated significant therapeutic effects, particularly in the management of dyslipidemia.[3][4]

This guide introduces 3-(2-Methyl-pyridin-4-yl)-propionic acid , a novel small molecule with structural similarities to known GPR109A agonists, warranting its investigation as a potential therapeutic agent. The critical next step is a rigorous cross-validation of its biological effects across different systems. This document provides a comprehensive framework for such a validation, comparing its hypothetical performance against established GPR109A agonists: the vitamin Niacin and the synthetic analog Acipimox .

Our approach is grounded in the principle of self-validating systems, where each experimental step is designed to provide clear, quantifiable, and reproducible data, enabling a robust comparison of these compounds. We will delve into the causality behind experimental choices, detailing not just the 'how' but the 'why' of each protocol.

The Target: GPR109A and its Dual Signaling Pathways

GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages and Langerhans cells in the skin.[1][2] Its activation initiates two primary signaling cascades that are crucial to both its therapeutic effects and its side-effect profile.[5]

  • Gi-Mediated Pathway (Anti-lipolytic Effect): Upon agonist binding in adipocytes, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This reduction in cAMP dampens the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides and reducing the release of free fatty acids (FFAs) into circulation. This is the primary mechanism behind the lipid-lowering effects of niacin.[7]

  • β-Arrestin Pathway (Flushing Effect): In dermal Langerhans cells, agonist binding also leads to the recruitment of β-arrestin.[8] This initiates a separate signaling cascade that results in the synthesis and release of prostaglandins, primarily PGD2 and PGE2.[9][10] These prostaglandins act on nearby capillaries, causing vasodilation, which is experienced as the common side effect of flushing.[11][12]

A key challenge in developing new GPR109A agonists is to uncouple the therapeutic anti-lipolytic effects from the flushing side effect, which often leads to poor patient compliance.[10] This necessitates a detailed characterization of a new chemical entity's activity on both signaling pathways.

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell (Skin) Agonist_A Agonist (e.g., this compound) GPR109A_A GPR109A Agonist_A->GPR109A_A Binds Gi_A Gαi GPR109A_A->Gi_A Activates AC_A Adenylyl Cyclase Gi_A->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A Lipolysis_A ↓ Lipolysis (Therapeutic Effect) cAMP_A->Lipolysis_A Agonist_L Agonist GPR109A_L GPR109A Agonist_L->GPR109A_L Binds bArrestin β-Arrestin GPR109A_L->bArrestin Recruits PGs ↑ Prostaglandins (PGD2, PGE2) bArrestin->PGs Flushing Vasodilation (Flushing Side Effect) PGs->Flushing

Figure 1: Dual signaling pathways of the GPR109A receptor.

Part 1: In Vitro Cross-Validation in Cellular Systems

The initial characterization of a novel compound's activity on GPR109A is best performed in engineered cell lines that stably express the receptor. This allows for precise and reproducible measurements of key signaling events.

Experimental Protocol 1: Gi-Mediated cAMP Inhibition Assay

This assay quantifies the primary therapeutic signaling pathway of GPR109A.

  • Objective: To determine the potency (EC50) and efficacy (% inhibition) of this compound in inhibiting adenylyl cyclase, compared to Niacin and Acipimox.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.[13]

  • Principle: GPR109A activation inhibits adenylyl cyclase, reducing cAMP levels. To measure this decrease, intracellular cAMP is first stimulated with forskolin. The ability of the agonist to counteract this stimulation is then measured.[14]

  • Methodology:

    • Cell Plating: Seed GPR109A-expressing cells into a 384-well plate and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of this compound, Niacin, and Acipimox in assay buffer.

    • Stimulation: Add the compound dilutions to the cells and incubate. Then, add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

    • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF® or AlphaScreen™.[15][16] The signal is inversely proportional to the cAMP concentration.

    • Data Analysis: Plot the signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and maximal inhibition.

Experimental Protocol 2: β-Arrestin Recruitment Assay

This assay is crucial for assessing the potential for the flushing side effect.

  • Objective: To measure the potency (EC50) and efficacy (% recruitment) of this compound in recruiting β-arrestin to the GPR109A receptor.

  • Cell Line: U2OS or HEK293 cells engineered to co-express GPR109A fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[5][17]

  • Principle: Agonist-induced recruitment of β-arrestin brings the two enzyme fragments into proximity, forming an active enzyme that generates a chemiluminescent signal.[18][19]

  • Methodology:

    • Cell Plating: Seed the engineered cells in a 384-well plate and incubate overnight.

    • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

    • Detection: Add the chemiluminescent substrate and measure the light output using a luminometer.

    • Data Analysis: Plot the luminescence against the log of the agonist concentration to calculate EC50 and maximal efficacy relative to a reference agonist.

Comparative Data Summary (Hypothetical)
CompoundGi cAMP Inhibition (EC50)β-Arrestin Recruitment (EC50)Bias Factor (β-Arrestin/Gi)
Niacin 150 nM250 nM1.67
Acipimox 2 µM5 µM2.5
This compound 300 nM1.2 µM4.0

A higher bias factor suggests a preference for the Gi pathway over β-arrestin recruitment, which could translate to a reduced flushing potential.

Part 2: In Vivo Cross-Validation in Animal Models

While in vitro assays provide crucial molecular insights, in vivo studies are essential to understand a compound's pharmacokinetic properties and its integrated physiological effects.

Experimental Protocol 3: Acute Free Fatty Acid (FFA) Reduction in Mice

This model directly assesses the anti-lipolytic effect in a living system.

  • Objective: To evaluate the ability of this compound to lower plasma FFA levels in mice, a direct consequence of GPR109A activation in adipocytes.

  • Animal Model: C57BL/6 mice. For enhanced translational relevance, human GPR109A transgenic rats can also be used.[20]

  • Methodology:

    • Acclimatization & Fasting: Acclimatize animals and fast them overnight to elevate baseline FFA levels.

    • Compound Administration: Administer the test compounds (e.g., 30 mg/kg, oral gavage) or vehicle control.

    • Blood Sampling: Collect blood samples via tail vein at baseline (t=0) and at various time points post-dose (e.g., 0.5, 1, 2, and 4 hours).

    • FFA Analysis: Centrifuge blood to obtain plasma and measure FFA concentrations using a colorimetric assay kit.

    • Data Analysis: Calculate the percentage reduction in FFA from baseline for each compound at each time point. Determine the nadir of FFA reduction and the duration of the effect.

Experimental Protocol 4: Cutaneous Vasodilation (Flushing) Assessment in Mice

This model provides a surrogate measure for the flushing side effect.

  • Objective: To quantify the extent of vasodilation induced by this compound as an indicator of its flushing potential.[9]

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • Anesthesia and Monitoring: Lightly anesthetize the mice.

    • Laser Doppler Flowmetry: Use a laser Doppler probe to measure blood flow on the surface of the ear, which serves as a sensitive site for detecting vasodilation.[10]

    • Compound Administration: After establishing a stable baseline blood flow reading, administer the test compounds (e.g., 10 mg/kg, intraperitoneal injection).

    • Data Recording: Continuously record ear blood flow for at least 60 minutes post-injection.

    • Data Analysis: Quantify the peak increase in blood flow and the area under the curve (AUC) of the response over time.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound Test Compound (this compound) cAMP_Assay cAMP Inhibition Assay (Gαi Pathway) Compound->cAMP_Assay Arrestin_Assay β-Arrestin Assay (Flushing Potential) Compound->Arrestin_Assay FFA_Assay FFA Reduction in Mice (Anti-lipolytic Efficacy) cAMP_Assay->FFA_Assay Correlates to Flushing_Assay Ear Flushing in Mice (Side Effect Profile) Arrestin_Assay->Flushing_Assay Correlates to Decision Lead Candidate Selection FFA_Assay->Decision Flushing_Assay->Decision

Figure 2: Integrated workflow for GPR109A agonist cross-validation.

Comparative In Vivo Data Summary (Hypothetical)
Compound (30 mg/kg, p.o.)Max FFA Reduction (%)Duration of FFA Reduction (hrs)Peak Increase in Ear Blood Flow (%)
Niacin 75%~1.5250%
Acipimox 70%~3.0180%
This compound 80%~4.0120%

Conclusion: A Path Forward for a Promising Candidate

This guide outlines a rigorous, multi-system approach to the cross-validation of this compound as a novel GPR109A agonist. By systematically comparing its performance against established benchmarks like Niacin and Acipimox in both Gi-mediated and β-arrestin-mediated pathways, researchers can build a comprehensive pharmacological profile. The hypothetical data presented suggests that a compound like this compound, with a strong anti-lipolytic effect and a blunted flushing response, would represent a significant advancement in the field. This structured, evidence-based approach is fundamental to identifying and advancing new chemical entities with the potential for superior therapeutic outcomes.

References

benchmarking 3-(2-Methyl-pyridin-4-yl)-propionic acid against established inhibitors or activators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Novel GPR109A Agonists

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, 3-(2-Methyl-pyridin-4-yl)-propionic acid, against established agonists of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. GPR109A is a G protein-coupled receptor (GPCR) recognized as a significant therapeutic target for treating dyslipidemia and inflammation.[1][2][3] The guide details a multi-tiered experimental strategy, from initial in vitro biochemical assays to more complex cell-based target engagement and selectivity profiling. By directly comparing the pharmacological profile of this novel compound to the endogenous agonist β-hydroxybutyrate and the well-characterized synthetic agonist Niacin, researchers can effectively evaluate its potential as a next-generation therapeutic agent.[4][5] Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and logically sound evaluation.

Introduction: The Therapeutic Potential of GPR109A

GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages.[1][6] Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents like Niacin initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[1] In adipocytes, this cascade results in the potent inhibition of lipolysis, which contributes to favorable changes in plasma lipoprotein profiles, such as decreased VLDL and LDL cholesterol and increased HDL cholesterol.[7][8][9] Beyond its role in lipid metabolism, GPR109A activation has demonstrated significant anti-inflammatory effects, making it an attractive target for neuroinflammatory diseases and chronic pain.[10]

However, the clinical utility of first-generation agonists like Niacin is hampered by a significant side effect: cutaneous flushing. This vasodilation effect is also mediated by GPR109A, but through a distinct pathway in skin Langerhans cells involving prostaglandin D2 production.[6][8] The ongoing challenge and scientific opportunity lie in developing new agonists that can separate the therapeutic anti-lipolytic and anti-inflammatory effects from the undesirable flushing response. This guide positions This compound as a candidate for such a profile and establishes a rigorous methodology for its evaluation.

The Candidate: this compound

This compound is a novel small molecule with structural similarities to known GPR109A agonists, suggesting it may act on this receptor. Its pyridine core and carboxylic acid moiety are key features for recognition by the receptor.[] This guide outlines the necessary experiments to confirm this hypothesis and characterize its pharmacological properties.

The Benchmarks: Established GPR109A Agonists

To provide context for the performance of our candidate compound, we will use two primary comparators:

  • Niacin (Nicotinic Acid): The prototypical GPR109A agonist, used for over 50 years to treat dyslipidemia.[7] It serves as the gold standard for therapeutic efficacy but also as the benchmark for the flushing side effect.

  • Acipimox: A well-characterized Niacin derivative and full GPR109A agonist used in clinical research.[10][12] It provides another point of comparison for a synthetic, clinically tested compound.

Integrated Benchmarking Workflow

A robust evaluation requires a tiered approach, moving from direct target interaction to cellular function and finally to off-target effects. This workflow ensures that resources are spent efficiently and that a comprehensive data package is assembled to support decision-making.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Target Engagement & Selectivity a Biochemical Assay: GTPγS Binding b Determine Potency (EC50) & Efficacy (% Activation) a->b Direct G protein activation c Cell-Based Assay: cAMP Accumulation b->c Transition to Cellular Context d Confirm Cellular Potency (EC50) c->d Functional cellular response e Cellular Thermal Shift Assay (CETSA) d->e Confirm Target Binding in Cells f Broad Kinase Selectivity Panel d->f g Validate Target Engagement & Profile Off-Targets e->g f->g

Caption: Integrated workflow for GPR109A agonist characterization.

Phase 1: In Vitro Biochemical Potency and Efficacy

The first step is to confirm direct interaction with the GPR109A receptor and quantify its ability to initiate the G protein signaling cascade. A GTPγS binding assay is the gold standard for this purpose.

Scientific Rationale

GPR109A is a Gi-coupled receptor.[13] Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein, leading to its activation. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can measure the accumulation of the radiolabel on membranes containing the receptor and G protein, which is directly proportional to receptor activation. This assay provides a clean, cell-free system to measure the direct pharmacological parameters of potency (EC50) and efficacy (Emax) without interference from downstream cellular signaling events.

Experimental Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation: Utilize membranes from CHO or HEK293 cells stably overexpressing human GPR109A.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 10 µM GDP.

  • Reaction Setup: In a 96-well plate, combine 10 µg of cell membranes, varying concentrations of the test compounds (this compound, Niacin, Acipimox), and assay buffer.

  • Initiation: Add 0.1 nM [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation fluid to each well, and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding determined in the presence of excess unlabeled GTP) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a standard full agonist).

Data Summary Table 1: In Vitro GPR109A Activation
CompoundPotency (EC50, nM)Efficacy (% Activation vs. Niacin)
This compound Experimental ValueExperimental Value
Niacin350100%
Acipimox500100%

Phase 2: Functional Cellular Response

After confirming direct receptor activation, the next critical step is to verify that the compound elicits the expected functional response in a cellular context. For a Gi-coupled receptor, this means measuring the inhibition of cAMP production.

Scientific Rationale

The primary function of Gi protein activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1] Therefore, a successful GPR109A agonist should cause a dose-dependent decrease in intracellular cAMP levels in cells expressing the receptor. This assay validates the findings from the GTPγS assay in a live-cell environment and confirms the compound's ability to engage the canonical signaling pathway.

G cluster_pathway GPR109A Signaling Pathway Agonist GPR109A Agonist (e.g., Niacin) Receptor GPR109A Receptor Agonist->Receptor Binds G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Inhibition of Lipolysis cAMP->Response Leads to

Caption: Canonical GPR109A Gi signaling pathway.

Experimental Protocol: HTRF cAMP Accumulation Assay
  • Cell Culture: Plate HEK293 cells expressing human GPR109A in a 96-well plate and culture overnight.

  • Cell Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compounds.

  • Forskolin Challenge: To stimulate cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform a competitive immunoassay using a Homogeneous Time-Resolved Fluorescence (HTRF) kit. This involves adding two conjugates: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Signal Reading: After incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Calculate the percent inhibition of the forskolin-stimulated response for each compound concentration. Plot the data and fit to a dose-response curve to determine the cellular EC50.

Data Summary Table 2: Cellular GPR109A Activity
CompoundCellular Potency (EC50, nM)
This compound Experimental Value
Niacin420
Acipimox610

Conclusion and Future Directions

This guide provides the foundational framework for a comprehensive and scientifically rigorous evaluation of this compound. By systematically progressing through in vitro characterization and cellular validation against established benchmarks, researchers can build a robust data package. Successful outcomes from these phases—demonstrating potent and efficacious GPR109A agonism—would strongly justify advancing the compound to selectivity profiling and subsequent preclinical models to assess its therapeutic window, particularly concerning the flushing side effect. This structured approach ensures that decisions are data-driven, maximizing the potential for identifying a truly differentiated therapeutic candidate.

References

Comparative Analysis of 3-(2-Methyl-pyridin-4-yl)-propionic acid in Modulating Cellular Metabolic Pathways: An Independent Investigator's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The exploration of novel small molecules capable of influencing cellular metabolism is a cornerstone of modern drug discovery, particularly in the context of metabolic diseases, oncology, and inflammatory disorders. Propionic acid derivatives, a class of compounds known for their diverse biological activities, have garnered significant attention.[1] This guide focuses on a specific, yet under-characterized molecule: 3-(2-Methyl-pyridin-4-yl)-propionic acid. Due to the nascent stage of research on this particular compound, direct experimental data is scarce. Therefore, this document serves as a forward-looking, independent investigator's guide to characterizing its potential biological effects.

To provide a robust framework for investigation, we will present a hypothetical experimental plan. This plan will be benchmarked against a well-studied analogue, Indole-3-propionic acid (IPA), a tryptophan metabolite known for its role in modulating metabolic and inflammatory pathways.[2] By replicating and adapting established assays for IPA, researchers can efficiently profile the bioactivity of this compound and compare its performance. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel propionic acid derivatives.

Rationale for Investigation: Structural Analogy and Hypothetical Targets

The structure of this compound, featuring a pyridine ring and a propionic acid tail, suggests potential interactions with biological pathways similar to those influenced by other heterocyclic propionic acid derivatives. The pyridine moiety, a common pharmacophore, can participate in hydrogen bonding and pi-stacking interactions with protein targets. The propionic acid group provides a carboxylic acid function, which is often crucial for binding to active sites of enzymes or receptors.

Our comparative compound, Indole-3-propionic acid, is a gut microbiota-derived metabolite that has been shown to impact host metabolism significantly.[2] Its mechanisms of action include the activation of pregnane X receptor (PXR), modulation of inflammatory responses, and improvement of intestinal barrier function.[2] Given the structural similarities, we hypothesize that this compound may exhibit activity in similar biological domains.

Experimental Workflow: A Head-to-Head Comparison

The following sections outline a detailed, step-by-step experimental workflow to characterize and compare the effects of this compound with Indole-3-propionic acid.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Metabolic Response Cell_Culture Prepare Human Hepatocyte (e.g., HepG2) and Intestinal Epithelial Cells (e.g., Caco-2) Compound_Treatment Treat cells with varying concentrations of This compound and Indole-3-propionic acid Cell_Culture->Compound_Treatment PXR_Activation_Assay Luciferase Reporter Assay for Pregnane X Receptor (PXR) Activation Compound_Treatment->PXR_Activation_Assay Cytokine_Analysis LPS-induced Inflammation Model: Measure IL-6 and TNF-α levels by ELISA Compound_Treatment->Cytokine_Analysis Metabolite_Extraction Extract intracellular metabolites from treated cells PXR_Activation_Assay->Metabolite_Extraction Assess downstream metabolic effects LC_MS_Analysis LC-MS/MS based Metabolomics Profiling Metabolite_Extraction->LC_MS_Analysis Data_Analysis Pathway Analysis of Altered Metabolites LC_MS_Analysis->Data_Analysis

Caption: A proposed experimental workflow for the comparative analysis of the two compounds.

Experiment 1: PXR Activation Assay

Rationale: Pregnane X Receptor (PXR) is a nuclear receptor that plays a critical role in regulating xenobiotic and endogenous metabolism in the liver and intestine. Activation of PXR can influence the expression of genes involved in drug metabolism and lipid homeostasis. Given that IPA is a known PXR agonist, this assay is a primary screen for the target compound's activity.

Protocol:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • After 24 hours, co-transfect cells with a PXR expression vector and a PXR-responsive luciferase reporter vector using a suitable lipid-based transfection reagent.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Indole-3-propionic acid in DMSO.

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rifampicin).

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize luciferase activity to total protein concentration or a co-transfected control vector (e.g., Renilla luciferase).

Data Comparison Table:

CompoundEC50 for PXR Activation (µM)Maximum Fold Induction
Indole-3-propionic acid (Expected)20-505-8 fold
This compoundTo be determinedTo be determined
Rifampicin (Positive Control)0.1-0.510-15 fold
Experiment 2: Anti-inflammatory Activity in a Caco-2 Cell Model

Rationale: Chronic low-grade inflammation is a hallmark of many metabolic diseases. IPA has been shown to possess anti-inflammatory properties.[2] This experiment aims to determine if this compound can mitigate an inflammatory response in intestinal epithelial cells.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin until they form a differentiated monolayer.

  • Compound Pre-treatment and Inflammatory Challenge:

    • Pre-treat the Caco-2 cell monolayers with various concentrations of this compound and Indole-3-propionic acid for 2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the culture medium and incubate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), using commercially available ELISA kits.

Data Comparison Table:

Compound (at 50 µM)% Inhibition of IL-6 Secretion (vs. LPS alone)% Inhibition of TNF-α Secretion (vs. LPS alone)
Indole-3-propionic acid (Expected)40-60%30-50%
This compoundTo be determinedTo be determined

Advanced Characterization: Metabolomic Profiling

To gain a deeper understanding of the cellular impact of this compound, a metabolomics study is recommended.

G Start Treat HepG2 cells with Test Compound vs. Control Quench Rapidly quench metabolic activity (e.g., with cold methanol) Start->Quench Extract Extract metabolites using a biphasic solvent system (e.g., Methanol:Chloroform:Water) Quench->Extract Analyze Analyze extracts by LC-MS/MS Extract->Analyze Identify Identify and quantify significantly altered metabolites Analyze->Identify Pathway Perform pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) Identify->Pathway

Caption: Workflow for a metabolomics-based investigation of the compound's effects.

By comparing the metabolic profiles of cells treated with this compound to those treated with Indole-3-propionic acid and a vehicle control, researchers can identify unique and overlapping metabolic pathways affected by each compound. This can provide valuable insights into their mechanisms of action.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the independent replication and comparative analysis of this compound. By using the well-characterized metabolite, Indole-3-propionic acid, as a benchmark, researchers can efficiently assess the potential of this novel compound in key areas of metabolic and inflammatory signaling. The proposed experiments are designed to be self-validating through the inclusion of appropriate controls and will generate quantitative data amenable to direct comparison.

Positive results from these initial in vitro studies would warrant further investigation into the compound's pharmacokinetic properties, in vivo efficacy in animal models of metabolic disease, and a more in-depth exploration of its molecular targets. The systematic approach outlined here will enable a thorough and scientifically rigorous evaluation of this compound, paving the way for potential therapeutic applications.

References

A Comparative Toxicological Evaluation Framework for 3-(2-Methyl-pyridin-4-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potential toxic effects of the novel compound, 3-(2-Methyl-pyridin-4-yl)-propionic acid. In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's safety profile is paramount.[1][2][3] This document outlines a phased, scientifically rigorous approach to toxicological assessment, comparing the subject compound to a well-characterized structural analog, Ibuprofen, a widely studied non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class.[4] The experimental designs described herein are grounded in established regulatory guidelines and best practices to ensure data integrity and predictive value for human risk assessment.[1][5]

Introduction and Rationale

This compound is a pyridine-containing propionic acid derivative. While the therapeutic potential of novel small molecules is often the primary focus, early and comprehensive toxicity testing is critical to de-risk drug development programs and prevent late-stage failures.[6] The structural similarity of our target compound to the arylpropionic acid class of molecules suggests a potential for shared pharmacological and toxicological pathways.[4] Therefore, a head-to-head comparison with a benchmark compound like Ibuprofen will provide valuable context for interpreting toxicological findings.

This guide will detail a tiered approach, beginning with in vitro cytotoxicity and genotoxicity screening, followed by a proposed in vivo acute toxicity study. This progression allows for early identification of potential liabilities and informs the design of more extensive preclinical safety evaluations.[7][8]

In Vitro Toxicity Assessment: The First Line of Screening

In vitro assays are fundamental to early-stage drug development, offering a cost-effective and high-throughput means of identifying potential toxicities before progressing to more complex and resource-intensive in vivo studies.[6][8][9]

Cytotoxicity Profiling

The initial assessment of toxicity involves evaluating the direct effect of the compound on cell viability.[8][10] We will employ a panel of cell lines, including a relevant target cell line (if known) and a standard immortalized cell line such as HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney), to identify potential organ-specific toxicities.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[8][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Ibuprofen (comparator) in cell culture medium. The concentration range should be broad enough to capture a dose-response relationship (e.g., 0.1 µM to 1000 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIncubation Time (h)IC50 (µM) [Predicted]
This compoundHepG224To be determined
48To be determined
72To be determined
Ibuprofen (Comparator)HepG224~500
48~350
72~200
This compoundHEK29324To be determined
48To be determined
72To be determined
Ibuprofen (Comparator)HEK29324>1000
48~800
72~600

Note: Ibuprofen IC50 values are representative and may vary based on experimental conditions.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. The Ames test is a widely used bacterial reverse mutation assay to screen for mutagenic potential.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound & Comparator (Ibuprofen) Plate Combine on Minimal Glucose Agar Plate Compound->Plate Strains Salmonella typhimurium (e.g., TA98, TA100) Strains->Plate S9 S9 Metabolic Activation System S9->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative Control Count->Compare Result Determine Mutagenic Potential Compare->Result

Caption: Workflow for the Ames test to assess mutagenic potential.

In Vivo Acute Toxicity Study: A Whole-System Perspective

Following in vitro screening, an in vivo study provides a more comprehensive assessment of a compound's safety in a living organism, offering insights into its systemic effects and target organ toxicities.[2][5][7] An acute oral toxicity study is a standard initial in vivo test.[1][5]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is designed in accordance with OECD Test Guideline 425.

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Acclimatization: Acclimate animals for at least 5 days prior to the study.

  • Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically 175 mg/kg.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The study is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit).

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The LD50 (median lethal dose) is estimated using statistical software.

Comparative Data Table: Predicted Acute Oral Toxicity

CompoundSpeciesRouteLD50 (mg/kg) [Predicted]Key Observations [Predicted]
This compoundRatOralTo be determinedTo be determined
Ibuprofen (Comparator)RatOral~636Gastrointestinal irritation at high doses

Metabolic Considerations and Potential for Bioactivation

The metabolic fate of a compound can significantly influence its toxicity. For pyridine-containing compounds, metabolism can sometimes lead to the formation of reactive intermediates.

Proposed Metabolic Pathway

Metabolic_Pathway Parent This compound PhaseI Phase I Metabolism (e.g., CYP450 oxidation) Parent->PhaseI Metabolite1 Oxidized Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation) Metabolite2 Conjugated Metabolite PhaseII->Metabolite2 Metabolite1->PhaseII Reactive Reactive Intermediate (Potential for Toxicity) Metabolite1->Reactive Excretion Excretion Metabolite2->Excretion

Caption: Potential metabolic pathway of the target compound.

Conclusion and Future Directions

This guide outlines a foundational toxicological evaluation of this compound. The proposed in vitro and in vivo studies, in direct comparison with Ibuprofen, will provide a robust initial assessment of its safety profile. The data generated from these experiments will be crucial for making informed decisions regarding the continued development of this compound. A low in vitro cytotoxicity and a high in vivo LD50 relative to the comparator would provide confidence to proceed with further, more detailed toxicological studies, such as repeated-dose toxicity and safety pharmacology assessments.[1][3][5] Conversely, early signs of significant toxicity would necessitate a re-evaluation of the compound's therapeutic potential and could trigger medicinal chemistry efforts to mitigate these liabilities.

References

A Comparative Guide to the Synthetic Routes of 3-(2-Methyl-pyridin-4-yl)-propionic acid for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 3-(2-Methyl-pyridin-4-yl)-propionic acid is a valuable building block, and its synthetic accessibility directly impacts the cost and timeline of research and development projects. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical evaluation of their respective efficiencies based on established chemical principles and analogous transformations reported in the literature.

Introduction to this compound

This compound, with its substituted pyridine core and a carboxylic acid functional group, represents a versatile scaffold in medicinal chemistry and materials science. The pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and metal coordination, while the propionic acid side chain offers a handle for further chemical modifications, such as amide bond formation. A streamlined and efficient synthesis is therefore highly desirable to facilitate its application in drug discovery and the development of novel materials.

This guide will dissect two distinct synthetic strategies, providing a comprehensive analysis of their strengths and weaknesses to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Knoevenagel Condensation of 2-Methyl-4-pyridinecarboxaldehyde followed by Reduction

This classical approach builds the propionic acid side chain in a two-step sequence starting from the corresponding pyridinecarboxaldehyde.

Overall Synthetic Pathway

Route 1 start 2-Methyl-4-pyridinecarboxaldehyde intermediate 3-(2-Methyl-pyridin-4-yl)-acrylic acid start->intermediate Knoevenagel Condensation (Malonic acid, Pyridine, Piperidine) product This compound intermediate->product Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway for Route 1.

Detailed Mechanistic and Experimental Rationale

Step 1: Knoevenagel Condensation

The first step involves a Knoevenagel condensation between 2-methyl-4-pyridinecarboxaldehyde and an active methylene compound, typically malonic acid.[1][2] This reaction is a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group of the aldehyde, followed by dehydration. The use of pyridine as a solvent and a catalytic amount of a base like piperidine is a common and effective condition for this transformation, often referred to as the Doebner modification.[1][3] The reaction proceeds via the formation of an α,β-unsaturated carboxylic acid, in this case, 3-(2-methyl-pyridin-4-yl)-acrylic acid. The driving force for the dehydration step is the formation of a conjugated system. A similar reaction has been reported for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid from 4-pyridinecarboxaldehyde.[4][5][6]

Step 2: Reduction of the Carbon-Carbon Double Bond

The second step is the reduction of the α,β-unsaturated carboxylic acid to the desired propionic acid derivative. This can be achieved through various methods, with catalytic hydrogenation being a highly efficient and clean option. The use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere is a standard and reliable method for the selective reduction of a carbon-carbon double bond without affecting the pyridine ring or the carboxylic acid group.

Experimental Protocol

Step 1: Synthesis of 3-(2-Methyl-pyridin-4-yl)-acrylic acid

  • To a solution of 2-methyl-4-pyridinecarboxaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (around 115 °C) for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-methyl-pyridin-4-yl)-acrylic acid.

Step 2: Synthesis of this compound

  • Dissolve 3-(2-methyl-pyridin-4-yl)-acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a balloon of hydrogen at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.

Route 2: Malonic Ester Synthesis with 4-(Chloromethyl)-2-methylpyridine

This route utilizes the classic malonic ester synthesis to construct the propionic acid side chain, starting from a halogenated pyridine derivative.

Overall Synthetic Pathway

Route 2 start 4-(Chloromethyl)-2-methylpyridine intermediate Diethyl 2-((2-methyl-pyridin-4-yl)methyl)malonate start->intermediate Malonic Ester Synthesis (Diethyl malonate, NaOEt, EtOH) product This compound intermediate->product Hydrolysis and Decarboxylation (aq. HCl, heat)

Caption: Synthetic pathway for Route 2.

Detailed Mechanistic and Experimental Rationale

Step 1: Alkylation of Diethyl Malonate

This step involves the alkylation of diethyl malonate with 4-(chloromethyl)-2-methylpyridine. Diethyl malonate is first deprotonated by a base, typically sodium ethoxide (NaOEt) in ethanol, to form a resonance-stabilized enolate. This nucleophilic enolate then displaces the chloride from 4-(chloromethyl)-2-methylpyridine in an SN2 reaction to form diethyl 2-((2-methyl-pyridin-4-yl)methyl)malonate.

Step 2: Hydrolysis and Decarboxylation

The resulting substituted malonic ester is then subjected to acidic hydrolysis, which converts both ester groups to carboxylic acids. The intermediate, a substituted malonic acid, is unstable to heat and readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-methyl-pyridin-4-yl)methyl)malonate

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add a solution of 4-(chloromethyl)-2-methylpyridine hydrochloride (1.0 eq) in ethanol. Note: The hydrochloride salt may need to be neutralized or used with an additional equivalent of base.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-((2-methyl-pyridin-4-yl)methyl)malonate, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To the crude or purified diethyl 2-((2-methyl-pyridin-4-yl)methyl)malonate, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for several hours to effect both hydrolysis and decarboxylation. Monitor the reaction for the cessation of CO2 evolution.

  • After completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 4-5) with a base (e.g., NaOH or NaHCO3) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Comparison of Synthetic Routes

ParameterRoute 1: Knoevenagel Condensation & ReductionRoute 2: Malonic Ester Synthesis
Starting Materials 2-Methyl-4-pyridinecarboxaldehyde, Malonic acid4-(Chloromethyl)-2-methylpyridine, Diethyl malonate
Number of Steps 22
Overall Yield (Estimated) Moderate to HighModerate
Atom Economy GoodModerate (loss of CO2 and ethanol)
Reagents & Conditions Pyridine (solvent), piperidine (catalyst), H2/Pd-C. Relatively mild conditions for reduction.Sodium ethoxide (strong base), acidic hydrolysis at high temperature.
Purification Precipitation of intermediate and final product may be sufficient.Column chromatography may be needed for the intermediate.
Scalability Generally scalable, though hydrogenation may require specialized equipment.Scalable, but handling of sodium metal and strong base requires care.
Green Chemistry Aspects Use of pyridine as a solvent is a drawback. Catalytic hydrogenation is a clean reaction.Use of stoichiometric strong base and generation of salt waste.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 (Knoevenagel Condensation & Reduction) is likely to be the more efficient and higher-yielding process. The reactions are generally clean, and the intermediates and final product can often be isolated by simple precipitation, minimizing the need for chromatographic purification. The main drawback is the use of pyridine as a solvent in the first step, which is a potential environmental and health concern. However, for laboratory-scale synthesis, this route is highly attractive.

Route 2 (Malonic Ester Synthesis) is a classic and reliable method. However, it may suffer from lower overall yields and a less favorable atom economy due to the decarboxylation step. The use of a strong base like sodium ethoxide requires anhydrous conditions and careful handling. Purification of the intermediate malonic ester by column chromatography might be necessary, adding an extra step to the workflow.

For researchers prioritizing high yield and ease of purification on a laboratory scale, Route 1 is the recommended approach . For larger-scale synthesis where the use of pyridine as a solvent is a significant concern, further optimization of Route 2 or the exploration of alternative, greener synthetic strategies would be warranted.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Methyl-pyridin-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of 3-(2-Methyl-pyridin-4-yl)-propionic acid. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, the following procedures are synthesized from the known hazards of its constituent chemical groups—a pyridine ring and a propionic acid moiety—and established best practices for laboratory chemical waste management.

Hazard Assessment and Waste Classification

The first principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of this compound incorporates two key functional groups that dictate its hazard profile:

  • Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances. They can be harmful if inhaled, swallowed, or in contact with skin, and may cause skin and eye irritation.[1][2] Waste containing pyridine is generally considered hazardous and must be managed according to state and federal regulations.[2]

  • Propionic Acid Moiety: Carboxylic acids like propionic acid can be corrosive, causing skin burns and eye damage, and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Protocol

Before handling the compound or its waste, ensuring personal safety is paramount. The following PPE is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Wear double-layered nitrile or butyl rubber gloves. Check the manufacturer's glove compatibility chart for specific breakthrough times. Contaminated gloves must be disposed of as hazardous waste.[8]

  • Body Protection: A fully buttoned, flame-retardant lab coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of the solid compound or volatile solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation.[8][9]

Emergency eyewash stations and safety showers must be readily accessible and located within a 10-second travel distance from the handling area.[8][9]

Step-by-Step Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[10] Never mix incompatible waste streams.

Step 1: Prepare a Dedicated Waste Container Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top cap. The container must be in good condition, with no cracks or signs of deterioration.[10]

Step 2: Label the Container As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:

  • The words "Hazardous Waste" [10]

  • The full chemical name: "this compound" (no formulas or abbreviations)[10]

  • A list of all contents, including solvents.

  • The associated hazards (e.g., "Corrosive," "Irritant," "Toxic")[10]

  • The date the container was first used.

Step 3: Segregate and Collect Waste

  • Solid Waste: Collect unused solid this compound, contaminated weigh boats, and other solid labware directly into a designated solid hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[10]

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.[1]

Causality: Segregating waste prevents accidental mixing of incompatible chemicals, such as acids with bases or oxidizers, which could lead to violent reactions, gas evolution, or fire.[10] Keeping halogenated and non-halogenated solvent wastes separate can also significantly reduce disposal costs.[5]

On-Site Storage and Accumulation

Generated hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Waste containers must be kept closed at all times except when adding or removing waste.[5][11]

  • Store containers within secondary containment (such as a tub or tray) to contain any potential leaks.[10][11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][11]

  • Once a container is full, mark the "full date" on the label and arrange for pickup within three days.[10]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][8] Do not use combustible materials like paper towels to absorb a flammable or reactive substance.

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[9]

    • Place the collected material into a sealed, labeled hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Large Spill (outside of a fume hood or beyond the lab's capacity to clean):

    • Immediately evacuate the area.[8]

    • Alert others and activate the nearest fire alarm if the spill is flammable or highly toxic.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[8]

Final Disposal Pathway

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle-to-grave."[12][13]

  • Request Pickup: Once a waste container is full, submit a chemical waste collection request to your institution's EHS office.[11]

  • Professional Transport: Only trained EHS staff or licensed hazardous waste contractors are permitted to transport the waste from the laboratory.[11]

  • Ultimate Disposal: The EHS office will consolidate and manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). Given the nature of the compound, the most probable disposal method is high-temperature incineration, which is effective for pyridine-based wastes.[2][14]

Never dispose of this compound by evaporating it in a fume hood or pouring it down the drain. [5][11]

Quantitative Data and Safety Summary

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Propionic Acid[1][2][3]
Primary Hazards Harmful if swallowed/inhaled, Skin/Eye Irritant, CorrosivePyridine, Propionic Acid[1][3]
Required PPE Safety Goggles, Lab Coat, Nitrile or Butyl Rubber GlovesGeneral Laboratory Safety[8]
Handling Area Certified Chemical Fume HoodGeneral Laboratory Safety[8]
Storage Closed, labeled, compatible container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).[10][11]
Incompatible Materials Strong Oxidizers, Strong Acids (especially nitric acid), Strong Bases.[4][8]

Disposal Decision Workflow

The following diagram outlines the critical steps from waste generation to final disposal.

DisposalWorkflow cluster_collection Waste Collection start Waste Generation (Solid, Liquid, PPE) classify Hazard Assessment: Classify as Hazardous Waste (Pyridine + Carboxylic Acid) start->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste segregate->solid Solids & Contaminated Labware liquid Liquid Waste segregate->liquid Solutions container Collect in Labeled, Compatible Hazardous Waste Container solid->container liquid->container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage full_check Is Container Full? storage->full_check full_check->storage No request Complete Waste Tag & Request EHS Pickup full_check->request Yes disposal Final Disposal via Licensed Contractor (Incineration) request->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 3-(2-Methyl-pyridin-4-yl)-propionic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is the bedrock of both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth operational plan for the safe handling of 3-(2-Methyl-pyridin-4-yl)-propionic acid, focusing on the critical selection and use of Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the known hazards of its constituent functional groups—a substituted pyridine and a carboxylic acid—to establish a robust framework for its safe manipulation.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound containing a pyridine ring and a carboxylic acid functional group. This structure necessitates a cautious approach, as analogous compounds exhibit a range of hazards.

  • Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin. They can cause significant skin and eye irritation.[1]

  • Carboxylic acids , such as propionic acid, can be corrosive and cause severe skin burns and eye damage. They may also cause respiratory irritation.[2][3]

Therefore, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and may be harmful through multiple routes of exposure.

Table 1: Hazard Profile of Related Compounds

Hazard ClassificationPyridine DerivativesCarboxylic AcidsAnticipated for this compound
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulHarmfulHarmful
Skin Corrosion/Irritation IrritantCorrosive/IrritantIrritant to Corrosive
Serious Eye Damage/Irritation IrritantCorrosiveSevere Irritant to Corrosive
Respiratory Irritation PossibleIrritantIrritant

Personal Protective Equipment (PPE) Selection: A Multi-layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following recommendations are based on a thorough assessment of the potential hazards.

Hand Protection: The First Line of Defense

Given the potential for skin irritation and burns, selecting the appropriate gloves is critical. Since no specific chemical resistance data exists for this compound, a conservative approach is necessary.

  • Recommended Glove Material: Butyl rubber gloves are highly recommended as they offer excellent resistance to a wide variety of chemicals, including corrosive acids and many organic compounds.[4] While nitrile gloves are a common laboratory choice, their resistance to pyridine can be limited, and they are not recommended for prolonged contact.[2][5] For incidental splash protection, double-gloving with a nitrile outer glove and a more resistant inner glove can be considered.

  • Glove Thickness: A glove thickness of at least 8 mils is recommended for handling this compound.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

Table 2: Glove Material Chemical Resistance

Chemical ClassNitrileLatexButyl Rubber
Pyridine Limited Use to Not RecommendedNot RecommendedGood to Excellent
Carboxylic Acids Good (for dilute)Good (for dilute)Excellent
Eye and Face Protection: Shielding from Splashes and Aerosols

The potential for serious eye irritation or damage necessitates robust eye and face protection.

  • Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[6] They should provide a complete seal around the eyes to protect against splashes from all angles.

  • Face Shield: When there is a significant risk of splashing, such as when transferring large quantities of the substance or working with it under pressure, a face shield should be worn in addition to safety goggles.[6]

Body Protection: Preventing Skin Contact

A lab coat is essential to protect the skin and personal clothing from contamination.

  • Material: A lab coat made of a chemically resistant material, such as a blend of polyester and cotton, is suitable for general use. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

  • Fit: The lab coat should have long sleeves, a knee-length cut, and be fully buttoned to provide maximum coverage.[1]

Respiratory Protection: Guarding Against Inhalation Hazards

Respiratory protection is crucial, especially when handling the solid form of the compound, which can generate dust, or when there is a potential for aerosolization.

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound in a certified chemical fume hood.[7]

  • Respirator Selection: If engineering controls are not sufficient or during a spill cleanup, respiratory protection is required.

    • For dusts, a NIOSH-approved N95 particulate respirator is the minimum requirement.

    • For potential vapors or when handling solutions, a half-mask or full-facepiece respirator with organic vapor cartridges is recommended.[3][8] A full-facepiece respirator also provides the added benefit of eye and face protection.[8]

  • Fit Testing: All tight-fitting respirators require a proper fit test to ensure an adequate seal to the user's face.[9]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands 1. Wash Hands Thoroughly Inspect_PPE 2. Inspect PPE for Damage Wash_Hands->Inspect_PPE Lab_Coat 3. Don Lab Coat Respirator 4. Don Respirator (if required) Lab_Coat->Respirator Goggles 5. Don Safety Goggles/Face Shield Respirator->Goggles Gloves 6. Don Gloves (over cuffs) Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

Doffing Procedure

Doffing_Procedure cluster_doffing Doffing Sequence cluster_cleanup Final Step Gloves 1. Remove Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Remove Lab Coat Goggles->Lab_Coat Respirator 4. Remove Respirator (if required) Lab_Coat->Respirator Wash_Hands 5. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: Sequential process for safely removing PPE to prevent contamination.

Spill and Disposal Plan: Managing Contamination

In the event of a spill, a clear and practiced response plan is essential. All waste generated from handling and cleaning up this compound must be treated as hazardous waste.

Spill Cleanup
  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal of Contaminated PPE
  • Gloves: Remove gloves using the proper technique to avoid touching the outer contaminated surface and dispose of them in a designated hazardous waste container immediately after use.

  • Disposable PPE: All disposable PPE, including disposable lab coats and respirator cartridges, that have been contaminated should be placed in a sealed bag and disposed of as hazardous chemical waste.

  • Reusable PPE: Reusable PPE, such as face shields and goggles, must be decontaminated thoroughly with an appropriate solvent and soap and water before reuse.

Conclusion: A Culture of Safety

The safe handling of this compound is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the PPE guidelines outlined in this document, researchers can create a secure laboratory environment that fosters both scientific advancement and personal well-being. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and training on chemical handling and waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-pyridin-4-yl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-pyridin-4-yl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.